Esoxybutynin
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQVNETUBQGFHX-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317439 | |
| Record name | (S)-Oxybutynin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119618-22-3 | |
| Record name | (S)-Oxybutynin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119618-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esoxybutynin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119618223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Oxybutynin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Esoxybutynin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39EY4NVB8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Oxybutynin's Interaction with Muscarinic Receptors: A Technical Guide
This guide provides an in-depth technical exploration of the mechanism of action of (S)-Oxybutynin at muscarinic acetylcholine receptors (mAChRs). Designed for researchers, scientists, and drug development professionals, this document moves beyond introductory concepts to deliver a detailed analysis of stereospecific interactions, receptor subtype selectivity, downstream signaling implications, and the experimental methodologies crucial for elucidating these properties.
Section 1: The Principle of Stereochemistry in Oxybutynin's Pharmacology
Oxybutynin is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers. This stereochemistry is fundamental to its pharmacological profile. The therapeutic and adverse effects of racemic oxybutynin are not equally distributed between the two enantiomers. The anticholinergic activity, which is central to its clinical efficacy in treating overactive bladder, resides predominantly in the (R)-enantiomer.[1] Conversely, (S)-Oxybutynin is characterized by significantly lower anticholinergic activity at clinically relevant doses.[1]
This stereoselective antagonism underscores the importance of considering the three-dimensional structure of both the drug molecule and its receptor binding pocket. The differential affinity of the enantiomers for muscarinic receptors is a direct consequence of the specific spatial arrangement of their constituent atoms, which dictates the stability and favorability of the drug-receptor complex.
Section 2: Muscarinic Receptor Subtype Selectivity Profile of (S)-Oxybutynin
While often described as having minimal anticholinergic effects, a quantitative understanding of (S)-Oxybutynin's interaction with the five human muscarinic receptor subtypes (M1-M5) is critical for a comprehensive pharmacological assessment. The primary mechanism of action for oxybutynin and its enantiomers is competitive antagonism of acetylcholine at these G-protein coupled receptors.[2][3]
Binding Affinity Profile
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. In these assays, the ability of a test compound (e.g., (S)-Oxybutynin) to displace a radiolabeled ligand from the receptor is measured, and the inhibitor constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.
Studies profiling the enantiomers of oxybutynin at cloned human muscarinic receptors have demonstrated that the (R)-enantiomers are consistently more potent than their corresponding (S)-enantiomers.[4] While specific Ki values for (S)-Oxybutynin across all five subtypes are not always readily available in comparative tables, the data from enantiomer-resolved studies indicate a significantly reduced affinity compared to both the (R)-isomer and the racemate. For context, the binding affinities for racemic oxybutynin highlight its non-selective nature, with potent activity at multiple subtypes, particularly M1 and M3.[1][2]
Table 1: Representative Binding Affinities (Ki, nM) of Racemic Oxybutynin for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 1.3 |
| M2 | 0.8 |
| M3 | 0.14 |
| M4 | 2.4 |
| M5 | 0.7 |
Data compiled from publicly available sources.[1] It is important to note that these values can vary between studies based on experimental conditions.
The significantly higher Ki values for (S)-Oxybutynin (often by a factor of 12 to 88-fold depending on the receptor subtype) explain its reduced anticholinergic effects.[2] This diminished affinity means that at therapeutic concentrations of racemic oxybutynin, the (S)-enantiomer occupies a much smaller fraction of muscarinic receptors compared to the (R)-enantiomer.
Section 3: Downstream Signaling Pathways and Functional Consequences
The interaction of (S)-Oxybutynin with muscarinic receptors, although weaker than its (R)-counterpart, is still antagonistic. This means it blocks the conformational change in the receptor that is normally induced by acetylcholine, thereby inhibiting the activation of downstream signaling cascades.
Muscarinic receptors couple to different families of G-proteins, leading to distinct cellular responses:
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
By acting as a competitive antagonist, (S)-Oxybutynin, to the extent that it binds, will inhibit these pathways. The functional consequence of this is a reduction in the physiological responses mediated by acetylcholine. For instance, the M3 receptor is the primary mediator of detrusor muscle contraction in the bladder.[2] Antagonism of this receptor leads to bladder relaxation, the desired therapeutic effect for overactive bladder.
Diagram 1: Muscarinic Receptor Signaling Pathways
Caption: Signaling pathways of muscarinic receptor subtypes.
Section 4: Experimental Protocols for Characterization
A thorough investigation of (S)-Oxybutynin's mechanism of action relies on robust in vitro assays. The following are detailed protocols for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the determination of the binding affinity (Ki) of (S)-Oxybutynin for a specific human muscarinic receptor subtype expressed in a cell line (e.g., CHO-K1).
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5)
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
(S)-Oxybutynin stock solution (in DMSO)
-
Non-specific binding determinator: Atropine (10 µM)
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target receptor.
-
Homogenize cells in ice-cold lysis buffer and centrifuge to pellet nuclei and debris.
-
Isolate the membrane fraction from the supernatant by ultracentrifugation.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]NMS (at a concentration near its Kd), and 100 µL of membrane suspension to each well.
-
Non-specific Binding: Add 50 µL of atropine solution, 50 µL of [³H]NMS, and 100 µL of membrane suspension.
-
Competitive Binding: Add 50 µL of varying concentrations of (S)-Oxybutynin, 50 µL of [³H]NMS, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filter discs in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of (S)-Oxybutynin.
-
Determine the IC₅₀ value (the concentration of (S)-Oxybutynin that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram 2: Radioligand Binding Assay Workflow
Sources
- 1. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 4. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecific synthesis of esoxybutynin hydrochloride
An In-Depth Technical Guide to the Stereospecific Synthesis of Esoxybutynin Hydrochloride
Introduction
Oxybutynin hydrochloride is a widely prescribed antimuscarinic agent for the management of overactive bladder, a condition characterized by urinary urgency and frequency.[1][2] The commercial drug is a racemic mixture of (R)- and (S)-enantiomers.[3] Extensive pharmacological studies have revealed that the therapeutic anticholinergic activity resides primarily in the (S)-enantiomer, known as this compound, while the (R)-enantiomer contributes more significantly to the undesirable side effects, such as dry mouth and blurred vision.[4][5] This disparity underscores the critical importance of developing a stereospecific synthesis to produce enantiomerically pure this compound, thereby optimizing the therapeutic window and improving patient tolerability.
This guide provides a comprehensive overview of a robust and efficient stereospecific synthesis of this compound hydrochloride. We will delve into the strategic disconnection of the target molecule, explore the state-of-the-art methodologies for establishing the key chiral center, and provide detailed experimental protocols suitable for researchers and drug development professionals. The causality behind experimental choices is emphasized to provide not just a procedure, but a field-proven insight into the synthesis.
Retrosynthetic Strategy
A logical retrosynthetic analysis of this compound hydrochloride reveals two primary building blocks. The core ester linkage can be disconnected to unveil the chiral carboxylic acid, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, and the achiral amino alcohol, 4-(diethylamino)but-2-yn-1-ol. The synthesis of the final hydrochloride salt is a trivial step from the free base.
The principal challenge and the focus of this guide lie in the enantioselective synthesis of the (S)-configured tertiary alcohol moiety within the carboxylic acid fragment.
Caption: Retrosynthetic analysis of this compound hydrochloride.
Part 1: Asymmetric Synthesis of the Chiral Acid Intermediate
The cornerstone of this synthesis is the creation of the (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate with high enantiopurity. While classical resolution of the racemate is an option, modern catalytic asymmetric methods are far more efficient and atom-economical.[6] We will focus on the catalytic enantioselective cyanosilylation of a prochiral ketone, a method noted for its high yield and excellent enantioselectivity.[1][7]
This transformation proceeds via the addition of trimethylsilyl cyanide (TMSCN) to cyclohexyl phenyl ketone, catalyzed by a chiral metal complex. Chiral gadolinium-based catalysts have proven particularly effective for this reaction, affording the corresponding (S)-cyanohydrin silyl ether with high enantiomeric excess.[1] The resulting cyanohydrin is then hydrolyzed under acidic conditions to yield the target carboxylic acid.
Caption: Pathway for the asymmetric synthesis of the key chiral acid.
Experimental Protocol: (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid
Step 1: Catalytic Asymmetric Cyanosilylation [1]
-
To a flame-dried, argon-purged reaction flask, add cyclohexyl phenyl ketone (1.0 equiv.).
-
Dissolve the ketone in an appropriate anhydrous solvent (e.g., toluene).
-
Add the chiral gadolinium catalyst (e.g., 1 mol% Gd(O-iPr)3 with a chiral ligand) to the solution and stir for 15 minutes at room temperature.
-
Cool the reaction mixture to the optimized temperature (e.g., -40 °C to -78 °C).
-
Slowly add trimethylsilyl cyanide (TMSCN, 1.5 equiv.) dropwise over 30 minutes.
-
Stir the reaction at this temperature for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (S)-cyanohydrin trimethylsilyl ether. This intermediate is often used in the next step without further purification.
Step 2: Hydrolysis to the Carboxylic Acid [1]
-
Dissolve the crude cyanohydrin from the previous step in a mixture of concentrated hydrochloric acid and an organic co-solvent like dioxane.
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The hydrolysis of both the silyl ether and the nitrile occurs concurrently.
-
Monitor the reaction for the formation of the carboxylic acid.
-
After completion, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting solid can be purified by recrystallization from a solvent system like toluene/heptane to afford pure (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
Part 2: Synthesis of the Amino Alcohol Sidechain
The second key intermediate, 4-(diethylamino)but-2-yn-1-ol, is synthesized via a well-established Mannich reaction.[8][9] This reaction involves the aminoalkylation of a terminal alkyne, propargyl alcohol, using formaldehyde and a secondary amine, diethylamine. A copper salt is typically used as a catalyst.
Experimental Protocol: 4-(Diethylamino)but-2-yn-1-ol[9]
-
To a reaction vessel, add paraformaldehyde (1.05 equiv.), N,N-diethylamine (3.0 equiv.), and a catalytic amount of copper(II) acetate in a solvent such as 1,4-dioxane.
-
Heat the mixture to approximately 60-65 °C.
-
After stirring for 1-2 hours, slowly add propargyl alcohol (1.0 equiv.) to the reaction mixture.
-
Maintain the temperature and continue stirring for an additional 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue is purified by vacuum distillation to yield 4-(diethylamino)but-2-yn-1-ol as a clear oil.
Part 3: Final Coupling and Hydrochloride Salt Formation
With both key intermediates in hand, the final steps involve their coupling via esterification followed by conversion to the hydrochloride salt. A direct esterification using an activating agent for the carboxylic acid is a common and effective approach.[7][8]
Caption: Final coupling and salt formation steps.
Experimental Protocol: this compound Hydrochloride
Step 1: Esterification [7]
-
Dissolve (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid (1.0 equiv.) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.1 equiv.).
-
Slowly add an activating agent, such as isobutyl chloroformate (IBCF, 1.1 equiv.), and stir the mixture for 1-2 hours at 0 °C to form the mixed anhydride intermediate.
-
In a separate flask, dissolve 4-(diethylamino)but-2-yn-1-ol (1.0 equiv.) in the same anhydrous solvent.
-
Add the solution of the amino alcohol dropwise to the activated acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield crude this compound free base. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrochloride Salt Formation
-
Dissolve the purified this compound free base in a suitable solvent, such as anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by filtration.
-
Wash the solid with cold anhydrous ether and dry under vacuum to yield this compound hydrochloride.
Quantitative Data Summary
The success of a stereospecific synthesis is measured by the chemical yield and, most importantly, the enantiomeric excess (% ee) of the final product. The enantiopurity is determined by the key asymmetric step.
| Step | Product | Reported Yield | Enantiomeric Excess (% ee) | Reference |
| Asymmetric Cyanosilylation | (S)-Cyanohydrin | ~95% | >94% | [7] |
| Hydrolysis | (S)-Acid | ~85% | >99% (after recrystallization) | [1] |
| Overall Synthesis of (S)-Acid | (S)-Acid | ~80% | >99.5% | [1] |
Conclusion
The stereospecific synthesis of this compound hydrochloride is a well-defined process that hinges on the effective asymmetric synthesis of its chiral carboxylic acid intermediate. The catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone provides a highly efficient and scalable route to this key building block with excellent control of stereochemistry.[1][7] Subsequent coupling with the readily available 4-(diethylamino)but-2-yn-1-ol and final salt formation complete the synthesis. This approach avoids the inefficiencies of racemate resolution and delivers a final active pharmaceutical ingredient with a superior pharmacological profile, representing a significant advancement for therapeutic applications.
References
-
A Practical Synthesis of (S)-Oxybutynin. (2008). ResearchGate. [Link]
-
Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Drugs and Drug Candidates, 2(4), 868-881. [Link]
-
Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. [Link]
-
Analogs of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. (1993). Journal of Medicinal Chemistry. [Link]
-
Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. [Link]
-
Mitsunobu reaction. (n.d.). Wikipedia. [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). National Institutes of Health. [Link]
-
Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. [Link]
-
Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Preprints.org. [Link]
- Crystalline oxybutynin and process for preparing the same. (2009).
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). MDPI. [Link]
-
New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. (2014). PubMed. [Link]
-
4-(Diethylamino)-2-butyn-1-ol. (n.d.). PubChem. [Link]
-
An Updated Structure of Oxybutynin Hydrochloride. (2022). PubMed Central. [Link]
-
Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. (1993). PubMed. [Link]
-
Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. (2007). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Updated Structure of Oxybutynin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. WO2009122429A2 - Crystalline oxybutynin and process for preparing the same - Google Patents [patents.google.com]
The Stereoselective Pharmacology of Oxybutynin: A Technical Guide to its Enantiomers and Metabolites
Introduction: Chirality and the Clinical Implications for an Anticholinergic Agent
Oxybutynin, a cornerstone in the management of overactive bladder (OAB), is a testament to the critical role of stereochemistry in pharmacology.[1][2][3] Marketed as a racemic mixture, it contains equal parts of its (R)- and (S)-enantiomers.[1] These non-superimposable mirror-image molecules, while chemically identical in many respects, exhibit profoundly different pharmacological activities and metabolic fates within the body. This guide provides an in-depth exploration of the distinct pharmacological profiles of oxybutynin's enantiomers and its primary active metabolite, N-desethyloxybutynin (DEO), offering a molecular-level understanding of its therapeutic efficacy and adverse effect profile. For drug development professionals and researchers, dissecting the contributions of each stereoisomer is paramount for optimizing therapeutic outcomes and informing the design of next-generation anticholinergic agents.
Pharmacodynamics: A Tale of Two Enantiomers
The therapeutic action of oxybutynin in OAB stems from its anticholinergic and antispasmodic properties, which relax the detrusor muscle of the bladder.[2][4] However, these effects are not equally distributed between the two enantiomers.
The Dominance of (R)-Oxybutynin in Antimuscarinic Activity
The antimuscarinic activity of racemic oxybutynin resides almost entirely in the (R)-enantiomer.[1][2][5][6] This stereoselectivity is evident across multiple muscarinic receptor subtypes. In vitro studies have consistently demonstrated that (R)-oxybutynin is significantly more potent than (S)-oxybutynin at M1, M2, and M3 muscarinic receptors.[5] In fact, the (S)-enantiomer is considered to have virtually no anticholinergic activity at clinically relevant doses.[6] Both (R)-oxybutynin and the racemate show a slight selectivity for M1 and M3 receptors over M2 receptors.[5]
The in vivo consequences of this stereoselectivity are profound. The (R)-enantiomer is the primary driver of the therapeutic effect on urinary bladder contractions.[5] Conversely, it is also the main contributor to the classic anticholinergic side effects, such as dry mouth (xerostomia) and blurred vision (mydriasis).[5]
Spasmolytic and Local Anesthetic Properties: A Non-Stereoselective Action
In addition to its anticholinergic effects, oxybutynin also possesses direct antispasmodic and local anesthetic properties.[1][4][6] Interestingly, these actions do not appear to be stereospecific.[6][7] This suggests a different mechanism of action for these effects, likely independent of muscarinic receptor blockade. While the antispasmodic effect is considerably weaker than its antimuscarinic action, it may still contribute to the overall therapeutic profile of the drug.[4][8]
The Critical Role of the Active Metabolite: N-desethyloxybutynin (DEO)
Upon oral administration, oxybutynin undergoes extensive first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system in the gut wall and liver.[1][3][9] This results in the formation of a major active metabolite, N-desethyloxybutynin (DEO).[1][8][10] DEO is not an inactive byproduct; it possesses pharmacological activity comparable to the parent compound and plays a significant role in both the therapeutic effects and the side-effect profile of oxybutynin.[2][10]
Like oxybutynin, DEO also exists as (R)- and (S)-enantiomers, and the (R)-enantiomer of DEO is the more potent anticholinergic.[10] In fact, some studies suggest that (R)-DEO may be even more potent than (R)-oxybutynin at certain muscarinic receptors.[10] DEO has been strongly implicated as a primary contributor to the anticholinergic side effects of oral oxybutynin, particularly dry mouth, due to its high affinity for muscarinic receptors in the salivary glands.[4][8]
Pharmacokinetics: The Impact of Formulation and Stereoselectivity
The route of administration significantly influences the pharmacokinetic profiles of oxybutynin enantiomers and their metabolites.
Oral vs. Transdermal Administration: Bypassing First-Pass Metabolism
Following oral administration of racemic oxybutynin, the plasma concentrations of the DEO metabolite often exceed those of the parent drug.[11][12] This is a direct consequence of extensive first-pass metabolism. The relative exposure to the different stereoisomers after an oral dose is typically R-DEO > S-DEO > S-OXY > R-OXY.[11][12]
In contrast, transdermal delivery of oxybutynin bypasses the gastrointestinal tract and the liver, leading to a significant reduction in first-pass metabolism.[11][12] This results in lower plasma concentrations of DEO and a higher ratio of parent drug to metabolite.[11][12] The pharmacokinetic profile for transdermal administration shows a different pattern of exposure: S-OXY > S-DEO > R-OXY > R-DEO.[11][12] This altered pharmacokinetic profile is the primary reason for the improved tolerability, particularly the reduced incidence of dry mouth, observed with transdermal oxybutynin formulations compared to oral immediate-release versions.[4][11][12]
Stereoselective Metabolism and Plasma Protein Binding
In vitro studies using human liver microsomes have shown that the metabolism of oxybutynin is stereoselective, with (R)-oxybutynin being eliminated slightly slower than (S)-oxybutynin.[9] The formation of DEO from the (R)-enantiomer is also slower than from the (S)-enantiomer.[9]
Plasma protein binding of oxybutynin enantiomers is also stereoselective. The unbound fraction of (R)-oxybutynin in plasma is nearly double that of (S)-oxybutynin.[9] Conversely, (R)-DEO is more extensively bound to plasma proteins than (S)-DEO.[9] These differences in protein binding can influence the distribution and availability of the active enantiomers at their target receptors.
Data Summary
Table 1: In Vitro Muscarinic Receptor Binding Affinities of Oxybutynin and DEO Enantiomers
| Compound | M1 Receptor Affinity | M2 Receptor Affinity | M3 Receptor Affinity |
| (R)-Oxybutynin | High | Moderate | High |
| (S)-Oxybutynin | Low | Low | Low |
| (R)-DEO | High | Moderate | High |
| (S)-DEO | Low | Low | Low |
This table provides a qualitative summary based on the finding that (R)-enantiomers are significantly more potent than (S)-enantiomers, and both (R)-OXY and (R)-DEO are potent at M1 and M3 receptors.[5][10]
Table 2: Relative Plasma Exposure (AUC) of Oxybutynin and DEO Enantiomers by Route of Administration
| Route of Administration | Relative AUC |
| Oral | R-DEO > S-DEO > S-OXY > R-OXY |
| Transdermal | S-OXY > S-DEO > R-OXY > R-DEO |
This table summarizes the findings from pharmacokinetic studies comparing oral and transdermal administration of racemic oxybutynin.[11][12]
Experimental Protocols
Protocol 1: In Vitro Muscarinic Receptor Binding Assay
Objective: To determine the binding affinities of oxybutynin and DEO enantiomers for M1, M2, and M3 muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human M1, M2, or M3 muscarinic receptors.
-
Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compounds (racemic oxybutynin, (R)-oxybutynin, (S)-oxybutynin, racemic DEO, (R)-DEO, and (S)-DEO).
-
Incubation: Allow the binding reaction to reach equilibrium at a controlled temperature (e.g., 25°C).
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the inhibitory constant (Ki) for each test compound by non-linear regression analysis of the competition binding data.
Protocol 2: In Vivo Cystometry in a Guinea Pig Model
Objective: To evaluate the in vivo efficacy of oxybutynin enantiomers on bladder function.
Methodology:
-
Animal Preparation: Anesthetize female guinea pigs and catheterize the bladder for saline infusion and pressure measurement.
-
Drug Administration: Administer racemic oxybutynin, (R)-oxybutynin, or (S)-oxybutynin intravenously or subcutaneously.
-
Cystometry: Infuse saline into the bladder at a constant rate and record the intravesical pressure.
-
Parameter Measurement: Measure key cystometric parameters, including bladder capacity, micturition pressure, and the frequency of bladder contractions.
-
Data Analysis: Compare the effects of the different enantiomers on the measured cystometric parameters to determine their relative in vivo potency.
Visualizations
Caption: Metabolic fate of oxybutynin via oral vs. transdermal routes.
Caption: Workflow for in vitro and in vivo pharmacological characterization.
Conclusion
The pharmacological profile of oxybutynin is a clear example of the importance of stereochemistry in drug action and metabolism. The therapeutic efficacy and anticholinergic side effects are predominantly mediated by the (R)-enantiomer and its active metabolite, (R)-DEO. The (S)-enantiomer, on the other hand, is largely inactive from an anticholinergic perspective. Understanding these stereoselective differences has been instrumental in the development of alternative formulations, such as transdermal patches, which aim to minimize the formation of the problematic DEO metabolite, thereby improving the tolerability of this effective OAB therapy. For future drug development, a focus on stereochemically pure compounds may offer a pathway to agents with enhanced efficacy and a more favorable side-effect profile.
References
-
Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of Pharmacology and Experimental Therapeutics, 256(2), 562–567. [Link]
-
Zobrist, R. H., Schmid, B., O'Connor, K. T., Boyle, J., & D'Souza, M. J. (2001). Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers. Pharmaceutical Research, 18(7), 1029–1034. [Link]
-
Wikipedia. (n.d.). Oxybutynin. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Waring, W. S., & McDowell, S. (2006). The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. Bioorganic & Medicinal Chemistry Letters, 16(5), 1163–1166. [Link]
-
Zobrist, R. H., Schmid, B., O'Connor, K. T., Boyle, J., & D'Souza, M. J. (2001). Pharmacokinetics of the R- and S-Enantiomers of Oxybutynin and N-Desethyloxybutynin Following Oral and Transdermal Administration of the Racemate in Healthy Volunteers. ResearchGate. [Link]
-
Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology, 12(1), 1–8. [Link]
-
Drugs.com. (n.d.). Oxybutynin: Package Insert / Prescribing Information. Retrieved January 12, 2026, from [Link]
-
Mizushima, H., Suzuki, M., & Uesawa, Y. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Xenobiotica; the Fate of Foreign Compounds in Biological Systems, 37(2), 190–202. [Link]
-
Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Drugs and Drug Candidates, 2(4), 865-882. [Link]
-
Ghossein, N., & Kang, M. (2023). Oxybutynin. In StatPearls. StatPearls Publishing. [Link]
-
Yarker, Y. E., & Goa, K. L. (1995). Oxybutynin. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in detrusor instability. Drugs & Aging, 6(3), 243–262. [Link]
-
Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. ResearchGate. [Link]
-
Waring, W. S., & McDowell, S. (2006). The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers. ResearchGate. [Link]
-
Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. Semantic Scholar. [Link]
-
U.S. Food and Drug Administration. (n.d.). CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). accessdata.fda.gov. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic Profiles of Oxybutynin Formulations. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Oxybutynin. In PubChem. Retrieved January 12, 2026, from [Link]
-
Kachur, J. F., Peterson, J. S., Carter, J. P., Rzeszotarski, W. J., & Noronha-Blob, L. (1988). R and S enantiomers of oxybutynin: pharmacological effects in guinea pig bladder and intestine. The Journal of Pharmacology and Experimental Therapeutics, 247(3), 867–872. [Link]
-
Mizushima, H., Suzuki, M., & Uesawa, Y. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2012). NDA 202211 Review. [Link]
-
Dr.Oracle. (2025, August 1). What are the differences between oxybutynin (Ditropan) extended release and immediate release formulations?. Dr.Oracle. [Link]
Sources
- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxybutynin - Wikipedia [en.wikipedia.org]
- 7. R and S enantiomers of oxybutynin: pharmacological effects in guinea pig bladder and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations [mdpi.com]
- 9. Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Esoxybutynin: Chemical Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of esoxybutynin, the (S)-enantiomer of the widely used anticholinergic drug oxybutynin. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and pharmacological characteristics of this compound, contrasting it with its enantiomer and the racemic mixture. We will explore its chemical structure, physicochemical properties, mechanism of action, metabolic fate, and the analytical methodologies crucial for its study.
Chemical Identity and Physicochemical Properties
Oxybutynin is a chiral molecule, and its therapeutic and pharmacological properties are intrinsically linked to its stereochemistry. It is commercially available as a racemic mixture of its (R)- and (S)-enantiomers.[1][2] this compound is the specific (S)-enantiomer.[3][4]
Chemical Structure and Nomenclature
The core structure of this compound consists of a cyclohexylphenylglycolic acid moiety ester-linked to a 4-(diethylamino)but-2-yn-1-ol chain. The chirality arises from the quaternary carbon atom bonded to the cyclohexyl group, the phenyl group, a hydroxyl group, and the carboxyl group of the ester.
-
IUPAC Name: 4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate[3]
-
CAS Number: 119618-22-3[3]
-
Synonyms: (S)-Oxybutynin[3]
Physicochemical Properties
Understanding the physicochemical properties of a drug substance is fundamental for formulation development and pharmacokinetic analysis. The properties of oxybutynin (racemate) are well-documented and provide a strong basis for understanding this compound.
| Property | Value | Source |
| Molecular Weight | 357.5 g/mol | [1][3] |
| pKa | 8.04 | [5][6] |
| LogP (octanol/water) | 4.3 | [1] |
| Water Solubility | 0.012 mg/mL (free base, pH >9.6) | [5][6] |
| Physical Description | White crystalline solid (for oxybutynin HCl) | [7] |
Pharmacology and Mechanism of Action
The pharmacological activity of racemic oxybutynin is complex, involving multiple mechanisms. However, the primary and most clinically relevant action is its antagonism of muscarinic acetylcholine receptors.[8][9] A critical finding in the pharmacology of oxybutynin is that its activity is stereospecific.
Muscarinic Receptor Antagonism: The Role of Stereochemistry
Oxybutynin is a non-selective muscarinic receptor antagonist, meaning it binds to multiple receptor subtypes (M1-M5).[8] Its therapeutic effect in treating overactive bladder stems from the blockade of M3 receptors on the detrusor (bladder) smooth muscle, which inhibits the action of acetylcholine, leading to muscle relaxation and increased bladder capacity.[9][10]
Crucially, this antimuscarinic activity resides predominantly in the (R)-enantiomer.[2][11] In contrast, This compound ((S)-enantiomer) exhibits virtually no anticholinergic activity at clinically relevant doses.[2][3] This stereoselectivity is a key consideration in drug development, as isolating the active enantiomer can sometimes offer a better therapeutic window. However, in the case of oxybutynin, the (R)-enantiomer alone has not demonstrated superior clinical benefit over the racemate.[2]
Other Pharmacological Activities
Beyond its anticholinergic effects, oxybutynin also possesses direct antispasmodic properties on smooth muscle, acts as a calcium channel blocker, and has local anesthetic effects.[1][3][12] These actions are not considered stereospecific and are therefore shared by both this compound and its (R)-enantiomer.[2] The antispasmodic effect is attributed to direct muscle relaxation, independent of its anticholinergic action.[7][13]
Caption: Cholinergic signaling at the detrusor muscle and enantiomer-specific antagonism.
Pharmacokinetics and Metabolism
The metabolism of oxybutynin is extensive and primarily occurs via the cytochrome P450 system, leading to significant first-pass metabolism after oral administration.[1][14]
Metabolic Pathway
The primary metabolic pathway for oxybutynin is N-deethylation, catalyzed predominantly by the CYP3A4 enzyme in the liver and gut wall.[14][15][16] This reaction produces the major active metabolite, N-desethyloxybutynin (DEO) .[1][15] DEO is also pharmacologically active, possessing significant antimuscarinic activity, and its plasma concentrations can be substantially higher than the parent drug.[16][17][18] Another major, but inactive, metabolite is phenylcyclohexylglycolic acid, formed through hydrolysis of the ester bond.[1][8]
While studies often focus on the racemate, it is understood that both enantiomers undergo this metabolic transformation. The high variability in plasma concentrations of oxybutynin among individuals is partly attributed to genetic polymorphisms and varying activity levels of CYP3A4.[19]
Caption: Primary metabolic pathways of Oxybutynin.
Synthetic Chemistry
The synthesis of oxybutynin is a convergent process that typically involves the coupling of two key intermediates. Obtaining the enantiomerically pure this compound requires either an asymmetric synthesis approach or the resolution of the racemic mixture.
General Synthetic Strategy
A common route involves:
-
Preparation of the Acid Moiety: Synthesizing racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This can be achieved via a Grignard reaction between a phenylglyoxylic acid ester and bromocyclohexane.[4]
-
Preparation of the Alcohol Moiety: Synthesizing 4-(diethylamino)but-2-yn-1-ol, typically through a Mannich reaction involving propargyl alcohol, formaldehyde, and diethylamine.[4]
-
Coupling: Esterification or transesterification of the acid and alcohol moieties to form racemic oxybutynin.[4]
To produce this compound, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is required. This can be obtained by resolving the racemic acid, for instance, by forming diastereomeric salts with a chiral amine.[20] This enantiomerically pure acid is then coupled with the butynyl alcohol derivative to yield this compound.[4]
Caption: General workflow for the asymmetric synthesis of this compound.
Analytical and Experimental Protocols
The accurate quantification and characterization of this compound require robust analytical methods and well-defined experimental protocols.
Protocol: Quantification of this compound in Plasma via LC-MS/MS
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in complex biological matrices due to its high sensitivity, specificity, and throughput. This method allows for the precise measurement of this compound, distinguishing it from its metabolite DEO.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., a deuterated analog of this compound like (S)-Oxybutynin-d10).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
This compound: Q1: 358.2 m/z → Q3: 142.1 m/z
-
Internal Standard ((S)-Oxybutynin-d10): Q1: 368.3 m/z → Q3: 142.1 m/z
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Validation:
-
The method must be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines to ensure data integrity.
-
Protocol: In-Vitro Muscarinic Receptor Binding Assay
Rationale: A radioligand binding assay is a fundamental technique to determine the affinity of a compound for a specific receptor. This protocol, based on established methodologies, allows for the characterization of this compound's binding to muscarinic receptors.[21]
Methodology:
-
Membrane Preparation:
-
Harvest tissue or cells expressing the target muscarinic receptor subtype (e.g., human bladder detrusor tissue or CHO cells transfected with human M3 receptors).[21]
-
Homogenize the tissue/cells in ice-cold buffer (e.g., 50 mM Sodium Phosphate).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
50 µL of membrane preparation (containing a defined amount of protein).
-
25 µL of a radioligand, such as [³H]N-methylscopolamine ([³H]NMS), at a concentration near its Kd.[18]
-
25 µL of varying concentrations of this compound (the competitor).
-
For total binding, add 25 µL of buffer instead of the competitor.
-
For non-specific binding, add 25 µL of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
-
Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[21]
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Count the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive muscarinic receptor binding assay.
Conclusion
This compound, the (S)-enantiomer of oxybutynin, represents a fascinating case study in stereopharmacology. While sharing the same chemical formula and non-stereospecific properties like calcium channel blockade with its (R)-enantiomer, it is largely devoid of the anticholinergic activity that defines the therapeutic use of racemic oxybutynin. This distinction underscores the importance of chiral separation and analysis in drug development. The methodologies outlined in this guide, from chemical synthesis and physicochemical characterization to advanced pharmacological and bioanalytical protocols, provide a framework for the comprehensive scientific investigation of this compound and related compounds.
References
-
This compound | C22H31NO3 | CID 206530 - PubChem. National Center for Biotechnology Information. [Link]
-
The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed. National Library of Medicine. [Link]
-
In-vitro cytochrome P450 dependent metabolism of oxybutynin to N-deethyloxybutynin in humans - PubMed. National Library of Medicine. [Link]
-
Oxybutynin | C22H31NO3 | CID 4634 - PubChem. National Center for Biotechnology Information. [Link]
-
Oxybutynin | C22H31NO3 | CID 4634 - PubChem. National Center for Biotechnology Information. [Link]
-
Oxybutynin - Wikipedia. Wikimedia Foundation. [Link]
-
OXYBUTYNIN - precisionFDA. U.S. Food and Drug Administration. [Link]
-
Cytochrome P450 specificity of metabolism and interactions of oxybutynin in human liver microsomes - PubMed. National Library of Medicine. [Link]
-
Oxybutynin-an anticholinergic medication used to relieve urinary and bladder difficulties. GlobalRPH. [Link]
-
This compound, (S)-Oxybutynin - All About Drugs. All About Drugs. [Link]
-
Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations - MDPI. MDPI. [Link]
-
Oxybutynin. Römpp. [Link]
-
Oxybutynin: Package Insert / Prescribing Information - Drugs.com. Drugs.com. [Link]
-
Pharmacology of Oxybutynin ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Oxybutynin | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. PharmaCompass. [Link]
-
Oxybutynin - bionity.com. Bionity.com. [Link]
-
oxybutynin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
G04BD04 - Oxybutynin - Acute Porphyria Drugs. The Drug Database for Acute Porphyria. [Link]
-
What is the mechanism of action of oxybutynin? - Dr.Oracle. Dr.Oracle. [Link]
-
The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers | Request PDF - ResearchGate. ResearchGate. [Link]
-
A study of the anticholinergic and antispasmodic activity of oxybutynin (Ditropan) on rabbit detrusor - PubMed. National Library of Medicine. [Link]
-
Chemical structure of oxybutynin hydrochloride - ResearchGate. ResearchGate. [Link]
-
Oxybutynin. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in detrusor instability - PubMed. National Library of Medicine. [Link]
-
Physico-chemical properties of oxybutynin - Semantic Scholar. Semantic Scholar. [Link]
-
COMPARISON OF RECEPTOR BINDING CHARACTERISTICS OF COMMONLY USED MUSCARINIC ANTAGONISTS IN HUMAN BLADDER DETRUSOR AND MUCOSA. International Continence Society. [Link]
-
In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin - PubMed. National Library of Medicine. [Link]
-
Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds - PubMed. National Library of Medicine. [Link]
-
Oxybutynin - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]
-
A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PubMed Central. National Library of Medicine. [Link]
-
Assessment of inhibitory effects on major human cytochrome P450 enzymes by spasmolytics used in the treatment of overactive bladder syndrome - NIH. National Library of Medicine. [Link]
-
The pharmacokinetics of oxybutynin in man - Semantic Scholar. Semantic Scholar. [Link]
-
Oxybutynin Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. [Link]
-
Oxybutynin Hydrochloride | C22H32ClNO3 | CID 91505 - PubChem. National Center for Biotechnology Information. [Link]
Sources
- 1. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxybutynin - Wikipedia [en.wikipedia.org]
- 3. This compound | C22H31NO3 | CID 206530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations | MDPI [mdpi.com]
- 5. Oxybutynin [drugfuture.com]
- 6. Physico-chemical properties of oxybutynin | Semantic Scholar [semanticscholar.org]
- 7. drugs.com [drugs.com]
- 8. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 9. Oxybutynin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. droracle.ai [droracle.ai]
- 11. ichapps.com [ichapps.com]
- 12. Oxybutynin [bionity.com]
- 13. A study of the anticholinergic and antispasmodic activity of oxybutynin (Ditropan) on rabbit detrusor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytochrome P450 specificity of metabolism and interactions of oxybutynin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In-vitro cytochrome P450 dependent metabolism of oxybutynin to N-deethyloxybutynin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The pharmacokinetics of oxybutynin in man | Semantic Scholar [semanticscholar.org]
- 20. This compound, (S)-Oxybutynin – All About Drugs [allfordrugs.com]
- 21. ics.org [ics.org]
The Stereochemical Nuances of Oxybutynin: A Technical Guide to the Racemate and Its Enantiomers
Abstract
Oxybutynin, a cornerstone in the management of overactive bladder (OAB), is commercially available as a racemic mixture of its (R)- and (S)-enantiomers. This technical guide provides an in-depth exploration of the stereopharmacology of oxybutynin, dissecting the distinct pharmacological profiles of the racemate and its individual enantiomers. We will delve into the mechanistic underpinnings of their actions on muscarinic receptors, their differential metabolism, and the resulting clinical implications for efficacy and tolerability. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the chemical, pharmacological, and clinical disparities between racemic oxybutynin and its stereoisomers, and the scientific rationale for the continued use of the racemic mixture in clinical practice.
Introduction: The Significance of Chirality in Oxybutynin's Therapeutic Action
Oxybutynin is a synthetic tertiary amine that exerts its therapeutic effects through a dual mechanism: as a competitive antagonist of acetylcholine at muscarinic receptors and as a direct antispasmodic agent on smooth muscle.[1][2] It is the anticholinergic activity that is primarily responsible for its efficacy in treating the symptoms of OAB, namely urinary urgency, frequency, and urge incontinence. The oxybutynin molecule possesses a single chiral center, and therefore exists as two enantiomers: (R)-oxybutynin and (S)-oxybutynin.[3][4] In commercially available formulations, oxybutynin is administered as a racemic mixture, containing equal amounts of both enantiomers.[1]
The spatial arrangement of atoms in enantiomers can lead to significant differences in their interaction with chiral biological targets, such as receptors and enzymes. This guide will elucidate how the stereochemistry of oxybutynin profoundly influences its pharmacodynamic and pharmacokinetic properties, ultimately impacting its clinical profile.
Diagram 1: Chemical Structure of Oxybutynin Enantiomers
A visual representation of the three-dimensional structures of (R)- and (S)-oxybutynin would be depicted here, highlighting the chiral center.
Stereoselective Pharmacodynamics: Unraveling the Enantiomers' Distinct Activities
The therapeutic and adverse effects of oxybutynin are intrinsically linked to its interaction with muscarinic acetylcholine receptors (mAChRs), of which five subtypes (M1-M5) have been identified. The M2 and M3 subtypes are the predominant muscarinic receptors in the bladder, with M3 receptors primarily mediating detrusor muscle contraction.[2]
Antimuscarinic Activity: The Dominance of the (R)-Enantiomer
A substantial body of evidence demonstrates that the anticholinergic activity of racemic oxybutynin resides almost exclusively in the (R)-enantiomer.[1][5] In vitro studies have consistently shown that (R)-oxybutynin is significantly more potent than (S)-oxybutynin in antagonizing muscarinic receptor-mediated responses.[5]
Functional studies on isolated guinea pig bladder detrusor muscle have provided quantitative insights into this stereoselectivity. The antimuscarinic activity, measured as the ability to competitively antagonize carbachol-induced contractions, is markedly different between the enantiomers. The pA2 value, a measure of antagonist potency, is significantly higher for the (R)-enantiomer compared to the (S)-enantiomer.
Table 1: Antimuscarinic and Antispasmodic Activity of Oxybutynin Enantiomers and Racemate
| Compound | Antimuscarinic Activity (pA2 value) in Guinea Pig Bladder | Antispasmodic Activity (IC50, µM) against K+-induced contractions |
| (R)-Oxybutynin | 8.80 ± 0.27 | 2.22 - 5.68 |
| (S)-Oxybutynin | 7.09 ± 0.13 | 2.22 - 5.68 |
| Racemic Oxybutynin | 8.91 ± 0.20 | 2.22 - 5.68 |
Data sourced from[6].
The binding affinities of racemic oxybutynin for the five human muscarinic receptor subtypes have been determined, showing a high affinity for the M3 subtype, which is consistent with its therapeutic action in the bladder.
Table 2: Binding Affinities (Ki, nM) of Racemic Oxybutynin for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 1.3 |
| M2 | 0.8 |
| M3 | 0.14 |
| M4 | 2.4 |
| M5 | 0.7 |
Data sourced from[7].
Antispasmodic and Other Activities: A Lack of Stereoselectivity
In contrast to its anticholinergic effects, the direct smooth muscle relaxant (antispasmodic) and local anesthetic properties of oxybutynin do not exhibit stereoselectivity.[8] Studies have shown that both (R)- and (S)-oxybutynin are equipotent in inhibiting contractions induced by potassium chloride, which acts independently of muscarinic receptors.[6] This suggests that the spasmolytic action of oxybutynin is not dependent on the chiral configuration of the molecule.
Diagram 2: Mechanism of Action of Oxybutynin Enantiomers
This diagram illustrates the differential effects of (R)- and (S)-oxybutynin on muscarinic receptor blockade and their similar direct spasmolytic effects on detrusor smooth muscle.
Stereoselective Pharmacokinetics and Metabolism: The Role of N-Desethyloxybutynin
The pharmacokinetic profile of oxybutynin is characterized by extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver and gut wall.[1] This metabolic process is also stereoselective and leads to the formation of an active metabolite, N-desethyloxybutynin (DEO).[9]
DEO itself is chiral and contributes significantly to both the therapeutic and adverse effects of oxybutynin. In fact, DEO has been implicated as a major contributor to the most common side effect of oral oxybutynin therapy: dry mouth (xerostomia).[10] This is due to its high affinity for muscarinic receptors in the salivary glands.
Following oral administration of racemic oxybutynin, the plasma concentrations of the (S)-enantiomers of both oxybutynin and DEO are generally higher than their corresponding (R)-enantiomers.[9] However, it is the potent anticholinergic activity of (R)-DEO that is of greater clinical significance in terms of side effects.
Clinical Implications: Why the Racemate Prevails
Given that the (R)-enantiomer is responsible for the desired anticholinergic effects, while the (S)-enantiomer has minimal anticholinergic activity but contributes to the overall drug load, the development of a single-enantiomer formulation of (R)-oxybutynin would seem a logical step to improve the therapeutic index. However, clinical reality is more complex.
Studies have indicated that (R)-oxybutynin alone may not offer a significant clinical advantage over the racemic mixture in terms of its therapeutic and side effect profile.[5] The rationale for the continued use of racemic oxybutynin is multifactorial:
-
Efficacy of the Racemate: Racemic oxybutynin has a long-standing and well-established record of efficacy and safety in the treatment of OAB.[1]
-
Contribution of (S)-Oxybutynin to Spasmolytic Effects: Although weaker than its anticholinergic action, the non-stereoselective spasmolytic effect of oxybutynin may contribute to its overall therapeutic benefit, and the (S)-enantiomer contributes equally to this effect.[3][6]
-
Lack of Clear Clinical Superiority of (R)-Oxybutynin: To date, clinical trials have not demonstrated a compelling enough improvement in the risk-benefit profile of (R)-oxybutynin to justify the extensive development and regulatory process required for a new single-enantiomer drug.[3][11]
-
Metabolic Complexity: The stereoselective metabolism to the active metabolite DEO further complicates the picture. Simply administering the (R)-enantiomer of the parent drug does not eliminate the formation of the active (R)-DEO metabolite, which is a major contributor to side effects.
Experimental Protocols
Chiral Separation of Oxybutynin Enantiomers by HPLC
Objective: To resolve and quantify the (R)- and (S)-enantiomers of oxybutynin from a racemic mixture or biological matrix.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): An amylose-based CSP, such as Amycoat [tris-(3,5-dimethylphenyl carbamate)] column (150 x 4.6 mm), is effective for this separation.[5]
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The mobile phase composition may require optimization depending on the specific column and system.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Detection: UV detection at 225 nm.[5]
-
Sample Preparation:
-
For standards, dissolve racemic oxybutynin in the mobile phase.
-
For biological samples (e.g., plasma), a liquid-liquid or solid-phase extraction is necessary to remove interfering substances.
-
-
System Suitability:
-
Inject a standard solution of racemic oxybutynin to ensure adequate resolution between the two enantiomer peaks (Resolution factor > 1.5).
-
Evaluate peak symmetry and retention time reproducibility.
-
-
Analysis: Inject the prepared samples and quantify the peak areas of the (R)- and (S)-enantiomers against a calibration curve prepared with known concentrations of the individual enantiomers or the racemate.
Diagram 3: Experimental Workflow for Chiral HPLC Separation
This diagram outlines the key steps involved in the chiral separation of oxybutynin enantiomers using HPLC.
In Vitro Assessment of Anticholinergic Activity on Isolated Bladder Tissue
Objective: To determine the functional anticholinergic potency (pA2 value) of oxybutynin enantiomers.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., guinea pig) in accordance with institutional guidelines.
-
Excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution.
-
Dissect longitudinal strips of the detrusor muscle.
-
-
Organ Bath Setup:
-
Mount the detrusor strips in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Connect the strips to isometric force transducers to record muscle tension.
-
-
Experimental Procedure:
-
Allow the tissues to equilibrate under a resting tension.
-
Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a known concentration of the antagonist ((R)-, (S)-, or racemic oxybutynin) for a set period.
-
Generate a second cumulative concentration-response curve to carbachol in the presence of the antagonist.
-
Repeat this process with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
Plot the concentration-response curves for carbachol in the absence and presence of the antagonist.
-
Perform a Schild regression analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
-
Conclusion and Future Perspectives
The study of racemic oxybutynin and its enantiomers provides a classic example of the importance of stereochemistry in drug action. The (R)-enantiomer is the primary driver of the desired anticholinergic effects in the bladder, while both enantiomers contribute to the antispasmodic activity. The complex interplay of stereoselective pharmacology and metabolism, particularly the role of the active metabolite N-desethyloxybutynin, has led to the continued clinical use of the racemic mixture.
Future research in this area could focus on the development of novel delivery systems that optimize the pharmacokinetic profile of racemic oxybutynin to minimize the formation of DEO, thereby improving tolerability while maintaining efficacy. Furthermore, a more detailed characterization of the binding affinities of the individual enantiomers of both oxybutynin and DEO at all five human muscarinic receptor subtypes could provide a more complete understanding of their pharmacological profiles and potentially identify new avenues for therapeutic intervention in overactive bladder and other conditions involving muscarinic receptor dysfunction.
References
-
Waldeck, K., Larsson, B., & Andersson, K. E. (1997). Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. The Journal of urology, 157(3), 1093–1097. [Link]
-
Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Drugs and Drug Candidates, 2(4), 865-882. [Link]
-
Kachur, J. F., Peterson, J. S., Carter, J. P., Rorer, D. K., & Noronha-Blob, L. (1992). Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers with those of racemic terodiline. The Journal of pharmacology and experimental therapeutics, 262(2), 596–601. [Link]
-
Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. [Link]
-
Anderson, G. F., & Fredericks, C. M. (1977). Characterization of the oxybutynin antagonism of drug-induced spasms in detrusor. Pharmacology, 15(1), 31–39. [Link]
-
Abrams, P., Andersson, K. E., Buccafusco, J. J., Chapple, C., de Groat, W. C., Fry, C. H., ... & Wein, A. J. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British journal of pharmacology, 147(S2), S16-S26. [Link]
-
McCrery, R. J., & Appell, R. A. (2006). Oxybutynin: an overview of the available formulations. Therapeutics and clinical risk management, 2(1), 19–24. [Link]
-
Gillespie, J. I., Marker, C. L., & Uvin, P. (2006). Comparison of receptor binding characteristics of commonly used muscarinic antagonists in human bladder detrusor and mucosa. Neurourology and urodynamics, 25(2), 167–173. [Link]
-
Noronha-Blob, L., & Kachur, J. F. (1988). R and S enantiomers of oxybutynin: pharmacological effects in guinea pig bladder and intestine. The Journal of pharmacology and experimental therapeutics, 247(3), 867–872. [Link]
-
Fredericks, C. M., Anderson, G. F., & Kreulen, D. L. (1977). Characterization of the Oxybutynin Antagonism of Drug-Induced Spasms in Detrusor. Pharmacology, 15(1), 31-39. [Link]
-
Kennelly, M. J. (2010). A comparative review of oxybutynin chloride formulations: pharmacokinetics and therapeutic efficacy in overactive bladder. Reviews in urology, 12(1), 1–9. [Link]
-
Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of pharmacology and experimental therapeutics, 256(2), 562–567. [Link]
-
Zobrist, R. H., Schmid, J., & Sanders, S. W. (2001). Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers. Journal of clinical pharmacology, 41(6), 644–651. [Link]
-
Masumoto, S., Suzuki, M., & Kanai, M. (2002). A Practical Synthesis of (S)-Oxybutynin. Tetrahedron Letters, 43(48), 8647-8651. [Link]
-
Zobrist, R. H., et al. (2001). The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. Bioorganic & medicinal chemistry letters, 11(11), 1347-1350. [Link]
- CZ296056B6. (2005). Process for preparing oxybutynin.
-
Kondo, S., Morita, T., & Tashima, K. (1991). In Vitro Intravesical Instillation of Anticholinergic, Antispasmodic and Calcium Blocking Agents to Decrease Bladder Contractility. Urologia Internationalis, 47(Suppl. 1), 36-38. [Link]
-
D'Agostino, G., Aleixo, M. G. P., & Macedo, L. G. M. (2006). Transdermal oxybutynin in the treatment of pediatric overactive bladder. International braz j urol, 32, 331-340. [Link]
-
Appell, R. A. (2006). Oxybutynin: an overview of the available formulations. Therapeutics and Clinical Risk Management, 2(1), 19. [Link]
-
Levin, R. M., & Wein, A. J. (1985). Comparison of calcium antagonist properties of antispasmotic agents. The Journal of urology, 134(2), 399–401. [Link]
-
de Groat, W. C., & Yoshimura, N. (2014). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. Journal of visualized experiments : JoVE, (90), 51737. [Link]
-
Kennelly, M. J. (2010). A comparative review of oxybutynin chloride formulations: pharmacokinetics and therapeutic efficacy in overactive bladder. ResearchGate. [Link]
-
Kennelly, M. (2010). A comparative review of oxybutynin chloride formulations: pharmacokinetics and therapeutic efficacy in overactive bladder. Semantic Scholar. [Link]
-
Ukai, T., et al. (2024). Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum. Basic & Clinical Pharmacology & Toxicology. [Link]
-
Sellers, D. J., et al. (2017). Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle. Advances in physiology education, 41(3), 447-453. [Link]
-
Dmochowski, R. R. (2005). Improving the tolerability of anticholinergic agents in the treatment of overactive bladder. Drugs, 65(Suppl 1), 25-36. [Link]
Sources
- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brazjurol.com.br [brazjurol.com.br]
- 3. mdpi.com [mdpi.com]
- 4. ics.org [ics.org]
- 5. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers with those of racemic terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 8. R and S enantiomers of oxybutynin: pharmacological effects in guinea pig bladder and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on Oxybutynin's Role as a Muscarinic Antagonist
Abstract
Oxybutynin is a cornerstone in the pharmacological management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2][3][4] Its therapeutic efficacy is primarily attributed to its role as a competitive antagonist of muscarinic acetylcholine receptors.[1][2][5] This technical guide provides a comprehensive exploration of the molecular and physiological underpinnings of oxybutynin's action. We will delve into the intricacies of the muscarinic receptor system, the specific binding characteristics of oxybutynin, its receptor subtype selectivity, and the downstream consequences of its antagonist activity. Furthermore, this guide will detail established experimental protocols for characterizing muscarinic antagonists, offering researchers and drug development professionals a robust framework for investigating this important class of therapeutic agents.
Introduction: The Clinical Significance of Muscarinic Antagonism in Overactive Bladder
Overactive bladder is a prevalent condition that significantly impacts the quality of life for millions worldwide.[3][6][7] The pathophysiology of OAB often involves involuntary contractions of the detrusor muscle in the bladder wall, which is largely under the control of the parasympathetic nervous system.[3][8] Acetylcholine (ACh), the primary neurotransmitter of the parasympathetic system, stimulates muscarinic receptors on the detrusor muscle, leading to its contraction.[2][9]
Oxybutynin, an anticholinergic agent, directly counteracts this process.[1][2][10] By competitively blocking the binding of acetylcholine to muscarinic receptors, oxybutynin leads to the relaxation of the bladder's smooth muscle.[1][5][8][9][11] This action increases bladder capacity, diminishes the frequency of uninhibited detrusor contractions, and ultimately alleviates the symptoms of OAB.[2][12][13] First approved by the FDA in 1975, oxybutynin remains a first-line therapy for OAB due to its well-documented efficacy.[6][14]
The Muscarinic Acetylcholine Receptor System: The Target of Oxybutynin
To fully appreciate the role of oxybutynin, a foundational understanding of its target, the muscarinic acetylcholine receptor (mAChR) system, is essential. There are five distinct subtypes of muscarinic receptors, designated M1 through M5, all of which are G-protein coupled receptors (GPCRs).[15] These subtypes are differentially expressed throughout the body and mediate a wide array of physiological functions.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). In the context of the bladder, the M3 receptor is the predominant subtype responsible for mediating detrusor muscle contraction.[2][3]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. While M2 receptors are also present in the bladder, their primary role is thought to be the inhibition of sympathetically-induced relaxation, thereby indirectly promoting contraction.
The therapeutic action of oxybutynin in OAB is primarily a result of its antagonism at M3 receptors on the detrusor muscle. However, its interaction with other muscarinic receptor subtypes in various tissues contributes to its side effect profile.
Caption: Muscarinic receptor signaling pathways and the antagonistic action of oxybutynin.
Molecular Mechanism of Action: A Competitive Antagonist
Oxybutynin functions as a competitive antagonist at muscarinic receptors.[1][5] This means that it binds reversibly to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor. By occupying the binding site, oxybutynin prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction.
Receptor Subtype Selectivity
While often described as a non-selective muscarinic antagonist, studies have revealed that oxybutynin exhibits a degree of selectivity.[16] It has a higher affinity for M1 and M3 receptor subtypes compared to M2, M4, and M5 subtypes.[3][16][17] Specifically, it demonstrates a 10-fold greater selectivity for M3 over M2 receptors.[3] This preference for the M3 subtype is clinically advantageous, as it is the primary receptor mediating detrusor contraction. However, its affinity for M1 receptors, which are abundant in the central nervous system and salivary glands, is a major contributor to its anticholinergic side effects, such as cognitive impairment and dry mouth.[3][18]
Stereoselectivity and Metabolism
Oxybutynin is a chiral molecule and is administered as a racemic mixture of (R)- and (S)-enantiomers.[7] The anticholinergic activity resides predominantly in the (R)-enantiomer.[3][13][14][19] Following oral administration, oxybutynin undergoes extensive first-pass metabolism in the gut wall and liver, primarily by the cytochrome P450 enzyme CYP3A4.[3] This results in a low absolute bioavailability of approximately 6%.[1][17]
The primary active metabolite is N-desethyloxybutynin (DEO), which also possesses significant antimuscarinic activity.[3][5][9][20] In fact, plasma levels of DEO are substantially higher than those of the parent compound.[17] DEO is believed to contribute significantly to both the therapeutic efficacy and the anticholinergic side effects of oxybutynin, particularly dry mouth, as it has a high affinity for muscarinic receptors in the parotid gland.[3]
Pharmacokinetics and Pharmacodynamics
The clinical utility of a drug is determined not only by its mechanism of action but also by its pharmacokinetic and pharmacodynamic properties.
Pharmacokinetics
| Parameter | Immediate-Release (IR) Oral | Extended-Release (ER) Oral | Transdermal Patch |
| Absorption | Rapidly absorbed[1][2] | Gradual release[1] | Continuous absorption[2][3] |
| Bioavailability | ~6%[1][17] | N/A | Bypasses first-pass metabolism[9] |
| Time to Peak Plasma Concentration (Tmax) | Within 1 hour[1][2] | N/A | N/A |
| Plasma Half-life | 2 to 3 hours[1][2][5] | 13 hours[2] | 64 hours[2] |
| Metabolism | Extensive first-pass by CYP3A4[2][3][5] | Extensive first-pass by CYP3A4[2][3] | Bypasses first-pass metabolism[9] |
| Excretion | Primarily in urine as metabolites[1][2] | Primarily in urine as metabolites[2] | Primarily in urine as metabolites[2] |
The development of extended-release and transdermal formulations of oxybutynin was driven by the desire to improve its tolerability by minimizing the fluctuations in plasma concentrations and reducing the formation of the DEO metabolite, which is a major contributor to side effects.[3][6][21][22][23][24]
Pharmacodynamics
The primary pharmacodynamic effect of oxybutynin is the relaxation of the detrusor muscle, leading to an increase in bladder capacity and a reduction in urinary frequency and urgency.[1][4][9] The anticholinergic effects of oxybutynin are dose-related.[1] Common side effects include dry mouth, constipation, blurred vision, dizziness, and somnolence.[1][2][10][18][25] In some individuals, particularly the elderly, oxybutynin can cause cognitive impairment, confusion, and hallucinations.[1][18]
Experimental Characterization of Muscarinic Antagonists
The preclinical and clinical development of muscarinic antagonists like oxybutynin relies on a suite of robust in vitro and in vivo assays to characterize their affinity, selectivity, and functional activity.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[15] These assays are crucial for establishing the binding profile of a muscarinic antagonist across the five receptor subtypes.
Principle: A radiolabeled ligand with known high affinity and selectivity for the receptor of interest is incubated with a tissue or cell membrane preparation containing the receptor. A competing, unlabeled ligand (the test compound) is added at various concentrations. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated. The Ki value is an inverse measure of the binding affinity of the test compound.
Sources
- 1. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oxybutynin (Ditropan): Bladder Drug Side Effects, Uses & Dosage [medicinenet.com]
- 9. droracle.ai [droracle.ai]
- 10. Oxybutynin: Side Effects, Dosage, Uses, and More [healthline.com]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. drugs.com [drugs.com]
- 14. Oxybutynin - Wikipedia [en.wikipedia.org]
- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oxybutynin and the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and pharmacodynamics of once-daily controlled-release oxybutynin and immediate-release oxybutynin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oxybutynin: an overview of the available formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Oxybutynin chloride: alterations in drug delivery and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Oxybutynin: MedlinePlus Drug Information [medlineplus.gov]
A Preclinical Assessment of Esoxybutynin: A Technical Guide on Muscarinic Receptor Selectivity
Introduction: The Rationale for Stereochemical Specificity in Muscarinic Antagonism
Oxybutynin has been a cornerstone in the management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence. Its therapeutic effect is derived from the antagonism of muscarinic acetylcholine receptors (mAChRs) in the bladder's detrusor muscle.[1] Racemic oxybutynin, a mixture of (R)- and (S)-enantiomers, is effective but often associated with anticholinergic side effects like dry mouth (xerostomia), constipation, and blurred vision, which can limit patient compliance.[1][2]
These side effects stem from the non-selective blockade of muscarinic receptors throughout the body. The scientific impetus to investigate individual enantiomers arises from the principle of stereoselectivity in pharmacology, where different stereoisomers of a chiral drug can exhibit markedly different pharmacodynamic and pharmacokinetic properties. The anticholinergic activity of racemic oxybutynin is primarily attributed to the (R)-enantiomer, while esoxybutynin, the (S)-enantiomer, is significantly less potent in this regard.[3][4] This technical guide provides an in-depth analysis of the preclinical data that defines the muscarinic receptor selectivity profile of this compound, offering a molecular and functional basis for its distinct pharmacological character.
Muscarinic Receptor Subtypes and Their Signaling Pathways
There are five distinct muscarinic receptor subtypes (M1-M5), each with unique tissue distribution and intracellular signaling mechanisms. Understanding these pathways is critical to interpreting selectivity data.
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 G-proteins.[5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in cellular responses like smooth muscle contraction.[5][7] The M3 receptor is the primary mediator of detrusor muscle contraction in the bladder.[2]
-
M2 and M4 Receptors: These subtypes couple to Gi/o G-proteins.[5][6] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] While M2 receptors are more abundant than M3 in the bladder, their primary role is to functionally oppose β-adrenergic-mediated relaxation, rather than directly causing contraction.[8]
Preclinical Selectivity Profile: A Quantitative Analysis
The selectivity of a compound is determined by comparing its binding affinity (Ki) and functional potency at different receptor subtypes. A higher Ki value indicates lower binding affinity.
Receptor Binding Affinity Studies
Radioligand binding assays are fundamental in determining the affinity of a drug for its receptor. These assays measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]N-methylscopolamine or [3H]-NMS) from the receptor.
The data clearly demonstrate that (S)-Oxybutynin (this compound) has a significantly lower affinity for all five human muscarinic receptor subtypes compared to its (R)-enantiomer. The affinity of the active metabolite, (S)-N-desethyloxybutynin, is also substantially lower than its corresponding (R)-isomer.[3] This stereoselectivity is most pronounced at the M1, M3, and M4 receptors.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Oxybutynin Enantiomers and Metabolites
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
|---|---|---|---|---|---|
| (R)-Oxybutynin | 1.1 | 16.2 | 2.0 | 5.2 | 14.8 |
| (S)-Oxybutynin (this compound) | 56.2 | 100.0 | 66.1 | 100.0 | 100.0 |
| (R)-N-desethyloxybutynin | 0.8 | 6.5 | 1.0 | 2.1 | 6.5 |
| (S)-N-desethyloxybutynin | 14.8 | 63.1 | 18.2 | 50.1 | 50.1 |
Data derived from studies on cloned human muscarinic receptors.[3][4]
In Vitro Functional Assays: Tissue-Level Selectivity
Functional assays assess the biological effect of a compound, such as its ability to inhibit agonist-induced muscle contraction. These studies provide crucial insights into tissue selectivity (e.g., bladder vs. salivary gland). Preclinical studies consistently show that the antimuscarinic effects of racemic oxybutynin are predominantly driven by the (R)-enantiomer. In functional studies using guinea pig bladder detrusor and ileal longitudinal muscle, (S)-oxybutynin was found to be 13 to 39 times less potent as an antimuscarinic agent than (R)-oxybutynin.[6]
This reduced functional activity at the M3 receptors in the bladder detrusor muscle underpins the lower therapeutic potency of this compound. Similarly, its activity at M1 and M3 receptors in salivary glands, which mediate salivation, is also markedly reduced, suggesting a lower potential for causing dry mouth.
Methodologies for Assessing Selectivity
The generation of reliable preclinical data hinges on robust and validated experimental protocols.
Protocol 1: Radioligand Competition Binding Assay
This protocol outlines the determination of binding affinity (Ki) at cloned human muscarinic receptors expressed in a cell line (e.g., CHO-K1 cells).
Sources
- 1. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brazjurol.com.br [brazjurol.com.br]
- 3. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ics.org [ics.org]
An In-depth Technical Guide to Oxybutynin Analogues and Their Synthesis
Abstract
Oxybutynin, a cornerstone therapy for overactive bladder, functions as a potent anticholinergic agent.[1][2][3][4][5] Despite its efficacy, its clinical use is often hampered by systemic side effects, primarily driven by its active metabolite, N-desethyloxybutynin.[2][] This has spurred extensive research into the development of analogues with improved pharmacokinetic profiles and enhanced tissue selectivity. This technical guide provides a comprehensive overview of the synthesis of oxybutynin, its enantiomers, and key analogues. We will delve into the strategic considerations underpinning various synthetic pathways, offering detailed protocols and mechanistic insights for researchers and professionals in drug development.
Introduction: The Clinical Landscape of Oxybutynin
Oxybutynin is a synthetic tertiary amine that exerts a direct antispasmodic effect on smooth muscle and inhibits the muscarinic action of acetylcholine.[5][7] It is primarily used to treat the symptoms of overactive bladder, such as urinary urgency, frequency, and incontinence.[1][2][3] Marketed as a racemic mixture of its (R)- and (S)-enantiomers, its therapeutic effect is predominantly attributed to the (R)-isomer.[2][7][8]
The primary challenge in oxybutynin therapy lies in its metabolic profile. Oral administration leads to extensive first-pass metabolism by cytochrome P450 enzymes, particularly CYP3A4, in the gut wall and liver.[1][7][9] This results in low bioavailability of the parent drug (approximately 6%) and high plasma concentrations of the pharmacologically active metabolite, N-desethyloxybutynin.[7][9] This metabolite is a significant contributor to the anticholinergic side effects, including dry mouth, constipation, and blurred vision.[2][] The development of analogues and alternative delivery systems is therefore a key strategy to mitigate these adverse effects.
The Oxybutynin Pharmacophore: Structure-Activity Relationships
The chemical structure of oxybutynin, 4-(diethylamino)-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate, contains several key features that are crucial for its pharmacological activity.[10] Understanding these is essential for the rational design of analogues.
-
The Chiral Center: The quaternary carbon bearing the cyclohexyl, phenyl, and hydroxyl groups is the sole stereocenter. The (R)-enantiomer is the more potent anticholinergic.[2]
-
The Ester Moiety: The ester linkage is susceptible to hydrolysis, which can influence the drug's duration of action. Modifications here can aim to improve metabolic stability.
-
The Amino Group: The tertiary amine is essential for the anticholinergic activity, interacting with the muscarinic receptors. Demethylation to N-desethyloxybutynin retains activity.[7]
-
The Cyclohexyl and Phenyl Rings: These bulky lipophilic groups contribute to the binding affinity at the receptor.
Synthesis of Racemic and Enantiomerically Pure Oxybutynin
The synthesis of oxybutynin is a convergent process, typically involving the preparation of two key intermediates: 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPGA) and a propargyl alcohol derivative, which are then coupled via esterification.[11]
Synthesis of Racemic 2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid (CHPGA)
Two primary routes are commonly employed for the synthesis of racemic CHPGA:
-
Grignard Reaction: This involves the addition of a cyclohexyl magnesium halide to a phenylglyoxylate ester.[11][12]
-
Hydrogenation: Selective hydrogenation of phenyl mandelic acid or its esters can also yield CHPGA.[13]
Experimental Protocol: Synthesis of Racemic CHPGA via Grignard Reaction [11]
-
Preparation of Methyl Phenylglyoxylate: Phenylglyoxylic acid is converted to its acid chloride using thionyl chloride. Subsequent reaction with methanol yields methyl phenylglyoxylate.
-
Grignard Reaction: Bromocyclohexane is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form cyclohexylmagnesium bromide.
-
The Grignard reagent is then added dropwise to a solution of methyl phenylglyoxylate in anhydrous THF at a low temperature (e.g., -78 °C).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. After extraction with an organic solvent and purification, methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is obtained.
-
Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid (CHPGA) using a base such as sodium hydroxide, followed by acidification.
Synthesis of the Propargyl Alcohol Moiety
The 4-(diethylamino)-2-butyn-1-ol component is typically prepared via a Mannich-type reaction.
Experimental Protocol: Synthesis of 4-(diethylamino)-2-butyn-1-ol [11]
-
Propargyl alcohol is reacted with paraformaldehyde and diethylamine in a suitable solvent, often dioxane.
-
The reaction mixture is typically heated to drive the reaction to completion.
-
Purification is achieved through distillation under reduced pressure.
Esterification: Coupling the Key Intermediates
The final step in the synthesis of racemic oxybutynin is the coupling of CHPGA with 4-(diethylamino)-2-butyn-1-ol.
-
Fischer Esterification: This classic method involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[14] To drive the equilibrium towards the product, a large excess of one reactant can be used, or water can be removed as it is formed.[14]
-
Transesterification: An alternative approach is the transesterification of a CHPGA ester (e.g., the methyl ester) with 4-(diethylamino)-2-butyn-1-ol, often catalyzed by a base like sodium methoxide.[15]
-
Activation of the Carboxylic Acid: For milder reaction conditions, the carboxylic acid can be activated. A common method is the formation of a mixed anhydride with an alkyl chloroformate, such as isobutyl chloroformate, which then reacts with the alcohol.[16]
Experimental Protocol: Synthesis of Racemic Oxybutynin via Transesterification [15]
-
Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate and 4-diethylamino-2-butynyl acetate are dissolved in a non-polar solvent like n-heptane.
-
A catalytic amount of sodium methoxide is added to the solution.
-
The mixture is heated to reflux, and the methanol byproduct is removed by distillation to drive the reaction to completion.
-
After cooling, the reaction mixture is washed with water.
-
The organic layer is then treated with hydrochloric acid to precipitate oxybutynin hydrochloride, which can be further purified by recrystallization.
Enantioselective Synthesis and Resolution
Given that the (R)-enantiomer is the primary contributor to the therapeutic effect, significant effort has been directed towards the synthesis of enantiomerically pure oxybutynin.
-
Chiral Resolution of Racemic Oxybutynin: This can be achieved by forming diastereomeric salts with a chiral resolving agent. For instance, L-tyrosine methyl ester has been used to selectively precipitate (S)-oxybutynin.[17] High-performance liquid chromatography (HPLC) on a chiral stationary phase, such as an ovomucoid or polysaccharide-based column, is also a viable method for separating the enantiomers.[11][18]
-
Asymmetric Synthesis of (S)-CHPGA: A key strategy for producing enantiomerically pure oxybutynin is the asymmetric synthesis of the chiral acid intermediate. One notable method involves the catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone.[19]
Workflow for Enantioselective Synthesis of (S)-Oxybutynin
Caption: Asymmetric synthesis of (S)-Oxybutynin.
Key Analogues of Oxybutynin and Their Synthesis
The development of oxybutynin analogues has primarily focused on improving its side-effect profile by altering its metabolic fate and receptor selectivity.
N-desethyloxybutynin: The Active Metabolite
N-desethyloxybutynin is the major active metabolite of oxybutynin.[2] While it contributes to the therapeutic effect, it is also strongly implicated in the anticholinergic side effects.[] Its synthesis is important for pharmacological studies and as a reference standard.
Synthesis of N-desethyloxybutynin:
The synthesis follows a similar pathway to oxybutynin, but utilizes 4-(ethylamino)-2-butyn-1-ol as the propargyl alcohol derivative.
Chemical Structures of Oxybutynin and N-desethyloxybutynin
Caption: Structures of Oxybutynin and its active metabolite.[20]
Metabolically Stable Keto Analogues
To address the metabolic liability of the ester group, analogues have been developed where the ester is replaced with a more stable keto functionality. These compounds have shown potent antimuscarinic activity and a longer duration of action in preclinical models.[10]
An example is 1-cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenyl-5-heptyn-2-one, which demonstrated a 5-fold greater duration of action than oxybutynin in a guinea pig model.[10]
General Synthetic Approach for Keto Analogues:
The synthesis of these analogues involves the reaction of a lithiated alkyne with an appropriate ketone, followed by further functional group manipulations.
Future Directions
The future of oxybutynin analogue development will likely focus on:
-
Enhanced Tissue Selectivity: Designing analogues that preferentially target muscarinic receptors in the bladder over those in other tissues, such as the salivary glands.
-
Prodrug Strategies: Developing prodrugs of oxybutynin or its more active enantiomer that are metabolized to the active form at the target site.
-
Combination Therapies: Exploring the synergistic effects of oxybutynin analogues with other classes of drugs for overactive bladder.
Conclusion
The synthesis of oxybutynin and its analogues is a rich area of medicinal chemistry that continues to evolve. By understanding the structure-activity relationships and the nuances of the various synthetic pathways, researchers can continue to develop novel agents with improved efficacy and tolerability for the treatment of overactive bladder and other conditions.
References
-
Walker, T.A. (2000). The chiral separation of oxybutynin enantiomers using an ovomucoid column. Journal of Liquid Chromatography & Related Technologies, 23(5), 841-853. Available from: [Link]
-
Pharmacology of Oxybutynin; Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). YouTube. Available from: [Link]
-
Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Drugs and Drug Candidates, 2(2), 263-283. Available from: [Link]
-
Carter, J. P., Noronha-Blob, L., Audia, V. H., & Kaiser, C. (1991). Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Journal of Medicinal Chemistry, 34(10), 3031-3039. Available from: [Link]
-
Shibasaki, M., et al. (2004). A Practical Synthesis of (S)-Oxybutynin. Organic Process Research & Development, 8(4), 599-603. Available from: [Link]
- Bakale, R. P., et al. (2000). Synthesis of optically active cyclohexylphenylglycolic acid and its esters. Google Patents. US Patent 6,025,177.
-
Acute Porphyria Drugs Database. (n.d.). G04BD04 - Oxybutynin. IPNet. Available from: [Link]
-
Drugs.com. (2025). Oxybutynin: Package Insert / Prescribing Information. Available from: [Link]
-
Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. Available from: [Link]
-
Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Oxybutynin. Available from: [Link]
-
Gosh, S., & T, P. (2023). Oxybutynin. StatPearls. NCBI Bookshelf. Available from: [Link]
- Bakale, R. P., et al. (2004). Synthesis of optically active cyclohexylphenylglycolate esters. Google Patents. EP1424321B1.
-
National Center for Biotechnology Information. (n.d.). Oxybutynin. PubChem. Available from: [Link]
-
Shah, A. K., et al. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Journal of Pharmaceutical and Biomedical Analysis, 88, 161-170. Available from: [Link]
-
Carter, J. P., et al. (1991). Analogs of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Journal of Medicinal Chemistry, 34(10), 3031-3039. Available from: [Link]
-
Sharma, S., et al. (2019). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry, 71, 1-19. Available from: [Link]
-
Zhang, Y., & Li, X. (2018). Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. ACS Catalysis, 8(10), 9183-9203. Available from: [Link]
-
Vanden Eynde, J. J. (2023). Chemical structure of N-desethyloxybutynin 40. ResearchGate. Available from: [Link]
-
Wang, Z., et al. (2022). An Updated Structure of Oxybutynin Hydrochloride. Angewandte Chemie International Edition, 61(17), e202117568. Available from: [Link]
-
Kennelly, M. J. (2005). Oxybutynin: an overview of the available formulations. Clinical Interventions in Aging, 1(1), 33-39. Available from: [Link]
-
Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available from: [Link]
-
New Drug Approvals. (2014). Esoxybutynin, (S)-Oxybutynin. Available from: [Link]
-
Mizar, P., et al. (2021). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Molecules, 26(16), 4983. Available from: [Link]
-
Vanden Eynde, J. J. (2023). Molecular structure of N-desethyloxybutynin. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available from: [Link]
- Sumika Fine Chemicals Co., Ltd. (2004). Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. Google Patents. US6777576B2.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Oxybutynin - Wikipedia [en.wikipedia.org]
- 3. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 7. drugs.com [drugs.com]
- 8. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G04BD04 - Oxybutynin [drugsporphyria.net]
- 10. Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations [mdpi.com]
- 12. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
- 13. WO2000023414A2 - Synthesis of optically active cyclohexylphenylglycolic acid and its esters - Google Patents [patents.google.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
In vitro assays to determine anticholinergic potency
Application Note & Protocols
Topic: In Vitro Assays to Determine Anticholinergic Potency Audience: Researchers, scientists, and drug development professionals.
Guide to the In Vitro Assessment of Anticholinergic Activity: From Receptor Binding to Functional Antagonism
Introduction: The Cholinergic System and the Importance of Anticholinergic Profiling
The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, including learning, memory, muscle contraction, and autonomic regulation.[1][2] Acetylcholine exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5), are particularly important drug targets.[3][4]
Anticholinergic compounds are substances that block the action of ACh at these muscarinic receptors. While this antagonism is the desired therapeutic effect for treating conditions like overactive bladder or chronic obstructive pulmonary disease, unintended anticholinergic activity is a common off-target effect for many drug classes, including antidepressants, antipsychotics, and antihistamines.[5][6][7] This "anticholinergic burden" can lead to significant adverse drug events (ADEs), especially in the elderly, ranging from dry mouth and blurred vision to severe central nervous system (CNS) effects like cognitive impairment, delirium, and an increased risk of dementia.[5][6][8]
Therefore, the accurate in vitro assessment of a compound's anticholinergic potency is a critical step in drug discovery and safety pharmacology.[9][10][11] It allows for the early identification of potential liabilities, guides lead optimization to enhance selectivity, and provides essential data for regulatory submissions.[9][12][13] This guide provides detailed protocols and the underlying scientific rationale for three key in vitro methodologies used to characterize anticholinergic properties: radioligand binding assays, functional calcium flux assays, and acetylcholinesterase enzyme inhibition assays.
Radioligand Binding Assays: Quantifying Affinity for Muscarinic Receptors
Radioligand binding assays are the gold standard for directly measuring the affinity of a test compound for a specific receptor target. These assays quantify the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound, allowing for the determination of the inhibitory constant (Kᵢ).[3][4]
Principle of the Assay The assay relies on the principle of competitive binding. A constant, known concentration of a radiolabeled ligand (e.g., [³H]N-methylscopolamine, a non-selective muscarinic antagonist) is incubated with a source of muscarinic receptors (e.g., cell membranes from a line expressing a specific mAChR subtype).[3][14] In the presence of an unlabeled test compound, a competition for the binding sites occurs. The more potent the test compound, the lower the concentration required to displace the radioligand. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.
Caption: Competitive Radioligand Binding Assay Workflow
Experimental Protocol: Competitive Binding for M₁ Receptors
This protocol describes a competitive displacement assay using membranes from CHO cells stably expressing the human M₁ muscarinic receptor.
Materials:
-
Receptor Source: Frozen cell membranes from CHO-K1 cells expressing human M₁ mAChR.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), specific activity ~80 Ci/mmol.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Atropine (10 µM final concentration).
-
Test Compound: Serial dilutions in assay buffer (or appropriate solvent, e.g., DMSO).
-
Filter Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).[15]
-
Scintillation Cocktail: Liquid scintillation fluid compatible with filter mats.
-
Instrumentation: Vacuum manifold, microplate scintillation counter.
Procedure:
-
Reagent Preparation:
-
Thaw the M₁ receptor membranes on ice. Dilute in ice-cold assay buffer to a final concentration that yields robust signal (e.g., 5-10 µg protein per well). Keep on ice.
-
Prepare a working solution of [³H]NMS in assay buffer at twice the final desired concentration (e.g., 2 nM for a final concentration of 1 nM, which should be close to its Kᴅ).
-
Prepare serial dilutions of the test compound at 4x the final concentration. A typical range is 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the non-specific binding (NSB) control (Atropine) and total binding (TB) control (vehicle only).
-
-
Assay Plate Setup (96-well format):
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of the appropriate 4x test compound dilution, 4x vehicle for TB wells, or 4x Atropine for NSB wells.
-
Add 50 µL of the diluted M₁ membrane preparation to all wells.
-
Initiate the binding reaction by adding 50 µL of the 2x [³H]NMS working solution to all wells. The final volume is 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Harvesting:
-
Pre-wet the filter plate with assay buffer.
-
Transfer the contents of the assay plate to the filter plate and rapidly aspirate the liquid using a vacuum manifold.[15] This traps the receptor-ligand complexes on the filter.
-
Wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mat completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB))
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
| Parameter | Description | Example Value |
| Total Binding (TB) | CPM in wells with radioligand and membranes only. | 15,000 CPM |
| Non-Specific Binding (NSB) | CPM in wells with a saturating concentration of a known antagonist (e.g., Atropine). | 500 CPM |
| Specific Binding | TB - NSB. Represents the signal window. | 14,500 CPM |
| IC₅₀ | Concentration of test compound causing 50% inhibition of specific binding. | 50 nM |
| Kᵢ | Inhibitory constant; a measure of affinity, independent of assay conditions. | 25 nM (assuming [L] = Kᴅ) |
Functional Assays: Measuring Cellular Response to Receptor Blockade
Functional assays measure the biological consequence of a drug-receptor interaction. For anticholinergic compounds, this means quantifying their ability to block the response initiated by a muscarinic agonist. This provides a more physiologically relevant measure of potency than binding affinity alone.
Principle of the Assay: Calcium Flux The M₁, M₃, and M₅ muscarinic receptor subtypes couple to the Gαq family of G-proteins.[16] Agonist activation of these receptors triggers a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic Ca²⁺ concentration.[17][18][19] This change can be measured using calcium-sensitive fluorescent dyes. An anticholinergic compound will block this agonist-induced calcium release in a concentration-dependent manner.
Caption: Gq-Coupled Calcium Flux Signaling Pathway
Experimental Protocol: FLIPR-Based Calcium Flux Assay
This protocol is designed for a high-throughput kinetic reading instrument like a FLIPR (Fluorometric Imaging Plate Reader).
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing a Gq-coupled mAChR (e.g., human M₃).
-
Culture Medium: Appropriate medium (e.g., DMEM/F12) with supplements and selection antibiotic.
-
Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.
-
Agonist: Carbachol or Acetylcholine.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: FLIPR or similar kinetic plate reader with integrated liquid handling.[20]
Procedure:
-
Cell Plating:
-
Seed the M₃-expressing cells into the assay plates 18-24 hours prior to the assay to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the dye-loading solution containing Fluo-4 AM in assay buffer.
-
Aspirate the culture medium from the cell plates and add the dye-loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, 5% CO₂. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
-
Compound Addition (Antagonist Plate):
-
During dye incubation, prepare a separate "antagonist plate" containing serial dilutions of the test compound at 4x the final concentration. Include vehicle (negative control) and a known antagonist like atropine (positive control).
-
-
Assay Execution on FLIPR:
-
Wash the cell plate with assay buffer to remove excess dye. Leave a final volume of buffer in each well.
-
Place the cell plate and the antagonist plate into the FLIPR instrument.
-
Step 1 (Pre-incubation): The instrument will transfer the test compounds from the antagonist plate to the cell plate. Incubate for 15-30 minutes to allow the antagonist to bind to the receptors.
-
Step 2 (Agonist Challenge): The instrument will establish a baseline fluorescence reading for 10-20 seconds.[20]
-
It will then add a pre-determined concentration of the agonist (e.g., Carbachol at its EC₈₀ concentration) to all wells.
-
Step 3 (Kinetic Read): Immediately following agonist addition, the instrument will record the fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium peak.[20]
-
Data Analysis:
-
Quantify Response: The response is typically measured as the maximum peak fluorescence minus the baseline fluorescence for each well.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Response_sample - Response_neg_ctrl) / (Response_pos_ctrl - Response_neg_ctrl)) Where Response_pos_ctrl is the response with agonist + vehicle, and Response_neg_ctrl is the response with vehicle only (or a fully inhibited well).
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the antagonist IC₅₀ value. This value represents the functional potency of the compound.
Enzyme Inhibition Assays: Assessing Effects on Acetylcholinesterase (AChE)
While not a direct measure of receptor antagonism, assessing a compound's effect on acetylcholinesterase (AChE) is crucial for a complete anticholinergic profile. AChE is the enzyme responsible for breaking down acetylcholine in the synaptic cleft.[1] Inhibition of AChE leads to an accumulation of ACh, which can produce cholinergic effects that may mask or counteract a compound's direct receptor antagonism. Many regulatory safety panels include AChE inhibition screening.[10]
Principle of the Assay: Ellman's Method The most common in vitro method for measuring AChE activity is the Ellman assay.[1][2][21] This colorimetric assay uses acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[21] An AChE inhibitor will slow down this reaction, resulting in a reduced rate of color development.
Caption: AChE Inhibition Assay Principle (Ellman's Method)
Experimental Protocol: AChE Inhibition Assay
This protocol is adapted for a 96-well plate format and is suitable for screening.
Materials:
-
Enzyme: Purified human recombinant or electric eel AChE.[21]
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 7.5).
-
Positive Control Inhibitor: Phospholine or a similar potent AChE inhibitor.[1]
-
Instrumentation: Microplate reader capable of absorbance measurement at 412 nm and kinetic reads.
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Add 20 µL of assay buffer to all wells.
-
Add 20 µL of the appropriate test compound dilution, vehicle for 100% activity control, or positive control.
-
Add 20 µL of the AChE working solution to all wells except the blank (add 20 µL of buffer to the blank instead).
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Prepare a fresh reaction mix containing ATCh and DTNB in assay buffer.
-
Initiate the reaction by adding 140 µL of the reaction mix to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 412 nm every minute for 10-15 minutes to determine the reaction rate (V = ΔAbs/min).[1]
-
Data Analysis:
-
Calculate Reaction Rate: For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V_sample / V_100%_activity))
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Summary and Comparison of Assays
Choosing the right assay depends on the stage of drug discovery and the specific question being asked. Binding assays are excellent for initial screening and determining affinity, while functional assays provide more physiologically relevant potency data. AChE assays are critical for identifying off-target liabilities that can confound a compound's cholinergic profile.
| Assay Type | Principle | Primary Endpoint | Information Provided | Throughput | Advantages | Disadvantages |
| Radioligand Binding | Competitive displacement of a radiolabeled ligand. | Kᵢ (Inhibitory Constant) | Direct measure of affinity at a specific receptor subtype. | Medium to High | Gold standard for affinity; subtype-specific. | Use of radioactivity; does not measure function (agonist vs. antagonist). |
| Calcium Flux | Measurement of intracellular Ca²⁺ increase upon agonist stimulation. | IC₅₀ (Functional Potency) | Functional antagonism at Gq-coupled receptors (M₁, M₃, M₅). | High | Physiologically relevant; measures functional blockade; no radioactivity. | Indirect measure; can be prone to artifacts; only for Gq-coupled pathways. |
| AChE Inhibition | Colorimetric measurement of enzyme activity. | IC₅₀ (Enzyme Inhibition) | Potential for off-target effects on acetylcholine metabolism. | High | Simple, robust colorimetric method; important safety screen. | Does not measure receptor interaction; indirect effect on cholinergic tone. |
References
- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using Phospholine.
-
Lanzafame, A. A., Christopoulos, A., & Mitchelson, F. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]
-
Chen, S., Sneed, B., & Xia, M. (2013). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Assay guidance manual. [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from Attogene website. [Link]
-
Lanzafame, A. A., Christopoulos, A., & Mitchelson, F. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]
-
Kawashima, K., Fujii, T., & Inoue, N. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology, 99(2), 224-9. [Link]
-
Meek, T. H., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience. [Link]
-
Ożarowski, M., et al. (2022). In Vitro Screening for Anti-Acetylcholinesterase and Antioxidant Activities of Hottonia palustris L. Extracts and Their Unusual Flavonoids. MDPI. [Link]
-
Tiihonen, M., et al. (2021). A calcium fluorescence assay for quantification of cholinergic receptor activity of clinical drugs in serum - comparison with radioactive methods. Journal of Pharmacological and Toxicological Methods, 112, 107118. [Link]
-
Cheng, C., et al. (2017). Assessing and predicting drug-induced anticholinergic risks: an integrated computational approach. Therapeutic Advances in Drug Safety, 8(10), 301-313. [Link]
-
Tiihonen, M., et al. (2021). A calcium fluorescence assay for quantification of cholinergic receptor activity of clinical drugs in serum - comparison with radioactive methods. University of Texas Southwestern Medical Center. [Link]
-
Nishtala, P. S., & Gnjidic, D. (2015). Measuring anticholinergic drug exposure in older community-dwelling Australian men. British Journal of Clinical Pharmacology, 80(5), 1169-1175. [Link]
-
Cheng, C., et al. (2017). Assessing and Predicting Drug-Induced Anticholinergic Risks: An Integrated Computational Approach. PubMed. [Link]
-
Witkin, J. M., et al. (1987). Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice. PubMed. [Link]
-
Kiesel, M., et al. (2017). Quantification of anticholinergic and sedative drug load with the Drug Burden Index: a review of outcomes and methodological quality of studies. PubMed Central. [Link]
-
Porsolt, R. D. (2002). The application of in vitro methods to safety pharmacology. Fundamental & Clinical Pharmacology, 16(3), 135-138. [Link]
-
Le Grand, B. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]
-
Pont, L. G., & Ní Chróinín, D. (2022). The anticholinergic burden: from research to practice. Australian Prescriber, 45(4), 114-116. [Link]
-
Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Retrieved from Altasciences website. [Link]
-
Wikipedia. (n.d.). Chlorpromazine. Retrieved from Wikipedia website. [Link]
-
Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from Nuvisan website. [Link]
-
O'Neill, J. J. (1984). BIOCHEMICAL ASPECTS OF ANTICHOLINERGIC CHEMICALS. National Center for Biotechnology Information. [Link]
-
Gregory, H. (2023, February 17). LUNCH & LEARN - Anticholinergic burden: Evidence into practice [Video]. YouTube. [Link]
-
Cheng, C., et al. (2017). Assessing and predicting drug-induced anticholinergic risks: an integrated computational approach. ResearchGate. [Link]
-
European Medicines Agency. (2000). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from EMA website. [Link]
-
Charlton, S. J. (2009). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British Journal of Pharmacology, 158(2), 385-396. [Link]
-
Wang, T., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 18(1), 75-84. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. attogene.com [attogene.com]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing and predicting drug-induced anticholinergic risks: an integrated computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. The application of in vitro methods to safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. altasciences.com [altasciences.com]
- 12. nuvisan.com [nuvisan.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. BIOCHEMICAL ASPECTS OF ANTICHOLINERGIC CHEMICALS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A calcium fluorescence assay for quantification of cholinergic receptor activity of clinical drugs in serum - comparison with radioactive methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Overactive Bladder (OAB) Research Using Animal Models
Introduction: The Imperative for Robust Animal Models in Overactive Bladder Research
Overactive bladder (OAB) is a prevalent and debilitating clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. Its complex pathophysiology, which is not fully understood, involves a combination of myogenic, neurogenic, and urothelial dysfunctions.[1][2] To unravel the intricate mechanisms of OAB and to develop novel, effective therapeutics, the use of well-characterized and reproducible animal models is indispensable.[3][4]
This guide provides a comprehensive overview of the most commonly used animal models in OAB research. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the selection and application of these models. We will delve into the induction, validation, and functional assessment of these models, with a focus on providing practical insights to ensure experimental success and the generation of high-quality, translatable data.
Choosing the Right Model: A Comparative Overview
The selection of an appropriate animal model is a critical decision that significantly influences the outcome and clinical relevance of a study. Rodents, particularly rats and mice, are the most frequently used species due to their anatomical and physiological similarities to humans, cost-effectiveness, and the availability of transgenic strains.[5] However, it is crucial to recognize the inherent limitations of extrapolating findings from animal models to the human condition.[4]
Here, we provide a comparative analysis of the most common OAB models:
| Model Type | Specific Model | Primary Mechanism | Advantages | Disadvantages | Primary Animal Species |
| Chemical-Induced | Cyclophosphamide (CYP)-Induced Cystitis | Inflammation and urothelial damage leading to afferent nerve sensitization.[6] | Rapid induction, reproducible, mimics inflammatory OAB.[7] | Can cause systemic toxicity, may not represent non-inflammatory OAB.[6][8] | Rat, Mouse |
| Surgical | Partial Bladder Outlet Obstruction (pBOO) | Mechanical obstruction leading to detrusor hypertrophy, ischemia, and altered nerve function.[9][10] | Mimics OAB secondary to benign prostatic hyperplasia (BPH), allows study of chronic bladder remodeling.[11] | Technically demanding, can lead to bladder decompensation.[5] | Rat, Mouse, Rabbit, Pig |
| Genetic | Spontaneously Hypertensive Rat (SHR) | Genetic predisposition to hypertension, which is associated with bladder dysfunction.[4][12] | Non-invasive, represents a comorbidity-associated OAB.[12] | The exact cause of bladder dysfunction is not fully understood.[13] | Rat |
| Neurological | Spinal Cord Injury (SCI) | Disruption of central nervous system control of micturition.[14] | Models neurogenic detrusor overactivity. | Does not represent idiopathic OAB.[14] | Rat, Mouse |
Protocols for Induction of Overactive Bladder Models
Protocol 1: Cyclophosphamide (CYP)-Induced Cystitis in Rats
This model is widely used to induce bladder inflammation and subsequent overactivity. The toxic metabolite of CYP, acrolein, accumulates in the urine and causes severe bladder inflammation, leading to increased urinary frequency and bladder hypersensitivity.[6]
Materials:
-
Cyclophosphamide (CYP)
-
Sterile saline (0.9% NaCl)
-
Female Sprague-Dawley or Wistar rats (200-250 g)
-
Appropriate animal handling and injection equipment
Procedure:
-
Acute Model: Administer a single intraperitoneal (i.p.) injection of CYP at a dose of 150-200 mg/kg.[15][16] Urodynamic and behavioral assessments are typically performed 24-48 hours post-injection.
-
Chronic Model: For a more sustained model of OAB, administer repeated lower doses of CYP. A common protocol involves i.p. injections of 75 mg/kg every third day for a total of three injections.[17] Another less severe chronic protocol uses 40 mg/kg i.p. on days 0, 3, and 6.[6][16] Urodynamic and behavioral assessments can be performed on day 8 or later.
-
Control Group: Administer an equivalent volume of sterile saline via i.p. injection.
-
Post-Injection Monitoring: Monitor animals for signs of distress, weight loss, and hematuria. Ensure free access to food and water.
Histological Changes: CYP treatment leads to significant histological changes in the bladder, including:
Protocol 2: Partial Bladder Outlet Obstruction (pBOO) in Mice
This surgical model mimics the effects of conditions like benign prostatic hyperplasia in humans, leading to detrusor hypertrophy and OAB symptoms.[12][19]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 4-0 or 5-0 silk)
-
A ligation rod or needle of a specific diameter (e.g., 21-gauge needle)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and place it in a supine position. Prepare the lower abdomen for aseptic surgery.
-
Surgical Incision: Make a small midline abdominal incision to expose the bladder and proximal urethra.
-
Urethral Ligation: Carefully dissect the proximal urethra. Place a ligation rod of a known diameter alongside the urethra.
-
Suture Placement: Tie a non-absorbable suture around the urethra and the ligation rod.
-
Rod Removal: Gently remove the ligation rod, leaving the suture in place to create a partial obstruction.
-
Closure: Close the abdominal wall and skin in layers.
-
Post-Operative Care: Provide appropriate analgesia and monitor the animal for signs of urinary retention. Bladder function is typically assessed 2-6 weeks post-surgery.[20][21]
Morphological and Functional Changes: pBOO induces a series of changes in the bladder, including:
-
Increased collagen deposition and fibrosis.[10]
-
Initial compensation with increased voiding pressure, followed by potential decompensation and increased residual urine.[5][23]
Functional Assessment of Overactive Bladder
Urodynamic Evaluation: Cystometry in Awake Rats
Cystometry is the gold standard for assessing bladder function and dysfunction. Performing these measurements in awake, unrestrained animals provides more physiologically relevant data by avoiding the confounding effects of anesthesia.[24][25]
Experimental Workflow for Awake Cystometry:
Sources
- 1. Optimizing Mouse Urodynamic Techniques for Improved Accuracy [jove.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Animal models in overactive bladder research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early Sequential Changes in Bladder Function after Partial Bladder Outlet Obstruction in Awake Sprague-Dawley Rats: Focus on the Decompensated Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats [frontiersin.org]
- 7. Relevance of the cyclophosphamide-induced cystitis model for pharmacological studies targeting inflammation and pain of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mouse cyclophosphamide model of bladder pain syndrome: tissue characterization, immune profiling, and relationship to metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of bladder outlet obstruction on the morphology, physiology, and pharmacology of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Do functional changes occur in the bladder due to bladder outlet obstruction? ‐ ICI‐RS 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benefits and limitations of animal models in partial bladder outlet obstruction for translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of an Improved Animal Model of Overactive Bladder: Transperineal Ligation versus Transperitoneal Ligation in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ics.org [ics.org]
- 17. [Urodynamic and histological evaluation of cyclophosphamide-induced bladder pain syndrome in SD rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Changes produced in the urothelium by traditional and newer therapeutic procedures for bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Frontiers | Ten Points to Improve Reproducibility and Translation of Animal Research [frontiersin.org]
- 21. New frontiers in molecular and imaging research on evaluation and diagnosis of bladder outlet obstruction in women - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of bladder outlet obstruction on the morphology, physiology, and pharmacology of the bladder | Semantic Scholar [semanticscholar.org]
- 23. Frontiers | ATP P2X3 receptors and neuronal sensitization [frontiersin.org]
- 24. Blockade of NGF and trk receptors inhibits increased peripheral mechanical sensitivity accompanying cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ATP release from the human ureter on distension and P2X3 receptor expression on suburothelial sensory nerves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Esoxybutynin
Introduction: Understanding Esoxybutynin in Preclinical Research
This compound, the (S)-enantiomer of oxybutynin, is a compound of significant interest in pharmacological research, particularly in the study of bladder function and dysfunction.[1] Oxybutynin itself is a well-established anticholinergic medication used to treat overactive bladder (OAB).[2][3][4][5] It functions as a competitive antagonist of acetylcholine at muscarinic receptors, leading to the relaxation of the bladder's detrusor smooth muscle.[3][6][7]
Racemic oxybutynin is a 50:50 mixture of the (R)- and (S)-isomers.[8] The antimuscarinic activity, which is responsible for its therapeutic effect on overactive bladder, resides predominantly in the (R)-enantiomer.[8] The (S)-enantiomer, this compound, is reported to have significantly less anticholinergic activity at clinically relevant doses.[2] However, it's crucial for researchers to understand the pharmacological profile of both enantiomers, as this compound may contribute to the overall therapeutic and side-effect profile of the racemic mixture. These application notes will provide a comprehensive guide to the use of this compound in in vivo animal studies, with a focus on appropriate dosage, administration, and experimental protocols.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound, as an enantiomer of the anticholinergic agent oxybutynin, is understood to function through the competitive antagonism of muscarinic acetylcholine receptors. While the (R)-enantiomer is more potent in its anticholinergic effects, this compound's interaction with these receptors is a key area of investigation. The primary therapeutic target for overactive bladder is the M3 muscarinic receptor located on the detrusor muscle of the bladder.
The binding of acetylcholine to M3 receptors initiates a signaling cascade that leads to smooth muscle contraction. By competitively inhibiting this binding, this compound can contribute to the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.
Caption: Signaling pathway of this compound's antagonist action on M3 muscarinic receptors.
Dosage Considerations for In Vivo Animal Studies
The appropriate dosage of this compound for in vivo studies is dependent on the animal model, the route of administration, and the specific research question. The following table summarizes dosages of racemic oxybutynin reported in the literature, which can serve as a starting point for designing studies with this compound. It is recommended to perform dose-response studies to determine the optimal dose for your specific experimental conditions.
| Animal Model | Route of Administration | Dosage Range | Key Findings/Study Focus | Reference |
| Rat | Oral (p.o.) | 20 - 200 mg/kg/day | Chronic toxicity studies | [9] |
| Rat | Oral (p.o.) | 1 and 3 mg/kg | Cystometric evaluation of bladder function | [10][11] |
| Rat | Intravenous (i.v.) | 0.1 and 0.3 mg/kg | Cystometric evaluation of bladder function | [10][11] |
| Rat | Subcutaneous (s.c.) | Up to 25 mg/kg | Reproduction and fertility studies | [8] |
| Mouse | Oral (p.o.) | 27.2 mg/kg | Central muscarinic receptor binding | [6] |
| Mouse | Intraperitoneal (i.p.) | 0.3, 1, 3, 10 mg/kg | Central muscarinic receptor binding | [6] |
| Rabbit | Subcutaneous (s.c.) | Up to 0.4 mg/kg | Fetal development studies | [8] |
| Rabbit | Intravaginal | Not specified | Evaluation of novel delivery methods | [12] |
| Dog | Oral (p.o.) | 5 mg/kg | Pharmacokinetic studies | [8] |
Note: The dosages listed above are for racemic oxybutynin. When designing studies specifically with this compound, researchers should consider its potentially lower anticholinergic potency compared to the racemate and adjust dosages accordingly.
Experimental Protocols
Preparation of this compound for In Vivo Administration
The proper preparation of this compound for in vivo administration is critical for accurate and reproducible results. The following protocol provides a general guideline for preparing a solution for injection.
Materials:
-
This compound hydrochloride powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% Sodium Chloride for Injection, Sterile Water for Injection)[13]
-
Sterile vials or tubes
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
pH meter and solutions for adjustment (if necessary)
Protocol:
-
Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume of the solution.
-
Aseptically weigh the calculated amount of this compound hydrochloride powder.
-
In a sterile container, dissolve the powder in the chosen sterile vehicle. Gentle warming and vortexing can aid in dissolution. For intravesical solutions, dissolving crushed tablets in sterile water or saline has been reported.[14]
-
Ensure complete dissolution. Visually inspect the solution for any particulate matter.
-
Check and adjust the pH of the solution if necessary. A pH between 3.0 and 5.0 has been shown to increase the stability of oxybutynin solutions.[15]
-
Sterile filter the solution using a 0.22 µm syringe filter into a final sterile container.
-
Label the final container clearly with the compound name, concentration, vehicle, preparation date, and expiration date.
-
Store the solution appropriately. Aqueous solutions of oxybutynin are generally stable for up to one month at 4°C.[16]
Induction of an Overactive Bladder Model in Rats
To study the effects of this compound on overactive bladder, a reliable animal model is essential. Partial bladder outlet obstruction (pBOO) is a commonly used surgical procedure to induce OAB in rodents.[17][18]
Materials:
-
Male or female rats (species and strain as per experimental design)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Suture material (e.g., 3-0 silk)
-
Polyethylene tubing
Protocol:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Make a midline incision in the lower abdomen to expose the bladder and proximal urethra.
-
Carefully dissect the proximal urethra.
-
Place a piece of polyethylene tubing alongside the urethra.
-
Tie a 3-0 silk ligature around the urethra and the tubing.
-
Remove the tubing, leaving the ligature in place to create a partial obstruction.
-
Close the abdominal incision in layers.
-
Provide post-operative care, including analgesics and monitoring for signs of distress.
-
Allow for a recovery period (typically several weeks) for the OAB phenotype to develop before initiating treatment with this compound.
Cystometry in Conscious Rats
Cystometry is a key technique for evaluating bladder function in animal models of OAB. This protocol outlines the general procedure for performing cystometry in conscious rats to assess the effects of this compound.
Materials:
-
Conscious, restrained rat with an implanted bladder catheter
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
Saline solution (room temperature or body temperature)
-
This compound solution or vehicle
Protocol:
-
Connect the rat's bladder catheter to the infusion pump and pressure transducer.
-
Begin infusing saline into the bladder at a constant rate (e.g., 0.1 ml/min).[10][11]
-
Record the intravesical pressure continuously.
-
Allow for a stabilization period to obtain baseline cystometric parameters, including bladder capacity, micturition pressure, and the frequency of non-voiding contractions.
-
Administer this compound or vehicle via the desired route (e.g., intravenous, oral).
-
Continue the cystometric recording to evaluate the effects of the treatment on bladder function.
-
Analyze the data to determine changes in bladder capacity, micturition pressure, and other relevant parameters.
Caption: A typical experimental workflow for evaluating this compound in an animal model of overactive bladder.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating systems. The inclusion of vehicle-treated control groups is essential to differentiate the effects of this compound from any procedural or vehicle-related artifacts. Furthermore, conducting dose-response studies will help establish a clear relationship between the administered dose of this compound and the observed physiological effects. Finally, the use of well-established and validated animal models of overactive bladder, such as the pBOO model, ensures that the experimental findings are relevant to the clinical condition being studied.
References
-
Wikipedia. (n.d.). Oxybutynin. Retrieved January 12, 2026, from [Link]
- Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of Pharmacology and Experimental Therapeutics, 256(2), 562–567.
- Kennelly, M. J. (2010). A comparative review of oxybutynin chloride formulations: pharmacokinetics and therapeutic efficacy in overactive bladder. Reviews in Urology, 12(1), e12–e19.
-
Drugs.com. (2025). Oxybutynin: Package Insert / Prescribing Information. Retrieved January 12, 2026, from [Link]
- Andersson, K. E., & Wein, A. J. (2004). Pharmacology of the lower urinary tract: basis for current and future treatments of urinary incontinence. Pharmacological reviews, 56(4), 581–631.
- Zhang, Y., et al. (2018). Development of an Improved Animal Model of Overactive Bladder: Transperineal Ligation versus Transperitoneal Ligation in Male Rats.
-
Product Monograph. (2014). Oxybutyn. Retrieved January 12, 2026, from [Link]
- García-Sáenz, A., et al. (2023).
- Gahfoor, F., & Shaban, M. (2023). Oxybutynin. In StatPearls.
- Angelico, P., et al. (2005). Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions. BMC Urology, 5, 14.
- Guarneri, L., et al. (2005). Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions. BMC Urology, 5, 14.
-
VCA Animal Hospitals. (n.d.). Oxybutynin. Retrieved January 12, 2026, from [Link]
- Greenfield, S. P., et al. (1991). US6087396A - Oxybutynin formulations and method of use.
-
VCA Animal Hospitals. (n.d.). Oxybutynin. Retrieved January 12, 2026, from [Link]
- Greenfield, S. P., et al. (1991). US6087396A - Oxybutynin formulations and method of use.
-
Pharmascience Inc. (2004). Oxybutynin Chloride Tablets, USP. Retrieved January 12, 2026, from [Link]
- Appell, R. A. (2005). Oxybutynin: an overview of the available formulations. Clinical interventions in aging, 1(1), 33–39.
- Di Stasi, S. M., et al. (2000). Electromotive administration of oxybutynin into the human bladder wall. The Journal of urology, 164(4), 1363–1367.
- Levin, R. M., et al. (2000). Development of an intravesial oxybutynin chloride solution: from formulation to quality control. Urology, 56(6), 1063–1067.
- Chancellor, M. B., et al. (2019). The anticholinergic drug oxybutynin inhibits voltage-dependent K+ channels in coronary arterial smooth muscle cells. Clinical and experimental pharmacology & physiology, 46(11), 1030–1036.
- Kay, G., & Wesnes, K. (2005). Anticholinergics for Overactive Bladder Therapy: Central Nervous System Effects. Reviews in urology, 7(Suppl 1), S32–S38.
- Dmochowski, R. R. (2006). Management of Overactive Bladder With Transdermal Oxybutynin. Reviews in urology, 8(2), 93–103.
- Fesneau, A., et al. (2008). [Development of an intravesial oxybutynin chloride solution: from formulation to quality control]. Annales pharmaceutiques francaises, 66(4), 221–226.
- Kennelly, M. J. (2010). A comparative review of oxybutynin chloride formulations: pharmacokinetics and therapeutic efficacy in overactive bladder. Reviews in Urology, 12(1), e12–e19.
-
U.S. Food and Drug Administration. (2002). N20-897S009 Oxybutynin Clinical BPCA. Retrieved January 12, 2026, from [Link]
- Tsume, Y., et al. (2018). In vitro-in vivo relationship development for oxybutynin chloride extended-release tablets to assess bioequivalence. AAPS PharmSciTech, 19(7), 3027–3039.
- Rovner, E. S. (2009). Oxybutynin extended release for the management of overactive bladder: a clinical review. Therapeutics and clinical risk management, 5, 459–466.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Animal models in overactive bladder research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oxybutynin | VCA Animal Hospitals [vcahospitals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 7. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US6087396A - Oxybutynin formulations and method of use - Google Patents [patents.google.com]
- 16. [Development of an intravesial oxybutynin chloride solution: from formulation to quality control] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. Development of an Improved Animal Model of Overactive Bladder: Transperineal Ligation versus Transperitoneal Ligation in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS method for quantifying oxybutynin enantiomers in plasma
Application Note & Protocol
Topic: High-Sensitivity Chiral Quantification of Oxybutynin and N-desethyl-oxybutynin Enantiomers in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals in bioanalysis, pharmacokinetics, and clinical pharmacology.
Introduction: The Rationale for Enantioselective Analysis
Oxybutynin is an anticholinergic and antispasmodic agent widely prescribed for the treatment of overactive bladder.[1] It is administered as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[2] The pharmacological activity of oxybutynin resides primarily in the (R)-enantiomer, which is a more potent muscarinic antagonist than the (S)-isomer. Furthermore, oxybutynin undergoes significant first-pass metabolism to an active metabolite, N-desethyl-oxybutynin (DEOB), which also exists as a pair of enantiomers and contributes to both the therapeutic and adverse effects of the drug.[1]
Differential pharmacokinetics between enantiomers—varying rates of absorption, distribution, metabolism, and excretion—can lead to different plasma concentration profiles for each isomer. Indeed, studies have shown that plasma concentrations of (R)-oxybutynin are typically lower than those of (S)-oxybutynin following administration of the racemate, with a reverse trend observed for the enantiomers of the DEOB metabolite.[3][4] Therefore, a stereoselective bioanalytical method is not merely an academic exercise; it is essential for accurately characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of oxybutynin, enabling a deeper understanding of its efficacy and safety in clinical and bioequivalence studies.
This application note provides a detailed, validated protocol for the simultaneous quantification of the enantiomers of both oxybutynin and N-desethyl-oxybutynin in human plasma. The method utilizes liquid-liquid extraction (LLE) for sample cleanup, followed by chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection.
Principle of the Method
The core of this method lies in the combination of two highly selective techniques. First, chiral chromatography is employed to physically separate the four target analytes—(R)-oxybutynin, (S)-oxybutynin, (R)-DEOB, and (S)-DEOB—from each other. This is achieved using a specialized stationary phase that interacts differently with each enantiomer. Second, tandem mass spectrometry (MS/MS) provides unambiguous detection and quantification. By using the Multiple Reaction Monitoring (MRM) mode, a specific precursor ion for each analyte is selected and fragmented into a characteristic product ion. This process ensures exceptional selectivity, eliminating potential interferences from the complex plasma matrix and guaranteeing a low limit of quantification. Deuterated internal standards are used for each analyte to correct for variability during sample preparation and instrumental analysis, ensuring high accuracy and precision.
Detailed Protocols and Methodologies
Materials and Reagents
-
Reference Standards: (R)-Oxybutynin, (S)-Oxybutynin, (R)-N-desethyl-oxybutynin, (S)-N-desethyl-oxybutynin, and their corresponding deuterated analogs for use as internal standards (e.g., Oxybutynin-d11, N-desethyl-oxybutynin-d5).
-
Solvents: Acetonitrile, Methanol, 2-Propanol (IPA), Ethyl Acetate, n-Hexane, Diethyl Ether (all HPLC or LC-MS grade).
-
Reagents: Ammonium Bicarbonate, Ammonium Acetate (analytical grade or higher).
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Biological Matrix: Screened, drug-free human plasma (K2EDTA as anticoagulant).
Sample Preparation: Liquid-Liquid Extraction (LLE)
The causality behind choosing LLE is its effectiveness in removing phospholipids and proteins from plasma, which are known to cause ion suppression in the mass spectrometer and can shorten column lifetime. A non-polar solvent mixture ensures efficient extraction of the relatively hydrophobic analytes while leaving polar matrix components in the aqueous phase.
Protocol:
-
Aliquot 200 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL polypropylene tube.
-
Add 25 µL of the internal standard working solution (containing deuterated analogs of both oxybutynin and DEOB in methanol). Vortex briefly to mix.
-
Add 1.0 mL of the extraction solvent (a mixture of ethyl acetate, diethyl ether, and n-hexane).[3][4]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.
-
Centrifuge at 4000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the protein pellet or aqueous layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions for Chiral Separation
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as amylose derivatives, are exceptionally effective for this purpose, providing the necessary stereospecific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) to resolve the enantiomers.[5][6]
| Parameter | Condition |
| LC System | UHPLC or HPLC system capable of delivering ternary or quaternary gradients. |
| Column | Phenomenex Lux Amylose-2 (150 x 4.6 mm, 3 µm) or equivalent amylose-based chiral column.[3][4] |
| Mobile Phase A | Acetonitrile / 10 mM Ammonium Bicarbonate (80:20, v/v).[3][4] |
| Mobile Phase B | 2-Propanol / Methanol (50:50, v/v).[3][4] |
| Elution Mode | Isocratic. |
| Composition | 20% Mobile Phase A : 80% Mobile Phase B.[3][4] |
| Flow Rate | 0.8 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 10 µL. |
| Autosampler Temperature | 10°C. |
Mass Spectrometric Conditions
Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The MRM transitions are optimized for maximum sensitivity and specificity. The precursor ion ([M+H]+) is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation in the second quadrupole (Q2), and a specific product ion is monitored in the third quadrupole (Q3).
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Scan Type | Multiple Reaction Monitoring (MRM). |
| Source Temperature | 550°C. |
| IonSpray Voltage | 5500 V. |
| Curtain Gas (CUR) | 30 psi. |
| Collision Gas (CAD) | Medium. |
| Ion Source Gas 1 (GS1) | 50 psi. |
| Ion Source Gas 2 (GS2) | 50 psi. |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Oxybutynin (R and S) | 358.2 | 142.2 |
| N-desethyl-oxybutynin (R and S) | 330.3 | 96.1 |
| Oxybutynin-d11 (IS) | 369.3 | 142.2 |
| N-desethyl-oxybutynin-d5 (IS) | 335.3 | 101.1 |
| Note: Collision energies and declustering potentials should be optimized for the specific instrument used. |
Method Validation: A Self-Validating System
A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions, adhering to guidelines from bodies like the FDA.[7][8][9] The validation process confirms that the protocol is fit for its intended purpose.
Summary of Validation Parameters and Typical Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria (FDA Guidance) |
| Selectivity | Ability to differentiate and quantify the analyte from endogenous components or other interferences in the matrix. | No significant interfering peaks at the retention time of the analytes or IS in blank plasma from at least 6 different sources. |
| Linearity & Range | Demonstrates a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Accuracy is the closeness of measured values to the true value. Precision is the degree of scatter between replicate measurements. | For QC samples at LLOQ, accuracy within ±20% and precision (CV) ≤20%. For other QCs, accuracy within ±15% and precision (CV) ≤15%. |
| Recovery | The efficiency of the extraction process, comparing analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The suppressive or enhancing effect of matrix components on the ionization of the analyte. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[3][4] |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
This method has been shown to be linear for oxybutynin enantiomers over a range of 0.025 to 10.0 ng/mL and for DEOB enantiomers from 0.25 to 100 ng/mL.[3][4] Extraction recoveries are typically excellent, ranging from 96.0% to 105.1%.[3][4]
Conclusion
The LC-MS/MS method detailed in this document provides a robust, sensitive, and selective protocol for the simultaneous quantification of (R)- and (S)-oxybutynin and their active N-desethyl metabolites in human plasma. The combination of efficient liquid-liquid extraction, high-resolution chiral chromatography, and specific tandem mass spectrometric detection makes this method highly suitable for regulated bioanalysis. Its successful application in pharmacokinetic and bioequivalence studies will allow for a more precise characterization of the stereoselective disposition of oxybutynin, ultimately contributing to a better understanding of its clinical pharmacology.
References
-
Sharma, P., Patel, D., Sanyal, M., & Shrivastav, P. S. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Journal of Pharmaceutical and Biomedical Analysis, 88, 33-42. [Link]
-
ResearchGate. (n.d.). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Retrieved from ResearchGate. [Link]
-
Vivek, U. P., & Kumar, V. (2015). Highly Sensitive Simultaneous Determination of Oxybutynin and N- Desethyloxybutynin in Human Plasma by LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 6(9), 3845-52. [Link]
-
Semantic Scholar. (n.d.). Simultaneous Estimation and Quantification of Oxybutynin and its Active Metabolite N-Desmethyl Oxybutynine with Sensitive HPLC- MS/MS Validated Methods in Human Plasma. Retrieved from Semantic Scholar. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2013). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. Journal of Chromatography B, 930, 82-91. [Link]
-
ResearchGate. (n.d.). Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra high performance liquid chromatography–tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. Retrieved from ResearchGate. [Link]
-
Tian, Y., Wen, Y., Sun, J., Zhao, L., Xiong, Z., & Qin, F. (2019). Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. Biomedical Chromatography, 33(4), e4456. [Link]
-
Sun, Z. P., Wang, F., & Gu, X. H. (2010). Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. Journal of Chromatography B, 878(22), 1945-1950. [Link]
-
Dalm, B., et al. (2018). New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Xenobiotica, 48(10), 983-993. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4634, Oxybutynin. Retrieved from PubChem. [Link]
-
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
-
Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]
-
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]
-
ResearchGate. (n.d.). The chiral separation of oxybutynin enantiomers using an ovomucoid column. Retrieved from ResearchGate. [Link]
-
Appay, R., et al. (2022). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 27(19), 6596. [Link]
-
Phenomenex. (n.d.). Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal Phase Mobile Phase Conditions. [Link]
Sources
- 1. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. fda.gov [fda.gov]
- 8. centerforbiosimilars.com [centerforbiosimilars.com]
- 9. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Protocol for assessing esoxybutynin effects on detrusor muscle strips
Application Notes & Protocols
A Comprehensive Protocol for Assessing the Antimuscarinic Effects of Oxybutynin on Isolated Detrusor Muscle Strips
Abstract
These application notes provide a detailed, field-proven protocol for evaluating the pharmacological effects of oxybutynin, a primary therapeutic agent for overactive bladder (OAB), on the contractility of isolated detrusor smooth muscle. Oxybutynin functions primarily as an antimuscarinic agent, antagonizing acetylcholine receptors to induce muscle relaxation.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established pharmacological principles. We delve into the causality behind experimental choices, from tissue preparation to data analysis, ensuring a self-validating and reproducible system. The protocol utilizes the isolated organ bath technique, a foundational method in pharmacology for quantifying the effects of compounds on intact tissues in vitro.[4][5][6]
Principle of the Assay & Core Signaling Pathway
The detrusor muscle, the main smooth muscle component of the bladder wall, is primarily regulated by the parasympathetic nervous system.[7] Nerve-released acetylcholine (ACh) stimulates muscarinic receptors, predominantly the M3 subtype, on detrusor cells.[8] This activation initiates a G-protein coupled signaling cascade that elevates intracellular calcium (Ca²⁺) levels, leading to smooth muscle contraction.[8]
Oxybutynin exerts its therapeutic effect by competitively blocking these M3 muscarinic receptors, thereby inhibiting ACh-induced contractions and promoting bladder relaxation.[1][2] This protocol quantifies this antagonism by measuring the isometric contraction of isolated detrusor muscle strips in response to a muscarinic agonist (e.g., carbachol) in the absence and presence of oxybutynin. The resulting rightward shift in the agonist's concentration-response curve allows for the determination of the antagonist's potency (pA2 value).
Signaling Pathway of Detrusor Contraction and Oxybutynin Inhibition
The following diagram illustrates the key molecular events leading to detrusor muscle contraction and the point of intervention for oxybutynin.
Caption: High-level experimental workflow for the isolated detrusor strip assay.
Materials and Reagents
Equipment
-
Isolated Organ Bath System (e.g., Radnoti, DMT) [6][9] * Water-jacketed tissue chambers (10-25 mL)
-
Thermostatically controlled water circulator
-
Carbogen gas (95% O₂, 5% CO₂) supply with bubble diffusers
-
-
Isometric Force-Displacement Transducer
-
Transducer Amplifier
-
Data Acquisition System and Software (e.g., PowerLab with LabChart)
-
Dissection microscope, fine scissors, and forceps
-
Standard laboratory glassware and pipettes
Solutions and Chemicals
-
Krebs-Henseleit Solution (Physiological Salt Solution):
-
Prepare fresh on the day of the experiment. For 1 Liter:
-
NaCl: 6.9 g (118 mM)
-
KCl: 0.35 g (4.7 mM)
-
CaCl₂: 0.28 g (1.9 mM)
-
MgSO₄: 0.15 g (1.2 mM)
-
NaHCO₃: 2.1 g (24.9 mM)
-
KH₂PO₄: 0.16 g (1.2 mM)
-
D-Glucose: 2.0 g (11.7 mM)
-
-
Dissolve in ultrapure water. Aerate vigorously with carbogen for at least 30 minutes before use and ensure pH is ~7.4. [10][11]* High Potassium (K⁺) Depolarizing Solution:
-
Krebs solution where NaCl is isosmotically replaced with KCl (e.g., 124 mM K⁺). [9]Used to test tissue viability.
-
-
Agonist Stock Solution:
-
Carbamoylcholine (Carbachol, CCh), 10 mM stock in ultrapure water. Prepare serial dilutions as needed.
-
-
Antagonist Stock Solution:
-
Oxybutynin Hydrochloride, 10 mM stock in ultrapure water or a suitable vehicle (e.g., DMSO, if necessary). Note the final vehicle concentration in the bath should be <0.1%. [10]
-
Detailed Experimental Protocol
Ethical Note: All procedures involving animals must be approved by the institution's Animal Welfare and Ethical Review Body (AWERB) or Institutional Animal Care and Use Committee (IACUC). [11][12]
Step 1: Tissue Dissection and Preparation
-
Humanely euthanize a male guinea pig (250-500g) via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). [11][12]2. Immediately perform a laparotomy and carefully excise the urinary bladder. Place it into a petri dish containing cold (4°C), carbogen-aerated Krebs solution.
-
Under a dissection microscope, remove any adhering fat and connective tissue from the bladder. [11]4. Cut the bladder open from the dome to the neck and gently rinse the lumen with Krebs solution.
-
Rationale: At this stage, the urothelium (mucosa) can be gently removed by sharp dissection if the experimental aim is to study the direct effects on the detrusor smooth muscle. Leaving it intact allows for the study of potential urothelial modulation. [10][13]6. Cut the bladder wall into 4-6 longitudinal strips, approximately 2 mm wide and 8-10 mm long. [11]7. Tie a silk suture to each end of the strips for mounting. Keep strips in cold, aerated Krebs solution until use.
Step 2: Organ Bath Setup and Tissue Mounting
-
Fill the organ bath chambers with Krebs solution and set the water circulator to maintain the temperature at 37°C. [10]2. Continuously bubble carbogen gas through the Krebs solution in the chambers. [9]3. Mount each detrusor strip vertically in a chamber. Attach the bottom suture to a fixed hook and the top suture to the isometric force transducer. [10][11]4. Adjust the position of the transducer to apply a resting (passive) tension of 5-10 mN (0.5-1.0 g). This is a critical step to ensure optimal muscle responsiveness. [9]5. Allow the tissues to equilibrate for 60 minutes. During this time, flush the chambers with fresh, pre-warmed Krebs solution every 15-20 minutes.
Step 3: Viability Testing
-
After equilibration, test the viability of each strip by replacing the Krebs solution with the high K⁺ solution.
-
This should elicit a robust, sustained contraction. Tissues that do not respond significantly should be discarded.
-
Wash the tissues thoroughly with Krebs solution (3-4 changes over 15 minutes) until the tension returns to the baseline. Allow at least 30 minutes for re-equilibration. [9] * Rationale: The high K⁺ challenge confirms the functional integrity of the muscle's contractile machinery, ensuring that any subsequent responses (or lack thereof) are due to specific receptor interactions. [10]
Step 4: Generating Concentration-Response Curves
-
Control Curve:
-
Add the agonist (carbachol) to the bath in a cumulative manner. Start with a low concentration (e.g., 10 nM) and increase in half-log increments (e.g., 10 nM, 30 nM, 100 nM, 300 nM, etc.) until a maximal contraction is achieved. [11] * Allow the response to each concentration to reach a stable plateau before adding the next. [11]2. Washout:
-
After the control curve is complete, wash the tissues extensively with fresh Krebs solution until the baseline tension is restored. Allow the tissue to rest for at least 30-45 minutes.
-
-
Antagonist Incubation:
-
Add a known concentration of oxybutynin to the bath and allow it to incubate with the tissue for a predetermined time (typically 20-30 minutes) to ensure equilibrium is reached.
-
-
Test Curve:
-
In the continued presence of oxybutynin, repeat the cumulative carbachol concentration-response curve as described in Step 4.1.
-
-
Repeat steps 4.2-4.4 for several different concentrations of oxybutynin, using a new tissue strip for each concentration or allowing for extensive washout periods.
Data Analysis and Presentation
Data Normalization and Curve Fitting
-
Raw contraction data (in mN or g) should be normalized. A common method is to express each response as a percentage of the maximal contraction induced by carbachol in the control curve for that specific tissue. [10]* Plot the normalized response (%) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response equation (e.g., four-parameter logistic) using software like GraphPad Prism to determine the EC₅₀ (concentration of agonist producing 50% of the maximal response).
Quantifying Antagonism
-
The presence of a competitive antagonist like oxybutynin will cause a parallel rightward shift in the carbachol concentration-response curve without a change in the maximum response. [14][15]* The Dose Ratio (DR) is calculated for each antagonist concentration: DR = EC₅₀ (in presence of antagonist) / EC₅₀ (control).
-
Schild Analysis: To determine the antagonist's potency (pA₂), a Schild plot is constructed by plotting log(DR - 1) against the negative logarithm of the antagonist's molar concentration (-log[Antagonist]).
-
For a competitive antagonist, this plot should be linear with a slope not significantly different from 1.0.
-
The pA₂ value is the x-intercept of the regression line. It represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A higher pA₂ value indicates a more potent antagonist.
-
Sample Data Presentation
The results can be effectively summarized in a table for comparison.
| Antagonist | Concentration (nM) | Dose Ratio (DR) | log(DR - 1) | pA₂ Value |
| Oxybutynin | 10 | 3.5 | 0.40 | \multirow{3}{*}{7.8 ± 0.2} |
| 30 | 9.8 | 0.94 | ||
| 100 | 32.1 | 1.50 | ||
| Vehicle Control | 0.1% DMSO | 1.1 | N/A | N/A |
(Note: Data are illustrative)
Protocol Validation and Trustworthiness
To ensure the integrity of the results, the following controls are essential:
-
Vehicle Control: If oxybutynin is dissolved in a solvent like DMSO, run a parallel experiment using only the vehicle to ensure it has no effect on contractility. [10]* Time Control: In a separate tissue strip, perform two consecutive control carbachol curves with an appropriate rest period in between to check for any time-dependent changes in tissue sensitivity (tachyphylaxis).
-
Reversibility: After generating a curve in the presence of oxybutynin, perform extensive washing to see if the tissue's sensitivity to carbachol returns to the control level, confirming reversible antagonism. [16]* Slope of Schild Plot: A slope close to 1.0 provides strong evidence for a competitive mechanism of action.
By incorporating these validation steps, the protocol becomes a self-validating system, enhancing the trustworthiness and reliability of the generated pharmacological data.
References
-
Wibberley, A., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology. [Link]
-
Takeda, M., et al. (1995). Comparison of the effects of various anticholinergic drugs on human isolated urinary bladder. PubMed. [Link]
-
Wibberley, A., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology. [Link]
-
Wibberley, A., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. PubMed. [Link]
-
Michel, M. C., et al. (2022). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Nilvebrant, L., et al. (1997). Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. PubMed. [Link]
-
Kato, K., et al. (1991). In Vitro Intravesical Instillation of Anticholinergic, Antispasmodic and Calcium Blocking Agents to Decrease Bladder Contractility. PubMed. [Link]
-
Wikipedia. Organ bath. Wikipedia. [Link]
-
De Biasi, M. (2000). Nicotinic acetylcholine receptors in the autonomic control of bladder function. PubMed. [Link]
-
Manski, D. Urinary Bladder: Pharmacology of Detrusor Receptors. Urology Textbook. [Link]
-
Gillespie, J. I., et al. (2014). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. Journal of Visualized Experiments. [Link]
-
Kennelly, M. J., et al. (2003). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. PubMed Central. [Link]
-
REPROCELL. Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. REPROCELL. [Link]
-
Nishijima, S., et al. (2024). Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum. PubMed. [Link]
-
Gillespie, J. I., et al. (2014). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. ResearchGate. [Link]
-
Weetman, D. F. (1972). The Guinea-Pig Isolated, Innervated Bladder Preparation: The Effects of Some Autonomic Drugs. PubMed. [Link]
-
Sibley, G. N. (1997). A QUANTITATIVE STUDY OF ATROPINE-RESISTANT CONTRACTILE RESPONSES IN HUMAN DETRUSOR SMOOTH MUSCLE, FROM STABLE, UNSTABLE AND OBSTRUCTED BLADDERS. AUA Journals. [Link]
-
Practical Manual. PHARMACOLOGY OF GIT & HEPATOBILIARY SYSTEM. Unknown Source. [Link]
-
George, N., et al. (2010). Inhibitory effect of anticholinergics on the contraction of isolated caprine urinary bladder detrusor muscle. PubMed. [Link]
-
Bijos, D. A., et al. (2018). Acute radiation impacts contractility of guinea-pig bladder strips affecting mucosal-detrusor interactions. Scientific Reports. [Link]
-
Watts, S. W., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of oxybutynin?. Dr. Oracle. [Link]
-
Chopra, S., et al. (2015). Investigating detrusor muscle concentrations of oxybutynin after intravesical delivery in an ex vivo porcine model. PubMed. [Link]
-
Dr. Oracle. (2025). What is the mechanism of Oxybutynin?. Dr. Oracle. [Link]
-
Toth, C., et al. (2001). Cooling-induced bladder contraction: studies on isolated detrusor muscle preparations in the rat. PubMed. [Link]
-
Kay, G., & Abrams, P. (2009). Anticholinergics for Overactive Bladder Therapy: Central Nervous System Effects. PubMed Central. [Link]
-
ResearchGate. (2017). Effects of various agents on SBCs in guinea pig bladder strips. ResearchGate. [Link]
-
Synapse. (2024). What is the mechanism of Oxybutynin Chloride?. Patsnap Synapse. [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]
- 4. dmt.dk [dmt.dk]
- 5. Organ bath - Wikipedia [en.wikipedia.org]
- 6. reprocell.com [reprocell.com]
- 7. Anticholinergics for Overactive Bladder Therapy: Central Nervous System Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urology-textbook.com [urology-textbook.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acute radiation impacts contractility of guinea-pig bladder strips affecting mucosal-detrusor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. auajournals.org [auajournals.org]
- 14. Comparison of the effects of various anticholinergic drugs on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory effect of anticholinergics on the contraction of isolated caprine urinary bladder detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (R)-Oxybutynin (Esoxybutynin) in Preclinical Models of Neurogenic Detrusor Overactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Neurogenic detrusor overactivity (NDO) is a significant clinical challenge secondary to neurological conditions such as spinal cord injury (SCI), stroke, and multiple sclerosis.[1] It is characterized by involuntary detrusor contractions during the bladder filling phase, leading to urinary incontinence, increased urinary frequency, and urgency.[1] Anticholinergic agents remain a cornerstone of pharmacological management, aiming to suppress these aberrant contractions.[2] Oxybutynin, a widely used antimuscarinic agent, is a racemic mixture of (R)- and (S)-enantiomers.[3] This guide provides a detailed framework for the preclinical evaluation of (R)-oxybutynin (also referred to as esoxybutynin), the pharmacologically active enantiomer, in a rat model of NDO. By focusing on the active isomer, researchers can investigate the therapeutic effects while potentially minimizing side effects associated with the less active (S)-enantiomer. These protocols are designed to ensure scientific rigor, reproducibility, and robust data generation for the assessment of novel therapeutics for NDO.
Scientific Rationale and Background
Pathophysiology of Neurogenic Detrusor Overactivity (NDO)
The micturition cycle is a complex process controlled by a network of neural pathways involving the brain, spinal cord, and peripheral nerves. Suprasacral spinal cord injuries disrupt the descending inhibitory signals from the pontine micturition center to the sacral spinal cord. This loss of inhibition leads to the emergence of a primitive spinal micturition reflex, resulting in uncontrolled, involuntary bladder contractions, a condition known as neurogenic detrusor overactivity.[4] Chronic NDO can lead to significant bladder wall remodeling, including detrusor muscle hypertrophy and fibrosis, which further impairs bladder function.[5]
Pharmacology of Oxybutynin and the Significance of Enantioselectivity
Oxybutynin exerts its therapeutic effect through a dual mechanism:
-
Antimuscarinic Action: It competitively antagonizes acetylcholine at postganglionic muscarinic receptors (primarily M3) on the detrusor smooth muscle, leading to muscle relaxation and increased bladder capacity.[1][6]
-
Direct Antispasmodic Effect: It has a direct relaxant effect on bladder smooth muscle, independent of its anticholinergic activity.[6][7]
Oxybutynin is administered as a racemic mixture. However, the antimuscarinic activity, which is the primary mechanism for treating detrusor overactivity, resides predominantly in the (R)-enantiomer .[3][8] The (S)-enantiomer has been reported to contribute more significantly to certain side effects, such as dry mouth, due to its active metabolite, N-desethyloxybutynin, having a high affinity for muscarinic receptors in the salivary glands.[9] Isolating and utilizing (R)-oxybutynin allows for a more targeted therapeutic approach, potentially offering an improved efficacy-to-safety ratio.
Preclinical Models of NDO
Animal models are indispensable for studying the pathophysiology of NDO and for testing new therapeutic agents. The most common and clinically relevant models involve creating a suprasacral spinal cord lesion in rodents, typically rats.[4] A contusion or transection injury at the thoracic level (e.g., T8-T10) reliably induces a state of detrusor hyperreflexia that develops a few weeks post-injury, mimicking the human condition.[10][11]
Experimental Design and Workflow
A robust preclinical study to evaluate (R)-oxybutynin in an NDO model should follow a logical progression from model induction to functional and histological assessment.
Detailed Protocols
Protocol: Induction of NDO via Spinal Cord Injury (Rat Model)
This protocol describes a contusion-based SCI model, which is highly reproducible.
Materials:
-
Adult female Sprague-Dawley rats (220-250g)
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine)
-
Surgical instruments (scalpel, forceps, retractors, rongeurs)
-
Impactor device (e.g., NYU/MASCIS impactor or similar)
-
Suture materials (4-0 silk, wound clips)
-
Analgesics (e.g., Buprenorphine), Antibiotics (e.g., Cefazolin)
-
Sterile saline
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and confirm the absence of a pedal withdrawal reflex. Shave the dorsal surface from the mid-thoracic to the lumbar region. Position the animal in a stereotaxic frame.
-
Surgical Exposure: Make a midline dorsal incision over the T8-T11 vertebrae. Carefully dissect the paraspinal muscles to expose the vertebral column.
-
Laminectomy: Perform a laminectomy at the T9/T10 level to expose the dura mater of the spinal cord, being careful not to damage the cord.
-
Contusion Injury: Position the impactor rod over the exposed spinal cord. Induce a moderate contusion injury (e.g., a 10g rod dropped from a height of 12.5 mm). This will result in immediate paralysis of the hind limbs.[11]
-
Closure: Suture the muscle layers and close the skin incision with wound clips.
-
Post-Operative Care:
-
Administer subcutaneous saline (5 mL) for hydration.
-
Administer analgesics for 2-3 days post-surgery.
-
Manually express the bladder 2-3 times daily until a reflex bladder is established (typically 7-10 days).[10]
-
Monitor for signs of infection, distress, and autophagia. Allow 4 weeks for the NDO phenotype to stabilize before further experimentation.[5]
-
Protocol: (R)-Oxybutynin Administration
Continuous administration via osmotic pumps is recommended to ensure stable plasma concentrations.
Materials:
-
(R)-Oxybutynin hydrochloride
-
Vehicle (e.g., sterile saline or PBS)
-
Alzet osmotic pumps (e.g., model 2ML2 for 14-day delivery)
-
Catheter tubing
Procedure:
-
Drug Preparation: Dissolve (R)-oxybutynin in the vehicle to the desired concentration. The concentration will depend on the target dose and the pump flow rate.
-
Pump Priming: Fill the osmotic pumps with the drug solution or vehicle according to the manufacturer's instructions. Prime the pumps in sterile saline at 37°C for at least 4-6 hours.
-
Surgical Implantation: Anesthetize the rat. Make a small subcutaneous pocket in the dorsal scapular region. Insert the primed osmotic pump into the pocket and close the incision.
-
Dosing: The dose should be determined from pilot studies. A starting point can be derived from racemic oxybutynin literature, adjusting for the use of the pure enantiomer.
Protocol: Urodynamic Assessment via Awake Cystometry
Awake cystometry is crucial as anesthetics can significantly suppress bladder reflexes.[12] This protocol assumes a bladder catheter has been implanted 5-7 days prior to the measurement.[12][13]
Materials:
-
Cystometry setup: Pressure transducer, infusion pump, data acquisition system
-
Metabolic cage for freely moving animals[13]
-
PE-50 tubing for bladder catheterization
-
Sterile saline at room temperature
Procedure (Catheter Implantation - performed 5-7 days prior to cystometry):
-
Anesthetize the rat. Make a midline abdominal incision to expose the bladder.
-
Place a purse-string suture on the bladder dome using a 6-0 non-absorbable suture.[12]
-
Make a small incision in the center of the purse-string and insert a pre-filled, flanged PE-50 catheter into the bladder.[12]
-
Tighten the suture to secure the catheter. Tunnel the external end of the catheter subcutaneously to the dorsal neck region and exteriorize it.
-
Close the abdominal incision. Allow the animal to recover for 5-7 days.[13]
Procedure (Cystometry Session):
-
Place the rat in the metabolic cage and allow it to acclimate for 30-60 minutes.
-
Connect the exteriorized bladder catheter to the pressure transducer and infusion pump via a 3-way stopcock.
-
Begin continuous infusion of saline into the bladder at a slow, constant rate (e.g., 0.04-0.1 mL/min).[4]
-
Record intravesical pressure continuously for at least 60-90 minutes to capture multiple micturition cycles.
-
Data Analysis: Analyze the cystometrogram (CMG) traces to determine key urodynamic parameters.
Protocol: Histological Assessment of Bladder Fibrosis
Masson's Trichrome stain is used to differentiate collagen fibers (blue) from muscle (red) and nuclei (black), allowing for the quantification of fibrosis.[14][15]
Materials:
-
Harvested bladder tissue
-
10% Neutral Buffered Formalin
-
Paraffin embedding reagents
-
Microtome
-
Masson's Trichrome stain kit (containing Bouin's solution, Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue)[14]
-
Microscope with imaging software
Procedure:
-
Tissue Fixation and Processing: Immediately following euthanasia and tissue harvesting, fix the bladder in 10% formalin for 24 hours. Process the tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick cross-sections of the bladder wall using a microtome.
-
Staining (Abbreviated Protocol): a. Deparaffinize and rehydrate sections to distilled water.[15] b. Mordant in pre-warmed Bouin's solution for 1 hour at 56-60°C.[16][17] c. Rinse in running tap water until the yellow color is removed.[15] d. Stain nuclei with Weigert's iron hematoxylin for 5-10 minutes.[14] e. Stain cytoplasm and muscle with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[14] f. Differentiate with phosphomolybdic-phosphotungstic acid solution. g. Counterstain collagen with aniline blue solution for 5-10 minutes.[14] h. Dehydrate, clear in xylene, and coverslip.
-
Image Analysis: Capture images of the stained bladder wall. Use image analysis software (e.g., ImageJ) to quantify the area of blue staining (collagen) relative to the total tissue area in the detrusor muscle layer. This provides a quantitative measure of fibrosis.
Data Presentation and Interpretation
Urodynamic Data
Summarize urodynamic data in a table for clear comparison between treatment groups.
| Parameter | Vehicle Control (Mean ± SEM) | (R)-Oxybutynin (Mean ± SEM) | p-value | Interpretation of (R)-Oxybutynin Effect |
| Basal Pressure (cmH₂O) | 10.2 ± 1.1 | 9.8 ± 0.9 | >0.05 | No significant change in resting pressure. |
| Bladder Capacity (mL) | 0.45 ± 0.05 | 0.85 ± 0.08 | <0.01 | Increase: Suppresses premature voiding. |
| Max Micturition Pressure (cmH₂O) | 65.5 ± 4.2 | 45.1 ± 3.8 | <0.01 | Decrease: Reduces force of involuntary contractions. |
| Intercontraction Interval (s) | 180 ± 25 | 350 ± 30 | <0.01 | Increase: Lengthens the storage phase. |
| Non-Voiding Contractions (count) | 12 ± 2 | 3 ± 1 | <0.001 | Decrease: Primary indicator of reduced overactivity. |
Note: Data are hypothetical and for illustrative purposes only.
A successful outcome with (R)-oxybutynin would be characterized by a significant increase in bladder capacity and intercontraction interval, and a significant decrease in maximal micturition pressure and the number of non-voiding contractions compared to the vehicle control group.[8][18]
Histological Data
Present the quantified fibrosis data graphically (e.g., bar chart) and support with representative images. An effective treatment should attenuate the SCI-induced increase in bladder wall collagen deposition.
Conclusion and Self-Validation
This guide provides an integrated set of protocols to rigorously evaluate the efficacy of (R)-oxybutynin in a preclinical model of NDO. The trustworthiness of the results from these protocols is ensured by a multi-faceted approach:
-
Functional Correlation: The primary functional endpoint (urodynamics) is directly correlated with a structural endpoint (histology). A positive result should demonstrate both improved bladder function and reduced pathological remodeling.
-
Appropriate Controls: The inclusion of a vehicle-treated SCI group is essential to confirm that observed effects are drug-related and not due to spontaneous recovery.
-
Clinically Relevant Model: The use of a chronic SCI model in awake animals provides high clinical relevance, as it mimics the key aspects of NDO in humans.[4][12]
By adhering to these detailed methodologies, researchers can generate high-quality, reproducible data essential for the development of improved therapies for patients suffering from neurogenic detrusor overactivity.
References
-
Oxybutynin - StatPearls - NCBI Bookshelf. (2023-08-17). National Center for Biotechnology Information. [Link]
-
What is the mechanism of action of oxybutynin? - Dr.Oracle. (2025-02-14). Dr. Oracle. [Link]
-
Masson's Trichrome Staining Protocol - Creative Bioarray. Creative Bioarray. [Link]
-
Urodynamic analysis of bladder cystometric parameters and voiding... - ResearchGate. ResearchGate. [Link]
-
Cystometric and External Urethral Sphincter Measurements in Awake Rats with Implanted Catheter and Electrodes Allowing for Repeated Measurements - JoVE. (2018-01-30). Journal of Visualized Experiments. [Link]
-
MASSON TRICHROME STAIN. The University of Western Ontario. [Link]
-
Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations - MDPI. (2023-01-20). MDPI. [Link]
-
Diurnal Variation in Urodynamics of Rat | PLOS One - Research journals. (2014-09-18). PLOS. [Link]
-
A Rodent Lumbosacral Spinal Cord Injury Model Reflecting Neurological and Urological Deficits of Humans - Scientific Archives International Open Access Journals. (2020-10-22). Scientific Archives. [Link]
-
Oxybutynin: Package Insert / Prescribing Information - Drugs.com. Drugs.com. [Link]
-
TRICHROME STAINING PROTOCOL Version 1.0 April 2019 - USask Health Sciences - University of Saskatchewan. University of Saskatchewan. [Link]
-
Cystometry in awake rats - Protocols.io. (2020-04-22). Protocols.io. [Link]
-
Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PubMed Central. (2018-04-01). National Center for Biotechnology Information. [Link]
-
Urodynamic Findings in an Awake Chemical Cystitis Rat Model Observed by Simultaneous Registrations of Intravesical and Intraabdominal Pressures - PubMed Central. (2012-07-26). National Center for Biotechnology Information. [Link]
-
A New Rat Model of Sacral Cord Injury Producing a Neurogenic Bladder and Its Functional and Mechanistic Studies - MDPI. (2024-09-09). MDPI. [Link]
-
Serial transurethral cystometry: A novel method for longitudinal evaluation of reflex lower urinary tract function in adult female rats - PubMed Central. (2022-01-03). National Center for Biotechnology Information. [Link]
-
Oxybutynin. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in detrusor instability - PubMed. (1995-04-01). National Center for Biotechnology Information. [Link]
-
Establishment of Rat Model for Neurogenic Bladder after Complete Suprasacral Spinal Cord Injury and Urodynamic Analysis. Chinese Journal of Rehabilitation Theory and Practice. [Link]
-
Masson's Trichrome Staining - Microbe Notes. (2022-07-28). Microbe Notes. [Link]
-
Oxybutynin in detrusor overactivity - PubMed. (2006-11-01). National Center for Biotechnology Information. [Link]
-
Evaluating the Procedure for Performing Awake Cystometry in a Mouse Model. (2017-05-18). Journal of Visualized Experiments. [Link]
-
Neurogenic bladder model for spinal cord injury: Spinal cord microdialysis and chronic urodynamics - Houston Methodist Scholars. (2002-01-01). Houston Methodist. [Link]
-
The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC - NIH. (2012-08-21). National Center for Biotechnology Information. [Link]
-
Urodynamic Parameters in Spinal Cord Injury-Induced Neurogenic Bladder Rats after Stem Cell Transplantation: A Narrative Review - PMC - PubMed Central. (2021-09-01). National Center for Biotechnology Information. [Link]
-
Pharmacokinetics of the R- and S-Enantiomers of Oxybutynin and N-Desethyloxybutynin Following Oral and Transdermal Administration of the Racemate in Healthy Volunteers - ResearchGate. (2025-08-05). ResearchGate. [Link]
-
A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PubMed Central. (2012-08-01). National Center for Biotechnology Information. [Link]
-
Oxybutynin in bladder spasm, neurogenic bladder, and enuresis - PubMed. (1976-11-01). National Center for Biotechnology Information. [Link]
-
Oxybutynin and the overactive bladder - PubMed. (2001-11-01). National Center for Biotechnology Information. [Link]
-
Oxybutynin-associated Cognitive Impairment: Evidence and Implications for Overactive Bladder Treatment - PubMed. (2024-01-29). National Center for Biotechnology Information. [Link]
-
Oxybutynin extended release for the management of overactive bladder: a clinical review. (2012-09-20). Dove Press. [Link]
-
Overactive Bladder Medication: Anticholinergics, Beta3-adrenergic agonists, Neuromuscular Blockers, Botulinum Toxins, Tricyclic antidepressants, Hormones - Medscape Reference. (2025-03-28). Medscape. [Link]
Sources
- 1. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overactive Bladder Medication: Anticholinergics, Beta3-adrenergic agonists, Neuromuscular Blockers, Botulinum Toxins, Tricyclic antidepressants, Hormones [emedicine.medscape.com]
- 3. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urodynamic Parameters in Spinal Cord Injury-Induced Neurogenic Bladder Rats after Stem Cell Transplantation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. droracle.ai [droracle.ai]
- 7. Oxybutynin in bladder spasm, neurogenic bladder, and enuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. mdpi.com [mdpi.com]
- 10. Establishment of Rat Model for Neurogenic Bladder after Complete Suprasacral Spinal Cord Injury and Urodynamic Analysis [cjrtponline.com]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. Cystometric and External Urethral Sphincter Measurements in Awake Rats with Implanted Catheter and Electrodes Allowing for Repeated Measurements [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. microbenotes.com [microbenotes.com]
- 16. urmc.rochester.edu [urmc.rochester.edu]
- 17. healthsciences.usask.ca [healthsciences.usask.ca]
- 18. Oxybutynin. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in detrusor instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Transdermal Delivery Systems for Oxybutynin Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxybutynin is a widely prescribed anticholinergic agent for the management of overactive bladder (OAB). It is administered as a racemic mixture of (R)- and (S)-enantiomers. The therapeutic efficacy, primarily the antimuscarinic activity, is attributed predominantly to the (R)-enantiomer, while the (S)-enantiomer contributes less to the desired effect and potentially more to certain side effects.[1][2][3] Transdermal delivery offers a significant advantage over oral administration by minimizing first-pass metabolism, which leads to a lower concentration of the active metabolite N-desethyloxybutynin (DEO).[2][4][5] DEO is implicated in several anticholinergic side effects, such as dry mouth.[3][4][5] This document provides a detailed guide to the principles, formulation, and in vitro evaluation of transdermal delivery systems tailored for oxybutynin enantiomers. It includes step-by-step protocols for creating a matrix-type transdermal patch, conducting skin permeation studies using Franz diffusion cells, and performing chiral separation for enantiomer-specific quantification.
Introduction: The Rationale for Enantiomer-Specific Transdermal Delivery
Oxybutynin exerts its therapeutic effect by acting as a competitive antagonist of acetylcholine at muscarinic receptors (primarily M1 and M3 subtypes) in the detrusor muscle of the bladder.[2][6][7] This action leads to muscle relaxation, increased bladder capacity, and a reduction in the symptoms of OAB.[7][8] The drug is a chiral compound, and its two enantiomers exhibit different pharmacological profiles. The (R)-enantiomer is the more potent antimuscarinic agent.[1][2][3]
Oral administration of racemic oxybutynin results in extensive first-pass metabolism by cytochrome P450 enzymes (CYP3A4) in the gut wall and liver.[2][8] This process generates significant levels of the active metabolite, N-desethyloxybutynin (DEO), with plasma concentrations of DEO being substantially higher than the parent drug.[4][9] High concentrations of DEO are associated with a higher incidence of anticholinergic side effects.[4]
Transdermal delivery systems (TDS), such as patches and gels, bypass the gastrointestinal tract and liver, thereby reducing the formation of DEO.[2][4] This results in a more favorable pharmacokinetic profile, with lower DEO to oxybutynin ratios, leading to improved tolerability and potentially enhanced patient compliance.[2][4] The development of TDS specifically for the (R)-enantiomer could further optimize therapy by delivering the more active isomer while minimizing exposure to the less active (S)-enantiomer.
Advantages of Transdermal Delivery for Oxybutynin:
-
Reduced formation of the N-desethyloxybutynin (DEO) metabolite.[2][4]
-
Lower incidence of anticholinergic side effects like dry mouth.[4][5]
-
Steady and controlled drug delivery over an extended period.[2][10]
-
Improved patient compliance.[10]
Pharmacological Profiles of Oxybutynin Enantiomers
A clear understanding of the stereoselective pharmacology of oxybutynin is crucial for the rationale behind developing enantiomer-specific delivery systems.
| Characteristic | (R)-Oxybutynin | (S)-Oxybutynin |
| Antimuscarinic Activity | Predominantly responsible for the therapeutic effect.[1][2][3] | Significantly less active than the (R)-enantiomer.[1] |
| Spasmolytic Activity | Contributes to smooth muscle relaxation.[3][11] | Reports on spasmolytic action are conflicting, with some studies suggesting higher or similar activity compared to the (R)-enantiomer.[11][12] |
| Side Effects | Contributes to anticholinergic side effects. | May contribute to the overall side effect profile. |
| Metabolism | Metabolized to (R)-DEO. | Metabolized to (S)-DEO. |
Protocol 1: Formulation of a Matrix-Type Transdermal Patch
This protocol describes the preparation of a matrix-type transdermal patch using the solvent casting method.[13][14] This design is favored for its simplicity and reduced risk of dose dumping compared to reservoir-type patches.[10][15]
Materials and Reagents
-
(R)-Oxybutynin or (S)-Oxybutynin
-
Eudragit® L100 or other suitable pressure-sensitive adhesive (e.g., Duro-Tak™)
-
Propylene Glycol (Permeation Enhancer)
-
Ethanol (Solvent)
-
Backing membrane (e.g., Scotchpak™ 9732)
-
Release liner (e.g., siliconized polyester film)
-
Petri dish or other suitable casting surface
-
Magnetic stirrer and hot plate
-
Drying oven
Step-by-Step Formulation Procedure
-
Preparation of the Drug-Polymer Solution:
-
Accurately weigh the required amounts of the oxybutynin enantiomer, Eudragit® L100, propylene glycol, and triacetin.
-
In a sealed container, dissolve the polymer in ethanol with the aid of a magnetic stirrer. Gentle warming may be applied if necessary to facilitate dissolution.
-
Once the polymer is fully dissolved, add the oxybutynin enantiomer, propylene glycol, and triacetin to the solution.
-
Continue stirring until a homogenous, clear, and viscous solution is obtained.
-
-
Solvent Casting:
-
Carefully pour the prepared solution into a petri dish or onto the release liner spread on a flat, level surface. Ensure a uniform thickness of the cast solution.
-
Cover the casting surface with a funnel to control the rate of solvent evaporation.
-
-
Drying and Film Formation:
-
Allow the solvent to evaporate at room temperature for 24 hours.
-
Transfer the cast film to a drying oven set at 40°C for 4-6 hours to remove any residual solvent.
-
-
Lamination and Cutting:
-
Carefully laminate the backing membrane onto the dried drug-in-adhesive matrix.
-
Cut the laminated sheet into patches of the desired size (e.g., 10 cm²).
-
-
Storage:
-
Store the prepared patches in a cool, dry, and dark place, preferably in sealed aluminum pouches.
-
Protocol 2: In Vitro Skin Permeation Study
This protocol outlines the procedure for evaluating the permeation of oxybutynin enantiomers across a skin membrane using Franz diffusion cells.[17][18] This is a critical step in assessing the performance of the formulated transdermal patch.
Materials and Reagents
-
Franz diffusion cells[17]
-
Excised human or animal (e.g., porcine ear) skin[19]
-
Phosphate Buffered Saline (PBS), pH 7.4 (Receptor medium)[18]
-
Magnetic stir bars
-
Water bath with circulator
-
Syringes and needles
-
HPLC vials
-
Parafilm
Experimental Workflow
Caption: Workflow for In Vitro Skin Permeation Study.
Step-by-Step Procedure
-
Skin Membrane Preparation:
-
Excise full-thickness skin from the source (e.g., porcine ear).
-
Carefully remove any subcutaneous fat and connective tissue.
-
The skin can be used as full-thickness, or the epidermis can be separated by heat treatment (e.g., immersion in water at 60°C for 60 seconds).[17]
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[17]
-
Fill the receptor compartment with degassed PBS (pH 7.4), ensuring there are no air bubbles trapped beneath the skin.[18][20]
-
Place a small magnetic stir bar in the receptor compartment.
-
Place the assembled cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C.[18][21]
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Patch Application and Sampling:
-
Apply the formulated transdermal patch to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium from the sampling port.[17]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[18]
-
Store the collected samples at -20°C until analysis.
-
Data Analysis
-
Calculate the cumulative amount of each enantiomer permeated per unit area (μg/cm²) at each time point, correcting for the drug removed in previous samples.[17]
-
Plot the cumulative amount permeated per unit area against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) and lag time (tL).
Protocol 3: Chiral Separation and Quantification by HPLC
Accurate quantification of the individual enantiomers is essential. This protocol provides a general method for the chiral separation of oxybutynin enantiomers using High-Performance Liquid Chromatography (HPLC).[22][23][24]
Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Diethylamine (DEA)
-
(R)-Oxybutynin and (S)-Oxybutynin reference standards
-
Chiral stationary phase column (e.g., Lux® i-Amylose-3 or Amycoat)[22][23]
HPLC Conditions
| Parameter | Condition |
| Column | Lux® 5 µm i-Amylose-3, 250 x 4.6 mm[22] |
| Mobile Phase | n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v)[22][23] |
| Flow Rate | 0.6 mL/min[22] |
| Injection Volume | 10 µL[22] |
| Detector | UV at 225 nm[23] |
| Column Temperature | 25°C[23] |
Procedure
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of known concentrations for both (R)- and (S)-oxybutynin in the mobile phase.
-
Inject the standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting peak area against concentration for each enantiomer.
-
-
Sample Analysis:
-
Thaw the collected samples from the permeation study.
-
Inject the samples directly or after appropriate dilution into the HPLC system.
-
Identify and quantify the (R)- and (S)-oxybutynin peaks based on their retention times and the calibration curves.
-
Expected Results and Interpretation
The in vitro permeation studies will yield data on the rate and extent to which each oxybutynin enantiomer crosses the skin barrier from the formulated transdermal patch.
Table of Hypothetical Permeation Parameters:
| Formulation | Enantiomer | Steady-State Flux (Jss) (μg/cm²/h) | Lag Time (tL) (h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) |
| Patch A | (R)-Oxybutynin | 15.5 | 2.1 | 5.2 |
| Patch A | (S)-Oxybutynin | 14.8 | 2.3 | 4.9 |
| Patch B | (R)-Oxybutynin | 20.1 | 1.8 | 6.7 |
| Patch B | (S)-Oxybutynin | 19.5 | 1.9 | 6.5 |
Interpretation:
-
A higher steady-state flux (Jss) indicates a faster rate of drug permeation through the skin.
-
The lag time (tL) represents the time required for the drug to saturate the skin and establish a steady-state diffusion profile.
-
The permeability coefficient (Kp) is an indicator of the skin's overall permeability to the drug.
-
Differences in the permeation parameters between the (R)- and (S)-enantiomers can provide insights into stereoselective transport across the skin, although in vitro studies have shown equal absorption for both isomers.[4]
Regulatory Considerations
The development of transdermal delivery systems is subject to regulatory oversight. The U.S. Food and Drug Administration (FDA) provides guidance on the product development and quality considerations for transdermal and topical delivery systems.[10][15][25][26][27] Key aspects to consider include:
-
Product Design and Quality: Ensuring the patch has adequate adhesion, physical integrity, and consistent drug release.[10][15][26]
-
Pharmaceutical Development: Comprehensive characterization of the drug substance, excipients, and final product.[10][27]
-
Manufacturing and Controls: Establishing robust manufacturing processes and controls to ensure product quality and consistency.[15][27]
-
Safety and Performance: Evaluating the potential for skin irritation and sensitization, as well as the impact of factors like applied heat on drug delivery.[10][15][26]
Conclusion
Transdermal delivery of oxybutynin, particularly the therapeutically more active (R)-enantiomer, presents a promising strategy to improve the management of overactive bladder. By minimizing first-pass metabolism and reducing the formation of the N-desethyloxybutynin metabolite, transdermal systems can enhance the tolerability of oxybutynin therapy. The protocols and application notes provided in this guide offer a comprehensive framework for the formulation, in vitro evaluation, and analytical characterization of transdermal patches for oxybutynin enantiomers. Rigorous adherence to these methodologies, coupled with a thorough understanding of the underlying scientific principles and regulatory requirements, is essential for the successful development of these advanced drug delivery systems.
References
-
Noronha-Blob L, Kachur JF. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. J Pharmacol Exp Ther. 1991;256(2):562-7. Available from: [Link]
-
Phenomenex. Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal Phase Mobile Phase Conditions. Available from: [Link]
-
Premier Research. FDA Releases Draft Guidance for Transdermal Product Development. 2020. Available from: [Link]
-
PermeGear. [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. Available from: [Link]
-
Hassan, M., et al. Separation of Cetirizine, Oxybutynin and Brinzolamide Drugs by Chiral-HPLC Methods. ResearchGate. 2016. Available from: [Link]
-
ECA Academy. FDA Guidance for Industry: Transdermal and Topical Delivery Systems - Product Development 1 and Quality Considerations. Available from: [Link]
-
Sravani, G., et al. Formulation and Invitro Evaluation of Oxybutynin Transdermal Patch. Indo American Journal of Pharmaceutical Sciences. 2018;5(11):11956-11964. Available from: [Link]
-
Kennelly, M. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology. 2010;12(1):1-8. Available from: [Link]
-
Drugs.com. Oxybutynin: Package Insert / Prescribing Information. Available from: [Link]
-
Walker, T.A. The Chiral Separation of Oxybutynin Enantiomers Using an Ovomucoid Column. Journal of Liquid Chromatography & Related Technologies. 2000;23(6):895-906. Available from: [Link]
-
U.S. Food and Drug Administration. Transdermal and Topical Delivery Systems - Product Development and Quality Considerations. 2019. Available from: [Link]
-
U.S. Food and Drug Administration. Transdermal and Topical Delivery Systems — Product Development and Quality Considerations: Guidance for Industry. 2019. Available from: [Link]
-
Aminu, N. EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. 2020. Available from: [Link]
-
Gratieri, T., et al. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. Current Protocols. 2022;2(3):e391. Available from: [Link]
-
Federal Register. Transdermal and Topical Delivery Systems-Product Development and Quality Considerations; Draft Guidance for Industry; Availability. 2019. Available from: [Link]
-
Phenomenex. Chiral Separation of Oxybutynin on Lux i-Amylose-3. 2022. Available from: [Link]
-
Sravani, G., et al. Formulation and Invitro Evaluation of Oxybutynin Transdermal Patch. Indo American Journal of Pharmaceutical Sciences. 2018;5(11). Available from: [Link]
-
Zhang, T., et al. Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. Journal of Chromatography B. 2015;990:136-141. Available from: [Link]
-
Medical Mentorship. Pharmacology of Oxybutynin ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. 2024. Available from: [Link]
-
Dmochowski, R.R., et al. Transdermal Systems for Overactive Bladder: Principles and Practice. Reviews in Urology. 2003;5(Suppl 8):S2-S9. Available from: [Link]
-
Santos, L., et al. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations. Current Protocols in Pharmacology. 2020;89(1):e78. Available from: [Link]
-
Kennelly, M. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. ResearchGate. 2010. Available from: [Link]
-
Appell, R.A. Oxybutynin: an overview of the available formulations. Clinical Interventions in Aging. 2006;1(1):25-32. Available from: [Link]
-
Staskin, D.R., et al. Management of Overactive Bladder With Transdermal Oxybutynin. Reviews in Urology. 2005;7(Suppl 2):S26-S33. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Oxybutynin Chloride? 2024. Available from: [Link]
-
Dr.Oracle. What is the mechanism of action of oxybutynin? 2024. Available from: [Link]
-
Pajak, M., et al. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules. 2022;27(19):6228. Available from: [Link]
-
Theramex Australia Pty Ltd. Australian PI – OXYTROL® (OXYBUTYNIN) TRANSDERMAL DRUG DELIVERY SYSTEM. Available from: [Link]
-
Zobrist, R.H., et al. Pharmacokinetics of the R- and S-Enantiomers of Oxybutynin and N-Desethyloxybutynin Following Oral and Transdermal Administration of the Racemate in Healthy Volunteers. ResearchGate. 2001. Available from: [Link]
-
American Academy of Family Physicians. Transdermal Oxybutynin (Oxytrol) for Urinary Incontinence. 2004. Available from: [Link]
-
U.S. Food and Drug Administration. CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). Available from: [Link]
-
Corcoran, J., et al. Oxybutynin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023. Available from: [Link]
Sources
- 1. Oxybutynin - Wikipedia [en.wikipedia.org]
- 2. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transdermal Oxybutynin (Oxytrol) for Urinary Incontinence | AAFP [aafp.org]
- 6. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. drugs.com [drugs.com]
- 9. Transdermal Systems for Overactive Bladder: Principles and Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. premier-research.com [premier-research.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [ask.orkg.org]
- 14. FORMULATION AND INVITRO EVALUATION OF OXYBUTYNIN TRANSDERMAL PATCH [ipindexing.com]
- 15. Federal Register :: Transdermal and Topical Delivery Systems-Product Development and Quality Considerations; Draft Guidance for Industry; Availability [federalregister.gov]
- 16. medsinfo.com.au [medsinfo.com.au]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. alterlab.co.id [alterlab.co.id]
- 19. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. permegear.com [permegear.com]
- 22. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 23. researchgate.net [researchgate.net]
- 24. Chiral Separation of Oxybutynin on Lux i-Amylose-3 | Phenomenex [phenomenex.com]
- 25. FDA Guidance for Industry: Transdermal and Topical Delivery Systems - Product Development 1 and Quality Considerations - ECA Academy [gmp-compliance.org]
- 26. fda.gov [fda.gov]
- 27. fda.gov [fda.gov]
Application Notes and Protocols: Experimental Design for Studying the Stereoselective Metabolism of Oxybutynin
Introduction: The Critical Role of Stereoselectivity in Oxybutynin Metabolism
Oxybutynin, a widely prescribed anticholinergic agent for the treatment of overactive bladder, is administered as a racemic mixture of (R)- and (S)-enantiomers.[1] While chemically similar, these enantiomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with biological systems. The human body is a chiral environment, and as such, the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer can vary significantly. This stereoselectivity is of paramount importance in drug development, as outlined in the U.S. Food and Drug Administration's (FDA) guidance on the development of new stereoisomeric drugs.[2][3][4]
Oxybutynin undergoes extensive first-pass metabolism, primarily in the gut and liver, with a bioavailability of only about 6% after oral administration.[1] The major metabolic pathway is N-deethylation to its active metabolite, N-desethyloxybutynin (DEOB), a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP3A4.[1][5][6][7][8] Both oxybutynin and DEOB exist as enantiomers, and understanding their stereoselective metabolism is crucial for a complete picture of the drug's efficacy and safety profile. For instance, differences in the rate of metabolism between the (R)- and (S)-enantiomers can lead to different plasma concentrations of the more active or potentially more toxic isomer.
This guide provides a comprehensive experimental design for researchers, scientists, and drug development professionals to investigate the stereoselective metabolism of oxybutynin. We will detail robust in-vitro methodologies, from characterizing metabolic pathways in human liver microsomes to assessing intestinal permeability using Caco-2 cell monolayers. The protocols herein are designed to be self-validating, incorporating necessary controls and quality checks to ensure data integrity and reproducibility.
Experimental Design: A Multi-faceted Approach to Unraveling Stereoselectivity
A thorough investigation into the stereoselective metabolism of oxybutynin requires a multi-pronged approach. The following experimental workflow provides a logical progression from initial metabolic stability assessment to detailed kinetic analysis and permeability studies.
Figure 1: Experimental Workflow. A comprehensive in vitro approach to studying the stereoselective metabolism of oxybutynin.
Part 1: In Vitro Hepatic Metabolism
The liver is the primary site of drug metabolism.[9][10] Human liver microsomes (HLM) are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, making them an ideal system for in vitro metabolism studies.[9][10][11][12]
Protocol 1: Metabolic Stability of Oxybutynin Enantiomers in Human Liver Microsomes
Objective: To determine the rate of disappearance of (R)- and (S)-oxybutynin when incubated with HLM. This provides an initial assessment of their susceptibility to metabolism.
Materials:
-
Pooled human liver microsomes (from at least 10 donors)
-
(R)-Oxybutynin and (S)-Oxybutynin
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ACN) with an appropriate internal standard for quenching and sample preparation
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing HLM (final concentration 0.5 mg/mL), MgCl2 (final concentration 3.3 mM), and phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Add (R)- or (S)-oxybutynin (final concentration 1 µM) to the pre-warmed incubation mixture.
-
Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold ACN containing the internal standard.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated chiral LC-MS/MS method to quantify the remaining parent enantiomer at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k * incubation volume) / mg of microsomal protein.
| Parameter | (R)-Oxybutynin | (S)-Oxybutynin |
| In Vitro Half-life (t1/2, min) | [Experimental Data] | [Experimental Data] |
| Intrinsic Clearance (CLint, µL/min/mg) | [Experimental Data] | [Experimental Data] |
Table 1: Example Data Summary for Metabolic Stability.
Protocol 2: Metabolite Identification and Profiling
Objective: To identify the major metabolites formed from racemic, (R)-, and (S)-oxybutynin and to profile their formation over time.
Procedure:
-
Follow the same incubation procedure as in Protocol 1, but with a higher initial concentration of oxybutynin (e.g., 10 µM) to facilitate metabolite detection.
-
Analyze the samples using high-resolution mass spectrometry (HRMS) to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Confirm the identity of metabolites by comparing their retention times and mass spectra with authentic reference standards if available.
Protocol 3: CYP450 Reaction Phenotyping
Objective: To identify the specific cytochrome P450 isozymes responsible for the metabolism of each oxybutynin enantiomer.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Chemical inhibitors specific to each CYP isozyme (e.g., ketoconazole for CYP3A4).
Procedure:
-
Recombinant Enzyme Approach: Incubate (R)- and (S)-oxybutynin separately with each recombinant CYP enzyme and the NADPH regenerating system. Monitor the formation of DEOB.
-
Chemical Inhibition Approach: Incubate (R)- and (S)-oxybutynin with HLM in the presence and absence of specific CYP inhibitors. Compare the rate of DEOB formation.
Data Analysis:
-
Determine the relative contribution of each CYP isozyme to the metabolism of each enantiomer.
| CYP Isozyme | (R)-Oxybutynin Metabolism (% of control) | (S)-Oxybutynin Metabolism (% of control) |
| CYP3A4 | [Experimental Data] | [Experimental Data] |
| CYP2D6 | [Experimental Data] | [Experimental Data] |
| Other CYPs | [Experimental Data] | [Experimental Data] |
Table 2: Example Data Summary for CYP450 Reaction Phenotyping.
Protocol 4: Enzyme Kinetics of Enantiomer Metabolism
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of (R)- and (S)-DEOB from their respective parent enantiomers.
Procedure:
-
Incubate a range of concentrations of (R)- and (S)-oxybutynin (e.g., 0.1 to 100 µM) with HLM.
-
Measure the initial rate of formation of the corresponding DEOB enantiomer.
Data Analysis:
-
Plot the rate of metabolite formation versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
| Parameter | (R)-Oxybutynin -> (R)-DEOB | (S)-Oxybutynin -> (S)-DEOB |
| Km (µM) | [Experimental Data] | [Experimental Data] |
| Vmax (pmol/min/mg) | [Experimental Data] | [Experimental Data] |
| Intrinsic Clearance (Vmax/Km) | [Calculated Data] | [Calculated Data] |
Table 3: Example Data Summary for Enzyme Kinetics.
Part 2: In Vitro Intestinal Permeability
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model of the human intestinal epithelium.[13][14][][16][17] When cultured on semipermeable supports, these cells differentiate to form a monolayer with tight junctions and express various transporters, making them suitable for predicting in vivo drug absorption.[][16][17]
Protocol 5: Bidirectional Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of (R)- and (S)-oxybutynin and to determine if they are substrates for active efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
(R)-Oxybutynin and (S)-Oxybutynin
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²). Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular transport.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add (R)- or (S)-oxybutynin (e.g., 10 µM) to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Analysis: Quantify the concentration of the oxybutynin enantiomer in the collected samples using a validated chiral LC-MS/MS method.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each direction: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests the involvement of active efflux.
| Compound | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| (R)-Oxybutynin | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| (S)-Oxybutynin | [Experimental Data] | [Experimental Data] | [Calculated Data] |
Table 4: Example Data Summary for Caco-2 Permeability.
Figure 2: Bidirectional Caco-2 Permeability Assay. Schematic representation of apical-to-basolateral and basolateral-to-apical transport studies.
Part 3: Analytical Methodology
A robust and sensitive analytical method is the cornerstone of any metabolism study. For stereoselective studies, the ability to separate and quantify individual enantiomers is critical.
Protocol 6: Chiral LC-MS/MS Method Development and Validation
Objective: To develop and validate a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of (R)- and (S)-oxybutynin and their N-desethyl metabolites.
Key Steps:
-
Chiral Stationary Phase Selection: Screen various chiral columns (e.g., polysaccharide-based columns like Lux i-Amylose-3) to achieve baseline separation of the enantiomers of both oxybutynin and DEOB.[18][19]
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., hexane/isopropanol with a basic additive for normal phase, or an organic modifier with an additive in an aqueous buffer for reversed-phase) to achieve optimal resolution and peak shape.
-
Mass Spectrometry Conditions: Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy, and cone voltage) for each analyte to ensure high sensitivity and specificity in multiple reaction monitoring (MRM) mode.
-
Method Validation: Validate the method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects.
Conclusion: Synthesizing the Data for a Comprehensive Understanding
By following this comprehensive experimental design, researchers can generate a detailed profile of the stereoselective metabolism and permeability of oxybutynin. The data will reveal whether one enantiomer is metabolized more rapidly than the other, which specific CYP enzymes are involved, and whether the enantiomers are subject to active intestinal efflux. This information is invaluable for understanding the overall pharmacokinetic and pharmacodynamic profile of oxybutynin, potentially explaining inter-individual variability in response and side effects. Ultimately, such studies contribute to the development of safer and more effective drug therapies.
References
-
National Center for Biotechnology Information. (2023). Oxybutynin - StatPearls. NCBI Bookshelf. [Link]
-
Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Xenobiotica, 37(2), 226-236. [Link]
-
European Commission Joint Research Centre. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
(n.d.). Caco2 assay protocol. [Link]
-
Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. ResearchGate. [Link]
-
Clayden, J., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. [Link]
-
Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Taylor & Francis Online. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]
-
(n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. [Link]
-
ECA Academy. (n.d.). FDA Development of new stereoisomeric drugs. [Link]
-
Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Taylor & Francis Online. [Link]
-
Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Taylor and Francis. [Link]
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]
-
U.S. Department of Health and Human Services. (2024). Development of New Stereoisomeric Drugs. Guidance Portal. [Link]
-
(1992). FDA's policy statement for the development of new stereoisomeric drugs. PubMed. [Link]
-
D'Souza, R., et al. (2022). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. [Link]
-
Appell, R. A. (2004). Oxybutynin: an overview of the available formulations. PubMed Central. [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Phenomenex. (n.d.). Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal. [Link]
-
Dal Piaz, F., et al. (2018). New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. PubMed. [Link]
-
Tsakalozou, E., et al. (n.d.). In vitro-in vivo relationship development for oxybutynin chloride extended-release tablets to assess bioequivalence. [Link]
-
Zobrist, R. H., et al. (2001). Pharmacokinetics and metabolism of transdermal oxybutynin: in vitro and in vivo performance of a novel delivery system. PubMed. [Link]
-
Zhang, P., et al. (2014). Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. PubMed. [Link]
-
ResearchGate. (n.d.). Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. [Link]
-
Phenomenex. (2022). Chiral Separation of Oxybutynin on Lux i-Amylose-3. [Link]
-
EAG Laboratories. (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. [Link]
-
ResearchGate. (n.d.). A Population Pharmacokinetic Model of (R)- and (S-) Oxybutynin and Its Active Metabolites After Oral and Intravesical Administration to Healthy Volunteers. [Link]
-
ResearchGate. (n.d.). The ciral separation of oxybutnin enantiomers using an ovomucoid column. [Link]
-
ResearchGate. (n.d.). (PDF) Stereoselective Drug Metabolism and Drug Interactions. [Link]
-
Taylor & Francis eBooks. (2004). In vitro techniques for investigating drug metabolism. [Link]
-
Guengerich, F. P. (1996). In vitro techniques for studying drug metabolism. PubMed. [Link]
-
Sci-Hub. (n.d.). In Vitro techniques for studying drug metabolism. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. FDA Development of new stereoisomeric drugs - ECA Academy [gmp-compliance.org]
- 3. hhs.gov [hhs.gov]
- 4. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oyc.co.jp [oyc.co.jp]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Metabolic Stability Assays [merckmillipore.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. enamine.net [enamine.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. Chiral Separation of Oxybutynin on Lux i-Amylose-3 | Phenomenex [phenomenex.com]
Application Notes and Protocols for Esoxybutynin in Hyperhidrosis Research Models
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of esoxybutynin in preclinical hyperhidrosis research models. It outlines the pharmacological basis for its use, detailed protocols for inducing and evaluating hyperhidrosis in rodent models, and methodologies for assessing the therapeutic efficacy of this compound. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step to ensure robust and reproducible data.
Introduction: The Scientific Rationale for this compound in Hyperhidrosis Research
Hyperhidrosis is a condition characterized by excessive sweating beyond the physiological requirements for thermoregulation.[1][2] It can be classified as primary (idiopathic) or secondary to other medical conditions.[3] Primary hyperhidrosis is often focal, affecting areas such as the axilla, palms, soles, and face.[1] The underlying pathophysiology is believed to involve hyperactivity of the sympathetic nervous system, leading to overstimulation of eccrine sweat glands.[4]
Eccrine sweat glands are innervated by sympathetic cholinergic nerves that release acetylcholine (ACh).[4] ACh binds to muscarinic receptors (predominantly M3) on the sweat gland, triggering a signaling cascade that results in sweat production.[1] Therefore, anticholinergic agents that block these muscarinic receptors are a logical therapeutic approach for hyperhidrosis.
Oxybutynin, a well-established anticholinergic medication, has been used off-label for hyperhidrosis with demonstrated efficacy.[1][5][6][7] It acts as a non-selective antagonist of muscarinic receptors and also possesses direct antispasmodic effects on smooth muscle.[1][8][9] Oxybutynin is a racemic mixture of (R)-oxybutynin and (S)-oxybutynin (this compound).[10] The antimuscarinic activity resides predominantly in the R-isomer, while this compound is the pharmacologically active metabolite.[8][9] Investigating the specific effects of this compound is crucial for understanding the nuanced pharmacology and potentially developing more targeted therapies with improved side-effect profiles. The most common side effect of oral anticholinergics is dry mouth.[5][11]
This guide focuses on the practical application of this compound in preclinical research models to evaluate its potential as a treatment for hyperhidrosis.
Selecting an Appropriate Animal Model for Hyperhidrosis Research
While no single animal model perfectly replicates human primary focal hyperhidrosis, several models are utilized to study the mechanisms of sweat production and evaluate potential therapeutics. The choice of model depends on the specific research question.
Rodents, particularly mice and rats, are commonly used due to their well-characterized physiology, genetic tractability, and the availability of research tools.[12][13][14][15] Mice possess eccrine sweat glands primarily on their footpads, which can be used to model focal sweating.[12][13][16] Some lines of purpose-bred beagle dogs have been identified with a condition resembling human hyperhidrosis, presenting with constantly sweaty footpads, and may serve as a valuable model.[4]
For the protocols outlined in this document, the mouse model of pilocarpine-induced sweating is selected. Pilocarpine is a muscarinic agonist that directly stimulates sweat glands, providing a robust and reproducible method for inducing sweating and assessing the inhibitory effects of anticholinergic agents like this compound.
Caption: Decision workflow for selecting a hyperhidrosis research model.
Experimental Protocols
The following protocols provide a step-by-step guide for evaluating the efficacy of this compound in a mouse model of induced hyperhidrosis.
General Experimental Workflow
The overall experimental design involves acclimatizing the animals, establishing a baseline, administering the test compound (this compound) or vehicle, inducing sweating with pilocarpine, and then quantifying the sweat response.
Caption: Overall experimental workflow for this compound efficacy testing.
Protocol 1: Pilocarpine-Induced Sweating in Mice
This protocol details the induction of sweating in mice using the cholinergic agonist pilocarpine.
Materials:
-
Male or female C57BL/6 mice (8-12 weeks old)
-
Pilocarpine hydrochloride solution (1 mg/mL in sterile saline)
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Insulin syringes (29G)
Procedure:
-
Animal Preparation: Acclimatize mice for at least 7 days prior to the experiment with ad libitum access to food and water.
-
Dosing Calculation: Weigh each mouse to determine the precise volume of pilocarpine solution to inject. The standard dose is 2 mg/kg body weight.
-
Administration: Administer pilocarpine via intraperitoneal (IP) injection.
-
Observation: Sweating on the footpads typically begins within 5-10 minutes and peaks around 15-30 minutes post-injection.
Causality Explained: Pilocarpine directly stimulates muscarinic receptors on eccrine sweat glands, bypassing the central nervous system and ensuring a consistent peripheral sweating response. This allows for the direct assessment of a peripheral-acting antagonist like this compound.
Protocol 2: Administration of this compound
This protocol describes the administration of this compound prior to the induction of sweating.
Materials:
-
This compound solution (concentration to be determined based on dose-response studies, dissolved in an appropriate vehicle, e.g., sterile water or saline)
-
Vehicle control (the same solvent used for this compound)
-
Oral gavage needles or appropriate injection supplies for the chosen route of administration (e.g., oral, subcutaneous, intraperitoneal).
Procedure:
-
Dosing: Prepare different concentrations of this compound to test a range of doses (e.g., 1, 5, 10 mg/kg).
-
Administration: Administer this compound or vehicle to the respective groups of mice at a predetermined time before pilocarpine injection (e.g., 30-60 minutes). The timing should be optimized based on the pharmacokinetic profile of this compound.
-
Control Groups: Always include a vehicle-only control group to establish the baseline pilocarpine-induced sweating response. A positive control group treated with a known anticholinergic like glycopyrrolate can also be included.[12][13]
Protocol 3: Quantification of Sweat Production
Two primary methods are used to quantify the amount of sweat produced: the Minor's Starch-Iodine Test for qualitative and semi-quantitative assessment, and Gravimetric Analysis for a more quantitative measure.
This test provides a visual representation of the sweating area.[3][17][18][19]
Materials:
-
Iodine solution (e.g., 2% iodine in ethanol or povidone-iodine).[17][18]
-
Starch powder (e.g., corn starch).[17]
-
Cotton swabs or small brushes.[17]
-
Digital camera for imaging.
Procedure:
-
Preparation: At the peak sweating time after pilocarpine injection, gently wipe the mouse's paw dry.
-
Iodine Application: Apply a thin layer of iodine solution to the plantar surface of the paw and allow it to dry completely.[18]
-
Starch Application: Lightly dust the paw with starch powder.[17]
-
Visualization: The presence of sweat will cause the iodine and starch to react, turning the area a dark blue or purple color.[17]
-
Data Collection: Capture high-resolution images of the paws.
-
Analysis: Use image analysis software to quantify the percentage of the paw area that has turned dark, representing the sweating area.[12][13]
Self-Validation: The intensity of the color change provides a semi-quantitative measure of sweat production. The clear visual endpoint minimizes subjective interpretation, especially when coupled with image analysis.
This method provides a direct quantitative measurement of sweat volume.[17]
Materials:
-
Pre-weighed filter paper discs of a standardized size.
-
Fine-tipped forceps.
-
Analytical balance (readable to 0.1 mg).
-
Timer.
Procedure:
-
Baseline Weight: Record the initial weight of the filter paper.
-
Sweat Collection: At the peak sweating time, use forceps to place the pre-weighed filter paper onto the plantar surface of the paw for a standardized period (e.g., 1-2 minutes).[20][21]
-
Final Weight: Immediately after the collection period, remove the filter paper and record its final weight.
-
Calculation: The amount of sweat produced is the difference between the final and initial weights of the filter paper. Results can be expressed as mg of sweat per minute.[17]
Self-Validation: This method provides an absolute value of sweat production, making it highly quantitative and reproducible. Comparing the results to a vehicle-treated control group validates the inhibitory effect of the test compound.
Data Presentation and Interpretation
Data should be presented clearly to allow for straightforward interpretation and comparison between treatment groups.
Table 1: Hypothetical Efficacy Data of this compound on Pilocarpine-Induced Sweating in Mice
| Treatment Group | Dose (mg/kg) | n | Sweating Area (% of Paw) | Sweat Production (mg/min) |
| Vehicle Control | - | 10 | 85.2 ± 5.6 | 1.5 ± 0.3 |
| This compound | 1 | 10 | 62.5 ± 7.1 | 1.1 ± 0.2 |
| This compound | 5 | 10 | 35.8 ± 4.9 | 0.6 ± 0.1 |
| This compound | 10 | 10 | 15.3 ± 3.2 | 0.2 ± 0.05 |
| Glycopyrrolate | 1 | 10 | 12.1 ± 2.8 | 0.18 ± 0.04 |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control (Student's t-test). |
The results in the hypothetical table above would suggest a dose-dependent inhibition of sweat production by this compound, with the highest dose showing efficacy comparable to the positive control, glycopyrrolate.
Mechanism of Action: Visualizing the Signaling Pathway
This compound exerts its effect by blocking the action of acetylcholine at muscarinic receptors on eccrine sweat glands. This prevents the downstream signaling events that lead to sweat secretion.
Sources
- 1. Oxybutynin for the Treatment of Primary Hyperhidrosis: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwl.nhs.uk [wwl.nhs.uk]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Hyperhidrosis in Naïve Purpose-Bred Beagle Dogs (Canis familiaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nice.org.uk [nice.org.uk]
- 6. Oxybutynin for Hyperhidrosis | MyHyperhidrosisTeam [myhyperhidrosisteam.com]
- 7. Oxybutynin as an alternative treatment for hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sweathelp.org [sweathelp.org]
- 12. researchgate.net [researchgate.net]
- 13. Objective Quantitation of Focal Sweating Areas Using a Mouse Sweat-assay Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Human and rat ex vivo sweat glands for the observation of acetylcholine induced intracellular calcium signalling | PLOS One [journals.plos.org]
- 16. Compounds from plantar foot sweat, nesting material, and urine show strain patterns associated with agonistic and affiliative behaviors in group housed male mice, Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diagnosis and qualitative identification of hyperhidrosis - Nawrocki - Shanghai Chest [shc.amegroups.org]
- 18. Starch Iodine + OnabotulinumtoxinA Injection Protocol for Axillary Treatment - International Hyperhidrosis Society | Official Site [sweathelp.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Gravimetry in sweating assessment in primary hyperhidrosis and healthy individuals | springermedizin.de [springermedizin.de]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of Chiral Research Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of enhancing the aqueous solubility of chiral research compounds. The information herein is structured to offer not only procedural steps but also the underlying scientific principles to empower your experimental design and interpretation.
I. Foundational Concepts: Chirality and Its Impact on Solubility
Chirality, the property of a molecule being non-superimposable on its mirror image, can significantly influence a compound's physicochemical properties, including its solubility.[1] Enantiomers, the pair of mirror-image molecules, possess identical physical properties in an achiral environment. However, they can exhibit different solubilities in a chiral environment and may have distinct crystal packing arrangements, which in turn affects their interaction with solvents like water.[2][3]
A racemic mixture, which contains equal amounts of both enantiomers, can crystallize as a racemic compound (a true racemate) or a conglomerate (a physical mixture of enantiopure crystals). These forms often have different melting points and crystal lattice energies compared to the pure enantiomers, directly impacting their aqueous solubility.[4] It is not uncommon for the enantiopure form of a drug to exhibit higher solubility than its racemic counterpart.[4]
II. Frequently Asked Questions (FAQs)
Q1: Why is my chiral compound showing poor aqueous solubility?
A1: Poor aqueous solubility in chiral compounds can stem from several factors:
-
High Crystal Lattice Energy: A stable crystalline structure requires more energy to break apart, leading to lower solubility. This is often indicated by a high melting point.[5]
-
Hydrophobicity: The presence of large, nonpolar functional groups in the molecule can lead to unfavorable interactions with water.
-
Molecular Symmetry and Planarity: Symmetrical and planar molecules can pack more efficiently into a crystal lattice, increasing its stability and decreasing solubility. Disrupting this symmetry can improve solubility.[5][6]
-
Ionization State (pKa): The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium. At a pH where the compound is not ionized, its solubility is generally lower.[]
Q2: Can the choice of a single enantiomer versus a racemate affect solubility?
A2: Yes, significantly. Pure enantiomers and their corresponding racemates can have different crystal structures and, consequently, different solubilities.[4] In many cases, the racemic compound is less soluble than the individual enantiomers. Therefore, resolving the racemate into its single enantiomers can be a viable strategy to enhance aqueous solubility.[8]
Q3: What are the primary strategies to improve the aqueous solubility of my chiral compound?
A3: A variety of techniques can be employed, broadly categorized into physical and chemical modifications:
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions.[9][10]
-
Chemical Modifications: These involve pH adjustment, salt formation, cocrystallization, complexation (e.g., with cyclodextrins), and the use of cosolvents.[9][10]
III. Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting for common solubility issues, complete with step-by-step protocols.
Issue 1: My ionizable chiral compound has poor solubility at neutral pH.
This is a common challenge for weakly acidic or basic compounds. The key is to manipulate the pH to favor the more soluble, ionized form of the molecule.[]
Protocol: pH Adjustment for Solubility Enhancement
-
Determine the pKa of your chiral compound using potentiometric titration or computational prediction tools.
-
Prepare a series of buffers with pH values spanning a range around the pKa. For a weakly acidic compound, test buffers with pH > pKa. For a weakly basic compound, test buffers with pH < pKa.
-
Conduct a shake-flask solubility study. Add an excess of your compound to each buffer solution in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]
-
Separate the solid from the supernatant by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Plot solubility versus pH to identify the optimal pH range for solubilization.
Causality Behind Experimental Choices: By adjusting the pH, you shift the equilibrium towards the ionized form of the drug, which has stronger interactions with polar water molecules, thereby increasing its solubility.[12] For weakly basic drugs, a lower pH leads to protonation and increased solubility, while for weakly acidic drugs, a higher pH results in deprotonation and enhanced solubility.[13]
Issue 2: My non-ionizable chiral compound has very low aqueous solubility.
For compounds that cannot be ionized, alternative strategies are necessary. Complexation with cyclodextrins is a powerful technique.[9]
Protocol: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that is more water-soluble.[14][15] β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[16][17]
-
Select a Cyclodextrin: Start with β-cyclodextrin or HP-β-CD. The size of the cyclodextrin cavity should be appropriate for your guest molecule.
-
Prepare a Phase Solubility Diagram:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess of your chiral compound to each solution.
-
Equilibrate the samples by shaking at a constant temperature for 24-72 hours.
-
Separate the solid and quantify the dissolved compound in the supernatant.
-
-
Plot the concentration of the dissolved drug against the cyclodextrin concentration. The slope of this plot can provide information about the stoichiometry of the complex.
-
Prepare the Complex: Based on the phase solubility diagram, the inclusion complex can be prepared by various methods, including kneading, co-precipitation, or freeze-drying.
Causality Behind Experimental Choices: The hydrophobic cavity of the cyclodextrin provides a favorable environment for the nonpolar regions of the chiral compound, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "cloaking" the hydrophobic guest and increasing its apparent aqueous solubility.[18]
Issue 3: My chiral compound is still not soluble enough, even with pH adjustment and cyclodextrins.
In such challenging cases, a combination of approaches or more advanced techniques like the use of cosolvents or creating solid dispersions may be required.
Protocol: Using Cosolvents for Solubility Enhancement
Cosolvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[19][20] Common cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[19]
-
Select a Cosolvent: Choose a biocompatible cosolvent if the compound is intended for biological assays.
-
Screen Cosolvent Concentrations: Prepare a series of aqueous solutions with varying percentages of the cosolvent (e.g., 5%, 10%, 20% v/v).
-
Measure Solubility: Determine the solubility of your chiral compound in each cosolvent mixture using the shake-flask method described previously.
-
Plot Solubility vs. Cosolvent Concentration: This will help identify the optimal cosolvent and its concentration for your compound.
Causality Behind Experimental Choices: Cosolvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[21] They disrupt the hydrogen bonding network of water, creating a less polar environment that can better accommodate nonpolar drug molecules.[22]
Issue 4: My chiral compound precipitates out of solution when I dilute my stock solution.
This is a common problem, especially when using organic solvents to prepare concentrated stock solutions. Creating a solid dispersion can be an effective solution.
Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
Solid dispersions involve dispersing the drug in an inert carrier matrix at the molecular level.[23] This can lead to the formation of an amorphous state of the drug, which has higher kinetic solubility than its crystalline form.[24]
-
Select a Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
Dissolve Drug and Carrier: Dissolve both your chiral compound and the carrier in a common volatile organic solvent.
-
Evaporate the Solvent: Remove the solvent under vacuum (e.g., using a rotary evaporator). This will leave a solid mass.
-
Dry and Pulverize: Further dry the solid mass to remove any residual solvent and then grind it into a fine powder.
-
Characterize the Solid Dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the dispersion.
-
Assess Dissolution Rate: Compare the dissolution rate of the solid dispersion to that of the pure crystalline drug in an aqueous medium.
Causality Behind Experimental Choices: By dispersing the drug at a molecular level within a hydrophilic carrier, you prevent its crystallization.[25] The amorphous form lacks the high lattice energy of the crystalline form, making it easier for the drug molecules to be solvated, thus increasing the dissolution rate and apparent solubility.[24]
IV. Data Presentation & Visualization
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the drug.[] | 10 - 1000 | Simple, cost-effective.[] | Only applicable to ionizable compounds; risk of precipitation upon pH change.[12] |
| Cosolvency | Reduces the polarity of the aqueous solvent.[19] | 2 - 500 | Simple to formulate; can achieve high drug concentrations.[10] | Potential for in vivo precipitation upon dilution; toxicity of some cosolvents.[10] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in a hydrophilic host molecule.[14] | 5 - 200 | Can improve stability as well as solubility; low toxicity.[17] | Limited by the size of the drug and the cyclodextrin cavity; can be expensive. |
| Solid Dispersion | Disperses the drug in a carrier, often in an amorphous state.[23] | 10 - 200 | Significantly improves dissolution rate; applicable to a wide range of compounds.[25] | Can be physically unstable (recrystallization); manufacturing can be complex.[24] |
| Salt Formation | Converts the drug into a salt form, which often has higher solubility.[26] | 10 - 1000 | Well-established and regulatory-accepted method.[27] | Only for ionizable APIs; potential for disproportionation.[28] |
Diagrams
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Encapsulation of a drug by a cyclodextrin to form a soluble complex.
V. References
-
Chiral Pharma. (n.d.). Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Retrieved from [Link]
-
Uekama, K., Nambu, N., & Nagai, T. (1983). Quantitative relationship between solubility, initial dissolution rate and heat of solution of chiral drugs. International Journal of Pharmaceutics, 14(2-3), 167-176.
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
Sadeghpour, M., & Malinowski, J. H. (2021). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Molecules, 26(11), 3196.
-
Crystal Growth & Design. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Retrieved from [Link]
-
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]
-
Ishikawa, M., et al. (2021). Improvement in aqueous solubility of achiral symmetric cyclofenil by modification to a chiral asymmetric analog. Scientific Reports, 11(1), 12697.
-
Dissolution Technologies. (2003). Overview on Chirality and Applications of Stereo-selective Dissolution testing in the Formulation and Development Work. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Reddit. (2019). If you have a chiral solute and a chiral solvent, does the solubility depend on which enantiomeric pairs are being combined? Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]
-
PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
ResearchGate. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]
-
Semantic Scholar. (2011). Chirality and its Importance in Pharmaceutical Field-An Overview. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of chiral species as function of the enantiomeric excess. Retrieved from [Link]
-
Drug Development and Delivery. (n.d.). WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation. Retrieved from [Link]
-
UW-Madison Libraries. (n.d.). Solid-State Chemistry of Drugs: Chiral Separation, Polymorphism, and Surface Enrichment of Formulation Components. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2008). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (2013). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. Retrieved from [Link]
-
MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
PubMed Central. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]
-
Pharmanecia. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
MDPI. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]
-
Quora. (2017). How to tell whether an organic compound is resolvable or not. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
CORE. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Retrieved from [Link]
-
CrystEngComm. (2020). Melting point–solubility–structure correlations in chiral and racemic model cocrystals. Retrieved from [Link]
-
PubMed Central. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly Water. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Retrieved from [Link]
-
PubMed Central. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
PubMed Central. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from [Link]
-
ResearchGate. (2025). Solid dispersion application in pharmaceutical technology: Methods of preparation and characterization. Retrieved from [Link]
-
PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Method Development for Analysis and Isolation of Chiral Compounds Using Immobilized Stationary-Phase Technology. Retrieved from [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Melting point–solubility–structure correlations in chiral and racemic model cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improvement in aqueous solubility of achiral symmetric cyclofenil by modification to a chiral asymmetric analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbr.in [ijpbr.in]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemicaljournals.com [chemicaljournals.com]
- 16. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. Cosolvent - Wikipedia [en.wikipedia.org]
- 20. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 21. wisdomlib.org [wisdomlib.org]
- 22. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. crsubscription.com [crsubscription.com]
- 24. researchgate.net [researchgate.net]
- 25. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. agnopharma.com [agnopharma.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. pharmasalmanac.com [pharmasalmanac.com]
Technical Support Center: Navigating Interferences in In Vivo Anticholinergic Drug Studies
Welcome to the technical support center for researchers engaged in in vivo anticholinergic drug studies. This guide is designed to provide practical, in-depth solutions to common challenges encountered during preclinical research. As your virtual application scientist, my goal is to move beyond simple protocol recitation and delve into the causality of experimental outcomes, ensuring the integrity and reproducibility of your findings.
Introduction: The Nuances of In Vivo Anticholinergic Research
Anticholinergic drugs, which antagonize the action of acetylcholine at muscarinic receptors, are a cornerstone of therapy for a multitude of conditions.[1] However, their systemic effects, spanning from dry mouth and blurred vision to significant central nervous system (CNS) impacts like cognitive impairment, present unique challenges for in vivo evaluation.[1][2][3] This guide will address common interferences that can confound your results, providing a framework for troubleshooting and robust experimental design.
Frequently Asked Questions & Troubleshooting Guides
Q1: My results from the pilocarpine-induced salivation assay are highly variable between animals. What could be the cause?
This is a frequent issue in sialometry studies. The variability often stems from a combination of physiological, environmental, and technical factors.
Underlying Causality: Saliva production is a sensitive physiological process influenced by the autonomic nervous system, hydration status, stress, and animal strain.[4][5] The cholinergic agonist pilocarpine stimulates muscarinic receptors to induce salivation, and any factor that alters this baseline or the animal's response to stimulation can introduce variability.
Troubleshooting Protocol:
-
Standardize Acclimation and Handling:
-
Control for Environmental Factors:
-
Animal Strain and Genetics:
-
Refine the Sialometry Protocol:
-
Fasting: A short fasting period (2-3 hours) can standardize the influence of recent food intake, but water should never be restricted.[6]
-
Pilocarpine Dosing: Titrate the pilocarpine dose for your specific animal strain, as sensitivity can vary.[4]
-
Saliva Collection: Utilize a standardized collection method. The cotton swab or filter paper method is common for rodents.[4][13] Ensure the collection duration is consistent for all animals.
-
Anesthesia (if applicable): If using anesthesia, be aware that many anesthetics have anticholinergic properties or can affect cardiovascular parameters that indirectly influence salivation.[14][15] Choose your anesthetic carefully and keep the duration and depth of anesthesia consistent.
-
Q2: How can I differentiate between central and peripheral anticholinergic effects of my test compound in vivo?
Distinguishing between CNS and peripheral effects is critical, as centrally-acting anticholinergics are associated with cognitive side effects.[2][3][16] A common strategy involves comparing the effects of a tertiary amine compound (which can cross the blood-brain barrier) with its quaternary ammonium analog (which is peripherally restricted).[17]
Experimental Workflow for Differentiating Central vs. Peripheral Effects:
This workflow utilizes two parallel assays in mice to assess peripheral (mydriasis) and central (protection against physostigmine-induced lethality) anticholinergic activity.[17]
Caption: Anesthetic protocol considerations for cardiovascular stability.
References
-
Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice. PubMed. Available at: [Link]
-
Impact of Gut Microbiota on Drug Metabolism and Absorption. ResearchGate. Available at: [Link]
-
The Impact of the Gut Microbiota on Drug Metabolism and Clinical Outcome. PubMed Central. Available at: [Link]
-
Impact of Gut Microbiota on Drug Metabolism and Absorption. The Open Repository @ Binghamton (The ORB). Available at: [Link]
-
Contribution of the Gut Microbiome to Drug Disposition, Pharmacokinetic and Pharmacodynamic Variability. PubMed Central. Available at: [Link]
-
The gut microbiota and drug metabolism. asm.org. Available at: [Link]
-
The relevance of inter- and intrastrain differences in mice and rats and their implications for models of seizures and epilepsy. PubMed Central. Available at: [Link]
-
How environmental factors could influence disease and drugs. Pharmaceutical Technology. Available at: [Link]
-
A standardised mini pig model for in vivo investigations of anticholinergic effects on bladder function and salivation. PubMed. Available at: [Link]
-
Central and peripheral effects of anticholinergic compounds. PubMed. Available at: [Link]
-
Inbred mouse strain differences in alcohol and nicotine addiction-related phenotypes from adolescence to adulthood. PubMed Central. Available at: [Link]
-
Anesthetic management of small animals with preexisting cardiac conditions (Proceedings). dvm360.com. Available at: [Link]
-
How environmental factors could influence disease and drugs. Pharmaceutical Technology. Available at: [Link]
-
A review on experimental surgical models and anesthetic protocols of heart failure in rats. frontiersin.org. Available at: [Link]
-
Physiology, Anticholinergic Reaction. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Peripheral and central adverse effects of anticholinergic drugs8,12. ResearchGate. Available at: [Link]
-
Summary of peripheral and central adverse effects of anti- cholinergic drugs. ResearchGate. Available at: [Link]
-
In-Vivo Models Used for Pre-Clinical Evaluation of Anti-Ulcer Activity. ijcrt.org. Available at: [Link]
-
In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. ijpsonline.com. Available at: [Link]
-
In vivo human models for the study of anticholinergic drugs. PubMed. Available at: [Link]
-
Pupillary function test in rat: Establishment of imaging setup and pharmacological validation within modified Irwin test. PubMed. Available at: [Link]
-
Urbanization, environment and pharmaceuticals: advancing comparative physiology, pharmacology and toxicology. PubMed Central. Available at: [Link]
-
Understanding stress: Insights from rodent models. PubMed Central. Available at: [Link]
-
Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole. PubMed Central. Available at: [Link]
-
Effect of Environmental Exposure and Pharmacogenomics on Drug Metabolism. benthamopen.com. Available at: [Link]
-
Anesthesia for the cardiac patient (Proceedings). dvm360.com. Available at: [Link]
-
Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum. PubMed. Available at: [Link]
-
Environmental Pharmacology. Journal of Advanced Pharmaceutical Science And Technology. Available at: [Link]
-
The cognitive impact of anticholinergics: A clinical review. PubMed Central. Available at: [Link]
-
Anticholinergic Accumulation: A Slumbering Interaction Between Drugs and Food Supplements. PubMed. Available at: [Link]
-
Anticholinergic Medication Burden and its Effects on Memory Impairment. proquest.com. Available at: [Link]
-
Age-related alterations in the rodent brain cholinergic system and behavior. pure.uva.nl. Available at: [Link]
-
A Method for the Measurement of Salivary Gland Function in Mice. PubMed Central. Available at: [Link]
-
Anticholinergic drugs and risk of dementia: case-control study. The BMJ. Available at: [Link]
-
Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats. PubMed. Available at: [Link]
-
A Method for the Measurement of Salivary Gland Function in Mice. PubMed. Available at: [Link]
-
Anticholinergic Drug Induced Cognitive and Physical Impairment: Results from the InCHIANTI Study. PubMed Central. Available at: [Link]
-
Effect of anticholinergic medications on the risk of dementia: a Protocol of systematic review and meta-analysis. ResearchGate. Available at: [Link]
-
Contrasting characteristic behaviours among common laboratory mouse strains. PubMed Central. Available at: [Link]
-
Sialometry. Johns Hopkins Sjögren's Center. Available at: [Link]
-
Development of a Digital Sialometry Device for Minor Salivary Glands With Enhanced Volume Range and Precision: A Technical Report. PubMed Central. Available at: [Link]
-
Sialometry: aspects of clinical interest. PubMed. Available at: [Link]
-
Anticholinergic action is rarely a good thing. PubMed Central. Available at: [Link]
-
Anticholinergic Medications. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Pupillometry and pupillary light reflex in both... ResearchGate. Available at: [Link]
Sources
- 1. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialometry : Johns Hopkins Sjögren’s Center [hopkinssjogrens.org]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. Understanding stress: Insights from rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How environmental factors could influence disease and drugs - Pharma Technology Focus | Issue 124 | November 2022 [pharma.nridigital.com]
- 9. How environmental factors could influence disease and drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 10. The relevance of inter- and intrastrain differences in mice and rats and their implications for models of seizures and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inbred mouse strain differences in alcohol and nicotine addiction-related phenotypes from adolescence to adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contrasting characteristic behaviours among common laboratory mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Method for the Measurement of Salivary Gland Function in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dvm360.com [dvm360.com]
- 15. dvm360.com [dvm360.com]
- 16. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of muscarinic receptor antagonists
A Guide for Researchers on Minimizing Off-Target Effects
Welcome to the Technical Support Hub. As Senior Application Scientists, we understand that navigating the complexities of muscarinic receptor pharmacology is a significant challenge. The high degree of homology among receptor subtypes makes achieving selectivity difficult, often leading to undesirable off-target effects that can confound experimental results and hinder drug development.[1][2]
This guide is designed to provide you with the foundational knowledge, practical troubleshooting advice, and detailed protocols necessary to anticipate, identify, and mitigate these off-target effects in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects I should be concerned about with non-selective muscarinic antagonists?
A1: Off-target effects are directly related to the blockade of muscarinic receptor subtypes in tissues outside your primary area of interest. The most common effects are driven by antagonism of the M2 and M3 receptors.[3]
-
Cardiovascular Effects (Primarily M2): Blocking M2 receptors in the heart can lead to tachycardia (increased heart rate) by inhibiting the normal "braking" function of the parasympathetic nervous system.[4][5][6]
-
Smooth Muscle & Glandular Effects (Primarily M3): Antagonism of M3 receptors can cause dry mouth, blurred vision (due to cycloplegia, the inability to focus), constipation, and urinary retention.[7][8][9]
-
Central Nervous System (CNS) Effects (Primarily M1, but others involved): Antagonists that cross the blood-brain barrier can cause a range of CNS effects, including drowsiness, confusion, memory impairment, and delirium, often referred to as the "central anticholinergic syndrome."[10][11]
Q2: How can I predict the potential off-target profile of my antagonist?
A2: A thorough understanding of your compound's receptor selectivity profile is paramount. This is typically determined through competitive radioligand binding assays across cell lines individually expressing each of the five muscarinic receptor subtypes (M1-M5). The resulting equilibrium dissociation constants (Ki) will quantify the antagonist's affinity for each subtype. A compound with a low Ki for your target receptor and a significantly higher Ki for other subtypes is considered more selective.
Additionally, understanding the tissue distribution of each receptor subtype is crucial for predicting physiological outcomes.
Table 1: Muscarinic Receptor Subtype Overview
| Subtype | Primary Signaling | Key Peripheral Locations | Key Central Locations | Primary Functions & Potential Off-Target Effects of Blockade |
| M1 | Gq/11 (Excitatory) | Salivary Glands, Gastric Glands[10] | Cerebral Cortex, Hippocampus[12] | On-Target (CNS): Cognition, Memory. Off-Target: Dry mouth, reduced gastric acid secretion.[4][10] |
| M2 | Gi/o (Inhibitory) | Heart (SA/AV nodes), Smooth Muscle[4][10] | Brainstem, Thalamus[12] | On-Target (Cardiac): Bradycardia (slowing heart rate). Off-Target: Tachycardia (increased heart rate).[3][5] |
| M3 | Gq/11 (Excitatory) | Smooth Muscle (Bladder, GI tract, Bronchi), Glands (Salivary, Lacrimal), Eye[3][7] | Less prominent than other subtypes. | On-Target (e.g., OAB): Bladder relaxation. Off-Target: Dry mouth, constipation, blurred vision, urinary retention.[13][14] |
| M4 | Gi/o (Inhibitory) | Lungs, Striatum | Hippocampus, Striatum[10] | On-Target (CNS): Involved in dopamine regulation. Off-Target: Less characterized peripherally. |
| M5 | Gq/11 (Excitatory) | Eye (Iris Sphincter), Substantia Nigra | Substantia Nigra, Hippocampus[3][10] | On-Target (CNS): Dopamine release. Off-Target: Mydriasis (pupil dilation). |
Q3: What is the difference between orthosteric, allosteric, and bitopic antagonists?
A3: These terms describe where and how the antagonist binds to the receptor.
-
Orthosteric Antagonists: These are "traditional" antagonists, like atropine, that bind directly to the same site as the endogenous ligand, acetylcholine (ACh).[15] Because this binding site is highly conserved across M1-M5 subtypes, achieving selectivity with orthosteric ligands is notoriously difficult.[2]
-
Allosteric Modulators: These ligands bind to a topographically distinct site on the receptor.[16][17] This binding can change the receptor's conformation, which in turn can either increase (Positive Allosteric Modulator, PAM) or decrease (Negative Allosteric Modulator, NAM) the affinity and/or efficacy of the orthosteric ligand.[18][19] Since allosteric sites are less conserved than the orthosteric site, targeting them offers a promising strategy for developing highly subtype-selective drugs.[16]
-
Bitopic Ligands: This innovative approach combines an orthosteric binding component with an allosteric binding component, connected by a linker.[16][20] The goal is to anchor the molecule in the high-affinity orthosteric site while the allosteric part confers subtype selectivity.[15][20]
Troubleshooting Guides
Problem 1: My in vivo animal model is showing unexpected tachycardia, even though my antagonist is designed for a non-cardiac target (e.g., overactive bladder).
Root Cause Analysis:
This is a classic sign of off-target M2 receptor blockade in the heart.[4][5] The M2 receptor is the predominant subtype in the sinoatrial (SA) and atrioventricular (AV) nodes, where it mediates the vagal (parasympathetic) tone that slows heart rate.[3] Antagonizing these receptors removes this "brake," leading to an increased heart rate. This suggests your compound lacks sufficient selectivity for your M3 target over the M2 subtype.
Workflow for Diagnosis & Mitigation:
Problem 2: My CNS-targeted M1 antagonist is causing significant peripheral side effects (dry mouth, blurred vision) at doses required for cognitive effects.
Root Cause Analysis:
This issue arises from a lack of separation between central and peripheral effects. Your compound likely crosses the blood-brain barrier (BBB) to engage the central M1 receptors, but it is also distributed peripherally where it blocks M3 receptors in salivary glands and the eye's ciliary muscle.[3] The problem could be due to insufficient M1 vs. M3 selectivity, or simply that the high systemic exposure required for CNS efficacy inevitably engages peripheral receptors.
Workflow for Diagnosis & Mitigation:
-
Confirm M1 vs. M3 Selectivity: First, ensure your in vitro binding and functional data confirm high selectivity for M1 over M3 receptors. A >30-fold functional selectivity is a good starting point.[21]
-
Differentiate Central vs. Peripheral Action: The key is to determine if the peripheral side effects can be dissociated from the central therapeutic effects.
-
The Quaternary Ammonium Derivative Strategy: Synthesize or acquire a quaternary ammonium version of your antagonist. These molecules carry a permanent positive charge and generally do not cross the BBB.[8][22]
-
Experimental Comparison:
-
Group 1: Vehicle control.
-
Group 2: Your parent antagonist (tertiary amine).
-
Group 3: The quaternary ammonium derivative.
-
-
Administer peripherally (e.g., intraperitoneally) and measure:
-
Peripheral Effect: Salivary secretion (e.g., pilocarpine-induced salivation model).
-
Central Effect: A relevant cognitive task (e.g., novel object recognition, Morris water maze).
-
-
-
Interpret the Results:
-
Scenario A: Both compounds cause dry mouth, but only the parent compound affects cognition. This is the ideal outcome. It proves the peripheral side effects are mediated by peripheral receptors and that a BBB-penetrant drug is needed for the central effect. The path forward involves medicinal chemistry to improve M1/M3 selectivity or PK/PD modeling to optimize dosing.
-
Scenario B: The parent compound causes both effects, and the quaternary compound causes neither. This is ambiguous. It doesn't rule out that the parent drug's peripheral effects are centrally mediated.
-
Scenario C: Both compounds cause dry mouth and neither affects cognition. This suggests your compound may not be effective for the central target at tolerable doses, or the chosen behavioral model is insensitive.
-
Key Experimental Protocols
Protocol 1: In Vitro Functional Selectivity Assay (Calcium Flux)
This protocol assesses the functional antagonism of a test compound at Gq-coupled muscarinic receptors (M1, M3, M5).
Objective: To determine the functional potency (IC50) of an antagonist in inhibiting agonist-induced intracellular calcium mobilization.
Materials:
-
CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Carbachol (agonist).
-
Test antagonist and reference antagonist (e.g., atropine).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capability and automated injectors.
Methodology:
-
Cell Plating: Seed the receptor-expressing cells into microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an organic anion transport inhibitor like probenecid (2.5 mM) to prevent dye leakage.
-
Remove cell culture medium, wash once with Assay Buffer.
-
Add the loading buffer to each well and incubate for 60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of your test antagonist and a reference antagonist (e.g., atropine) in Assay Buffer at 2x the final desired concentration.
-
Prepare the agonist (carbachol) at a concentration that elicits ~80% of the maximal response (EC80), also at 2x the final concentration.
-
-
Antagonist Incubation:
-
Wash the dye-loaded cells twice with Assay Buffer to remove extracellular dye.
-
Add the 2x antagonist dilutions to the plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in the fluorescence reader.
-
Set the reader to record fluorescence kinetically (e.g., readings every second for 90 seconds).
-
Establish a stable baseline reading for ~10-15 seconds.
-
Use the automated injector to add the 2x carbachol EC80 solution to all wells.
-
Continue recording the fluorescence signal to capture the peak response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data: Set the response in the absence of antagonist (agonist only) as 100% and the response in the absence of agonist as 0%.
-
Plot the normalized response against the log of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for the antagonist at each receptor subtype.
-
Selectivity is expressed as a ratio of IC50 values (e.g., IC50 M3 / IC50 M1).
-
Self-Validation:
-
Positive Control: A known antagonist (atropine) should produce a dose-dependent inhibition with a known IC50.
-
Negative Control: Vehicle-treated wells should show a robust response to the agonist.
-
Z'-factor: Calculate the Z'-factor for the assay window (agonist max vs. baseline) to ensure the assay is robust and reproducible. A Z' > 0.5 is considered excellent.
References
-
Abrams, P., Andersson, K. E., Buccafusco, J. J., Chapple, C., de Groat, W. C., Fryer, A. D., ... & Wein, A. J. (2006). Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder. British journal of pharmacology, 148(5), 565-578. [Link]
-
Jakubík, J., El-Fakahany, E. E., & Doležal, V. (2020). Current Advances in Allosteric Modulation of Muscarinic Receptors. International journal of molecular sciences, 21(4), 1487. [Link]
-
May, L. T., Leach, K., Sexton, P. M., & Christopoulos, A. (2007). Allosteric modulation of G protein-coupled receptors. Annual review of pharmacology and toxicology, 47, 1-51. [Link]
-
Jakubík, J., & Doležal, V. (2017). Allosteric Modulation of Muscarinic Acetylcholine Receptors. Molecules, 22(1), 102. [Link]
-
Ehlert, F. J., Roeske, W. R., & Yamamura, H. I. (1995). Molecular biology, pharmacology, and brain distribution of subtypes of the muscarinic receptor. Neuropsychopharmacology, 12(4), 275-293. [Link]
-
Proska, J., & Tucek, S. (1995). Allosteric modulation of muscarinic acetylcholine receptors. Trends in pharmacological sciences, 16(6), 205-212. [Link]
-
Jakubík, J., El-Fakahany, E. E., & Doležal, V. (2020). Current Advances in Allosteric Modulation of Muscarinic Receptors. International journal of molecular sciences, 21(4), 1487. [Link]
-
Harvey, R. D. (2018). Distribution and function of the muscarinic receptor subtypes in the cardiovascular system. Physiological genomics, 50(1), 1-8. [Link]
-
Harvey, R. D. (2018). Distribution and function of the muscarinic receptor subtypes in the cardiovascular system. Physiological genomics, 50(1), 1-8. [Link]
-
Valant, C., Gregory, K. J., Hall, N. E., Scammells, P. J., Lew, M. J., Sexton, P. M., & Christopoulos, A. (2014). Molecular mechanisms of bitopic ligand engagement with the M1 muscarinic acetylcholine receptor. The Journal of biological chemistry, 289(34), 23544–23558. [Link]
-
Le, A., & St-Onge, S. (2023). Physiology, Cholinergic Receptors. In StatPearls. StatPearls Publishing. [Link]
-
Kudlak, M., & Tadi, P. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. [Link]
-
Wikipedia contributors. (2024). Muscarinic acetylcholine receptor. In Wikipedia, The Free Encyclopedia. [Link]
-
Roberts, F. F., & RANYARD, J. R. (1989). Functional and binding studies with muscarinic M2-subtype selective antagonists. British journal of pharmacology, 98(3), 969–977. [Link]
-
Jones, S. W., & Brown, D. A. (2002). Muscarinic receptor agonists and antagonists. Molecules, 7(5), 415-451. [Link]
-
Mistry, R., Shridhar, S., & Chalmers, M. J. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(45), 11527-11532. [Link]
-
Al-Thwaini, S. (n.d.). Muscarinic Antagonists. [Link]
-
Bock, A., Bermudez, M., Krebs, F., Laug, L., Holze, J., & Wolber, G. (2020). The Role of Orthosteric Building Blocks of Bitopic Ligands for Muscarinic M1 Receptors. Molecules, 25(23), 5727. [Link]
-
Moore, H., Dudchenko, P., Comer, K. S., Bruno, J. P., & Sarter, M. (1992). Central versus peripheral effects of muscarinic antagonists: the limitations of quaternary ammonium derivatives. Psychopharmacology, 108(1-2), 241-243. [Link]
-
Hegde, S. S., Choppin, A., Bonhaus, D., Briaud, S., Loeb, M., Moy, T. M., ... & Eglen, R. M. (1997). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. The Journal of pharmacology and experimental therapeutics, 283(3), 1132-1139. [Link]
-
Whalen, K. (2019). Pharmacology I - Cholinergic Antagonist. [Link]
-
Unspecified Author. (n.d.). MUSCARINIC ANTAGONISTS. [Link]
-
Tracy, M. (1990). Improved Muscarinic Antagonists as Anticholinesterase Antidotes. Defense Technical Information Center. [Link]
-
Stringer, J. L. (n.d.). Cholinergic Antagonists. In Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class, 5e. AccessPharmacy. [Link]
-
Wikipedia contributors. (2024). Muscarinic antagonist. In Wikipedia, The Free Encyclopedia. [Link]
-
Valant, C., Gregory, K. J., Hall, N. E., Scammells, P. J., Lew, M. J., Sexton, P. M., & Christopoulos, A. (2014). Figure: Bitopic ligands display different binding profiles compared with orthosteric ligands. ResearchGate. [Link]
-
Kim, E. D., & Kim, D. K. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing. [Link]
-
Med School Made Easy. (2023, May 1). Direct Muscarinic Agonists - in 2 mins! [Video]. YouTube. [Link]
-
Kudlak, M., & Tadi, P. (2023). Physiology, Muscarinic Receptor. ResearchGate. [Link]
-
Randáková, A., & Jakubík, J. (2022). Multitargeting nature of muscarinic orthosteric agonists and antagonists. Frontiers in Pharmacology, 13, 1041162. [Link]
-
Valerio, E., Schulze, M. A., & Gordon, R. K. (2013). Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. Chemico-biological interactions, 203(1), 227-234. [Link]
-
L. Boyd, K., & K. Re-Poole, L. (2015). A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems. PLoS ONE, 10(3), e0119661. [Link]
-
Undén, A., & Bartfai, T. (1984). Peripheral and central muscarinic receptor affinity of psychotropic drugs. Acta physiologica Scandinavica, 120(1), 1-5. [Link]
-
Pavlov, V. A., & Tracey, K. J. (2004). Figure: Central versus peripheral muscarinic cholinergic regulation of the systemic inflammatory response (proposed mechanism). ResearchGate. [Link]
-
Fryer, A. D., & Christofi, F. L. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British journal of pharmacology, 163(1), 46-52. [Link]
-
Xu, F., Wu, H., Katritch, V., Han, G. W., Jacobson, K. A., Gao, Z. G., ... & Stevens, R. C. (2011). Structural insights into the subtype-selective antagonist binding to the M2 muscarinic receptor. Science, 332(6027), 322-327. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Current molecular pharmacology, 11(3), 173-183. [Link]
-
Welty, T. E., McFarling, L. L., & Miller, J. C. (2018). Anticholinergic Drug Induced Cognitive and Physical Impairment: Results from the InCHIANTI Study. The senior care pharmacist, 33(12), 654-664. [Link]
-
Kistemaker, L. E., & Gosens, R. (2015). Muscarinic Receptor Antagonists: Effects on Pulmonary Function. Handbook of experimental pharmacology, 223, 269-290. [Link]
Sources
- 1. Frontiers | Multitargeting nature of muscarinic orthosteric agonists and antagonists [frontiersin.org]
- 2. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acnp.org [acnp.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 10. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. api.upums.ac.in [api.upums.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The Role of Orthosteric Building Blocks of Bitopic Ligands for Muscarinic M1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Advances in Allosteric Modulation of Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Molecular Mechanisms of Bitopic Ligand Engagement with the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Central versus peripheral effects of muscarinic antagonists: the limitations of quaternary ammonium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Esoxybutynin Stability Testing
A Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stability testing of esoxybutynin. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical answers to common questions and challenges encountered during the stability assessment of this compound in various solvent systems. Our goal is to blend established scientific principles with field-proven insights to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Part 1: Fundamentals of this compound Stability
Q1: What is this compound, and why is stability testing so critical?
This compound is the (S)-enantiomer of oxybutynin, an anticholinergic medication used to treat overactive bladder.[1][2] Stability testing is a non-negotiable part of the drug development process, mandated by regulatory bodies like the FDA and governed by International Council for Harmonisation (ICH) guidelines.[3][4][5] Its purpose is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[6] This data is used to determine the shelf life, recommend storage conditions, and ensure that the drug remains safe and effective for the patient throughout its lifecycle.[3][7][6]
Q2: What are the primary chemical liabilities and potential degradation pathways for this compound?
As an ester, this compound's primary chemical liability is its susceptibility to hydrolysis. The ester bond can be cleaved, particularly in aqueous solutions with non-neutral pH, to yield its two main components: (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid and 4-(diethylamino)-2-butyn-1-ol.[8][9]
Other potential degradation pathways, which should be investigated during forced degradation studies, include:
-
Oxidation: The tertiary amine group in the diethylamino moiety is susceptible to N-oxidation. This can lead to the formation of oxybutynin N-oxide, which can further undergo rearrangement to form an enamino ketone impurity, as has been identified in transdermal patch formulations.[10]
-
Metabolism-Related Degradation: While primarily an in vivo process, the N-dealkylation pathway that produces N-desethyloxybutynin in vivo highlights another potential point of chemical instability.[11]
Understanding these pathways is foundational for developing stability-indicating analytical methods.
Part 2: Solvent Selection and Solubility
Q3: How do I select an appropriate solvent for my stability study?
Solvent selection is dictated by the ultimate goal of your study.
-
For Pre-formulation & Forced Degradation: You will need a range of solvents to assess solubility and stress the molecule under various conditions (e.g., acidic, basic, oxidative). Common choices include purified water, pH-adjusted buffers, methanol, acetonitrile, ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[12]
-
For Formulation Development: The solvent system must be pharmaceutically acceptable and capable of keeping the drug in solution at the target concentration under storage conditions. Co-solvents like propylene glycol may be considered.[13]
Causality: The choice of solvent directly impacts the degradation rate and pathway. For instance, hydrolysis will be the dominant pathway in aqueous buffers, while oxidative degradation may be more relevant in certain organic solvents or in the presence of oxidizing agents.
Q4: What is the known solubility of this compound?
While specific solubility data for the pure (S)-enantiomer (this compound) is not extensively published, the data for its racemate, oxybutynin hydrochloride, provides a strong and reliable starting point. Oxybutynin hydrochloride is readily soluble in water and acids.[14] Its solubility in common laboratory solvents is summarized below.
Table 1: Solubility of Oxybutynin Hydrochloride in Various Solvents
| Solvent | Approximate Solubility | Source |
| DMSO | ~50 mg/mL | [12] |
| Dimethylformamide (DMF) | ~50 mg/mL | [12] |
| Ethanol | ~20 mg/mL | [12] |
| PBS (pH 7.2) | ~0.2 mg/mL | [12] |
| Methanol | Soluble (used for stock preparation) | [15] |
| Acetonitrile | Soluble (used as mobile phase component and solvent) | [14][16] |
Note: It is recommended to experimentally verify the solubility of this compound for your specific lot and conditions.
Q5: My this compound solution in tap water is degrading rapidly. Is this expected?
Yes, this is highly expected. A study on homemade intravesical oxybutynin solutions found that tap water was the worst solvent for stability, with concentrations dropping below 50% within two weeks.[17] In contrast, using normal saline as the solvent significantly improved stability, maintaining 80% of the initial concentration at four weeks.[17]
Expert Insight: The degradation in tap water is likely due to a combination of its pH (which can be slightly alkaline) and the presence of metal ions that can catalyze hydrolytic and oxidative degradation. The study concluded that solutions and additives that lower the pH and are more acidic help improve oxybutynin's solubility and stability.[17] For laboratory work, always use purified, buffered, or well-defined solvent systems.
Part 3: Experimental Design and Protocols
Q6: How should I design a stability study according to regulatory standards?
A stability study must be conducted according to a detailed, pre-approved written protocol.[6] The design should be based on ICH guidelines, which define the necessary storage conditions and testing frequencies.[3][18][19] The core components are long-term, intermediate, and accelerated studies.
Table 2: Standard ICH Climatic Storage Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: Adapted from ICH Q1A(R2) Guidelines.[18][19]
For studies in solution, photostability testing (ICH Q1B) is also crucial to assess the impact of light.[18]
Q7: Can you provide a sample protocol for a forced degradation study of this compound in different solvents?
Absolutely. A forced degradation or stress testing study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical method.[20]
Protocol: Forced Degradation of this compound
1. Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic) in different solvents and identify potential degradation products.
2. Materials:
- This compound reference standard
- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂), Purified Water (Type I).
- Validated stability-indicating HPLC method (see Part 4).
3. Stock Solution Preparation:
- Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
4. Stress Conditions (execute in parallel):
- Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours.
- Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Place the stock solution in a 60°C oven for 48 hours.
- Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
- Control Sample: Dilute 1 mL of stock solution with 9 mL of methanol/water (50:50) and store at 4°C, protected from light.
5. Sample Analysis:
- At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
- Neutralize the acid and base hydrolysis samples with an equivalent amount of base/acid, respectively.
- Dilute all samples to a final target concentration (e.g., 10 µg/mL) with the mobile phase.
- Analyze by the validated stability-indicating HPLC-UV or HPLC-MS method.
6. Data Evaluation:
- Calculate the percentage of this compound remaining.
- Determine the peak area percentage of all new peaks (degradation products).
- Perform a mass balance analysis to ensure that the decrease in the parent peak corresponds to an increase in degradant peaks.
Diagram: General Workflow for this compound Stability Testing
Caption: A typical workflow for conducting a forced degradation stability study.
Part 4: Analytical Methods
Q8: What are the recommended analytical methods for quantifying this compound and its degradants?
The gold standard for stability testing is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection.[15] A method is considered "stability-indicating" only if it can accurately measure the decrease in the active drug concentration due to degradation and separate the drug peak from all potential degradation product peaks.
Several HPLC methods have been published for oxybutynin, which can be adapted for this compound:
-
A common setup uses a C18 column with a mobile phase consisting of a buffer (e.g., orthophosphoric acid) and organic modifiers like acetonitrile and methanol.[16]
-
Detection is often performed at wavelengths around 205 nm or 210 nm.[16][21]
Other reported methods include spectrofluorimetry and UV-spectrophotometry, but these are generally not stability-indicating as they cannot separate the parent drug from its degradants.[14][15][22]
Trustworthiness: Method validation is paramount. Your analytical method must be validated according to ICH Q2(R1) guidelines, covering parameters like specificity, linearity, accuracy, precision, and robustness, to ensure your stability data is reliable.[14][16]
Part 5: Troubleshooting Common Issues
Q9: I'm seeing a new, unexpected peak in my chromatogram during a stability study in an organic solvent. What could it be?
If you observe an unexpected peak, especially in a formulation using the free base in the presence of potential oxidants, consider the possibility of N-oxide formation and rearrangement. A study identified a novel impurity in transdermal patches, (3E)-4-(N,N-diethylamino)-2-oxo-3-buten-1-yl 1-cyclohexyl-1-phenylglycolate, which resulted from the rearrangement of an oxybutynin N-oxide intermediate.[10] This impurity has a distinct UV absorption profile.[10]
Troubleshooting Steps:
-
Use Mass Spectrometry (MS): Couple your HPLC to an MS detector to get the mass of the unknown peak. This is the fastest way to identify potential structures.
-
Review Degradation Pathways: Compare the mass to known degradants (hydrolysis products, N-oxide, N-desethyl metabolite).
-
Check Your Blank: Ensure the peak is not coming from your solvent, container, or mobile phase.
Diagram: Potential Degradation Pathways of this compound
Caption: Primary degradation pathways for this compound include hydrolysis and oxidation.
Q10: My results are inconsistent across different experiments. What are some common pitfalls to avoid?
Inconsistent results in stability studies often stem from subtle variations in experimental execution. Here are key areas to control meticulously:
-
pH Control: this compound's stability is highly pH-dependent. Ensure your aqueous solutions are well-buffered and that the pH is consistent across all experiments.
-
Solvent Evaporation: When working with volatile organic solvents, especially during long-term storage or under heat, evaporation can concentrate your sample, leading to erroneously high readings. Use tightly sealed containers.
-
Light Exposure: Unless conducting a formal photostability study, always protect your samples from light using amber vials or by covering them with foil.
-
Container Interactions: Ensure the drug is not adsorbing to the surface of your container. Run a control study to check for this. The stability study should be conducted in a container-closure system that is the same as or simulates the final packaging.[7][20]
-
Cross-Contamination: Thoroughly clean all glassware and equipment between experiments to avoid cross-contamination of samples.
By controlling these variables, you can significantly enhance the reproducibility and trustworthiness of your stability data.
References
- ICH Stability Guidelines | LSC Group®. (n.d.). LSC Group.
- Ich guideline for stability testing | PPTX. (n.d.). Slideshare.
- Q1 Stability Testing of Drug Substances and Drug Products. (2025). FDA.
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency (EMA).
- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA).
- FDA Stability Testing Regulations For Pharmaceuticals. (2024). BioBoston Consulting.
-
Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products . (2003). FDA. Retrieved January 12, 2026, from [Link]
- Stability Testing Of Drug Products In The US 2021. (n.d.). CPT Labs.
- FDA 483s and Warning Letters concerning Stability Testing. (2023). GMP Journal.
- PRODUCT INFORMATION - Oxybutynin (hydrochloride). (2022). Cayman Chemical.
- Factorial design-assisted spectroscopic determination of oxybutynin hydrochloride. (2021). PMC.
- FORCED DEGRADATION STUDY OF OXYBUTYNIN: NEW INSIGHTS FROM LC-MS/MS ANALYSIS ON ITS CHEMICAL STABILITY. (2011). University of Eastern Piedmont.
- Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. (n.d.). MDPI.
- Oxybutynin chloride: alterations in drug delivery and improved therapeutic index. (n.d.). PubMed.
- The durability of intravesical oxybutynin solutions over time. (n.d.). PubMed.
- SPECTROPHOTOMETRIC DETERMINATION OF OXYBUTYNIN CHLORIDE THROUGH ION-ASSOCIATION COMPLEX FORMATION. (n.d.). Rasayan Journal of Chemistry.
- Analysis of oxybutynin and N-desethyloxybutynin in human urine by dispersive liquid-liquid microextraction (DLLME). (2015).
- Validated RP-HPLC method for the estimation of oxybutynin in formulation. (n.d.). Pharmacophore.
- Development of Analytical Method for Oxybutynin Hydrochloride by Spectrofluorimetry. (2017). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. (2018).
- An In-depth Technical Guide on the Molecular Structure and Solubility of Oxybutynin Chloride. (n.d.). Benchchem.
- Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. (2023). ResearchGate.
- Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. (2023). ResearchGate.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (n.d.). MDPI.
- New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement. (2016). PubMed.
- Oxybutynin - Wikipedia. (n.d.). Wikipedia.
- 119618-22-3((S)-Oxybutynin) Product Description. (n.d.). ChemicalBook.
- A Study Comparing the Efficacy and Safety of OROS® Oxybutynin to That of Ditropan® (Immediate-release Oxybutynin) for the Treatment of Patients With Urge or Mixed Urinary Incontinence. (n.d.). ClinicalTrials.gov.
Sources
- 1. Oxybutynin - Wikipedia [en.wikipedia.org]
- 2. 119618-22-3 CAS MSDS ((S)-Oxybutynin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. FDA 483s and Warning Letters concerning Stability Testing - GMP Journal [gmp-journal.com]
- 7. biobostonconsulting.com [biobostonconsulting.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxybutynin chloride: alterations in drug delivery and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations | MDPI [mdpi.com]
- 14. rjpbcs.com [rjpbcs.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. pharmacophorejournal.com [pharmacophorejournal.com]
- 17. The durability of intravesical oxybutynin solutions over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. Ich guideline for stability testing | PPTX [slideshare.net]
- 21. ijpba.info [ijpba.info]
- 22. Factorial design-assisted spectroscopic determination of oxybutynin hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Chromatography Resolutions: A Technical Support Center
From the Desk of the Senior Application Scientist
Welcome to the technical support center for chiral chromatography. As professionals in pharmaceutical and scientific research, we understand that achieving baseline resolution of enantiomers is not just a chromatographic goal, but a critical necessity for safety, efficacy, and regulatory compliance. Poor peak resolution can stall projects, compromise data integrity, and consume valuable resources.
This guide is structured from my experience in the field to help you diagnose and resolve these challenges logically and efficiently. We will move from common, quickly-addressable issues to more complex, multi-factorial problems. The core principle is systematic troubleshooting: change one parameter at a time and observe the outcome.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial challenges encountered in chiral separations.
Q1: I'm not seeing any separation between my enantiomers. Where do I start?
A1: Complete co-elution is typically a problem of fundamental selectivity. The primary factors to investigate are your Chiral Stationary Phase (CSP) and mobile phase composition. There is no universal model to predict the best CSP for a given molecule[1]. Therefore, an initial screening of different columns and mobile phases is the most effective starting point[1][2]. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a robust starting point due to their broad applicability[3].
Q2: My peaks are resolved, but the resolution (Rs) is less than the generally accepted value of 1.5. What's the quickest way to improve this?
A2: If you have partial separation, you are in a good position to optimize. The most influential parameters to adjust for improving resolution are mobile phase composition, flow rate, and temperature. A slight, systematic adjustment of the mobile phase modifier (e.g., changing from 90:10 hexane:IPA to 95:5) can significantly impact selectivity[4]. Reducing the flow rate often enhances resolution by allowing more time for the enantiomers to interact with the CSP[5].
Q3: What is "peak tailing" and how can I prevent it?
A3: Peak tailing is an asymmetry where the back half of the peak is broader than the front. It's often caused by secondary interactions, particularly between basic analytes and acidic residual silanol groups on silica-based columns[5][6]. The most common solution is to add a small amount of a competing agent to the mobile phase. For basic compounds, add 0.1% diethylamine (DEA) or a similar amine; for acidic compounds, add 0.1% trifluoroacetic acid (TFA) or formic acid to suppress ionization and improve peak shape[7][8][9].
Q4: Why are my retention times drifting between injections?
A4: Retention time instability is often due to insufficient column equilibration. Chiral columns, especially when switching between different mobile phase systems, can require extended equilibration times (10-20 column volumes or more) to ensure the stationary phase is fully conditioned[5]. Another cause can be fluctuations in column temperature, so using a reliable column oven is crucial for reproducibility.
Part 2: Deep Dive Troubleshooting Guides
This section provides detailed, step-by-step workflows for resolving specific, persistent resolution problems.
Issue 1: Co-eluting or Poorly Resolved Peaks (Rs < 1.5)
This is the most common and critical issue. The goal is to increase the differential interaction of the enantiomers with the stationary phase.
Resolution is a function of three factors: efficiency (N), retention (k), and selectivity (α). Selectivity is the most powerful factor in improving chiral separations[4]. Our strategy must focus on manipulating the system to enhance selectivity. This is achieved by altering the mobile phase, stationary phase, or thermodynamic conditions.
Caption: A logical workflow for resolving poor enantiomeric separation.
1. Mobile Phase Optimization: The ratio of the strong solvent (modifier, e.g., isopropanol) to the weak solvent (e.g., hexane) in the mobile phase is a critical parameter.
-
Protocol:
-
Start with a standard mobile phase (e.g., 90:10 Hexane:IPA).
-
Systematically decrease the modifier concentration in 2-5% increments (e.g., to 95:5, 98:2). This typically increases retention and can improve resolution.
-
If resolution is still poor, try a different alcohol modifier (e.g., ethanol instead of isopropanol), as this can alter the hydrogen bonding interactions.
-
Record retention factor (k), selectivity (α), and resolution (Rs) for each condition to track progress.
-
2. Temperature Optimization: Temperature affects the thermodynamics of the chiral recognition process. While lower temperatures often improve resolution by enhancing interaction energies, this is not a universal rule[7][10]. In some cases, higher temperatures can improve efficiency or even reverse the elution order[11][12].
-
Protocol:
-
Set an initial temperature, typically 25°C.
-
Analyze the sample at lower temperatures in 5°C increments (e.g., 20°C, 15°C).
-
If resolution does not improve, analyze at higher temperatures (e.g., 30°C, 35°C, 40°C).
-
Ensure the column is allowed to fully equilibrate at each new temperature before injection.
-
| Parameter | Effect on Chromatogram | Rationale |
| ↓ % Modifier | Increases retention time, may increase resolution. | Strengthens interaction with the CSP. |
| ↓ Flow Rate | Increases analysis time, often improves resolution. | Allows more time for equilibrium between mobile and stationary phases[5]. |
| ↓ Temperature | Usually increases retention and resolution. | Enhances the stability of transient diastereomeric complexes[13]. |
| ↑ Temperature | Decreases retention, may improve peak shape or, in some cases, resolution[11][12]. | Improves mass transfer kinetics and can alter the conformation of the CSP[12]. |
Issue 2: Broad or Tailing Peaks
Poor peak shape directly compromises resolution, even if selectivity is adequate. Broadening can originate from on-column effects or issues within the HPLC system itself (extra-column effects).
Peak broadening is caused by diffusion processes within the column and the HPLC system. On-column causes often relate to slow kinetics or unwanted secondary chemical interactions. Extra-column broadening is caused by excessive volume in tubing, fittings, or the detector cell, which disperses the sample band before and after it passes through the column[14][15].
Caption: Troubleshooting workflow for addressing poor peak shape.
1. Rule out Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing or fronting[6][16].
-
Protocol:
-
Prepare a 1:10 and 1:100 dilution of your sample.
-
Inject the diluted samples using the same method.
-
If peak shape improves significantly, the original sample concentration was too high. Determine the optimal working concentration.
-
2. Mitigate Secondary Interactions: As mentioned in the FAQs, unwanted interactions are a primary cause of tailing for ionizable compounds.
-
Protocol:
-
Identify if your analyte is acidic or basic.
-
For basic compounds in normal phase, add 0.1% (v/v) diethylamine (DEA) or triethylamine (TEA) to the mobile phase[5].
-
For acidic compounds , add 0.1% (v/v) trifluoroacetic acid (TFA) or acetic acid to the mobile phase[8].
-
Ensure the additive is thoroughly mixed and the system is re-equilibrated. Note that some additives can become strongly bound to the stationary phase, creating a "memory effect"[17].
-
3. Minimize Extra-Column Volume: Extra-column volume is especially detrimental when using smaller, high-efficiency columns (e.g., columns with <3 µm particles)[18].
-
Protocol:
-
Tubing: Use the shortest possible length of connecting tubing with the smallest internal diameter (ID) suitable for your system's pressure (e.g., 0.005" or ~0.12 mm ID).
-
Fittings: Ensure all fittings are properly seated (zero dead volume) to prevent creation of small voids where the sample can diffuse[14].
-
Injector and Detector: If possible, use a low-volume injection loop and a low-volume detector flow cell, especially for UHPLC applications.
-
References
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
- A Researcher's Guide to Chiral Stationary Phases: A Comparative Analysis for Enantiosepar
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Extracolumn Effects.
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
- Extra-column Band Broadening in Ultra High Performance Liquid Chrom
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Chiral HPLC column selection and method development guide. Bioanalysis Zone.
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- Technical News - Selection Method of Chiral Stationary Phases. SUMIKA CHEMICAL ANALYSIS SERVICE.
- The Issue of External Band Broadening in HPLC/UHPLC Devices: Find and Optimize the Benefits of your HPLC/UHPLC.
- Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. YouTube.
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
- Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. Technology Networks.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some...
- Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem.
- Playing with Selectivity for Optimal Chiral Separation.
- Strategies for Simplified Chiral Method Development.
- Chiral mobile phase additives in HPLC enantiosepar
- Phenomenex Publishes Guide for Chiral Column Selection. Phenomenex.
- Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Getting Started with Chiral Method Development. Regis Technologies.
- Chiral HPLC Method Development. I.B.S. Analytical.
- Theory of HPLC Band Broadening. Scribd.
- Chiral Mobile-Phase Additives in HPLC Enantioseparations.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- How can I improve my chiral column resolution?
- Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating.
- Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right.
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
Sources
- 1. youtube.com [youtube.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis | Separation Science [sepscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Overcoming challenges in synthesizing pure (S)-Oxybutynin
Welcome to the technical support guide for the synthesis of enantiomerically pure (S)-Oxybutynin. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis and purification of this important active pharmaceutical ingredient (API). The following FAQs and troubleshooting guides are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is the enantiomeric purity of (S)-Oxybutynin a critical quality attribute?
A1: (S)-Oxybutynin is the therapeutically active enantiomer responsible for the desired anticholinergic effect on the M₃ muscarinic receptors in the bladder's detrusor muscle.[1][2] The (R)-enantiomer contributes disproportionately to adverse side effects, such as dry mouth and dizziness, while having lower therapeutic activity. Therefore, achieving high enantiomeric purity is essential to improve the drug's tolerability and therapeutic index.
Q2: What are the primary strategies for synthesizing enantiopure (S)-Oxybutynin?
A2: There are two predominant strategies:
-
Asymmetric Synthesis: This involves creating the chiral center stereoselectively, most often by synthesizing the key intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA), using a chiral catalyst or auxiliary.[3] This is generally the preferred industrial route as it can be more atom-economical.
-
Chiral Resolution: This method starts with the synthesis of the racemic mixture of oxybutynin or its precursor, CHPGA. The enantiomers are then separated, typically by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[1] While effective, this approach is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.
Q3: What are the most common impurities I should be aware of during synthesis?
A3: Impurities in oxybutynin synthesis can be broadly categorized:
-
Process-Related Impurities: These include unreacted starting materials, such as 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, and by-products from side reactions.[4]
-
Enantiomeric Impurity: The unwanted (R)-Oxybutynin is the most critical impurity to monitor and control.[5]
-
Degradation Impurities: Products from hydrolysis or oxidation can form under improper storage or reaction conditions.[4]
-
Structural Analogs: Compounds like the diphenyl analog or cyclohexenyl analog can arise from impurities in the starting materials.[]
Visualizing the Synthetic Pathways
The diagram below illustrates the two major strategic pathways to achieving pure (S)-Oxybutynin, highlighting the critical role of the (S)-CHPGA intermediate.
Troubleshooting Guide: Asymmetric Synthesis & Chiral Resolution
This section addresses issues related to establishing the crucial stereocenter in the (S)-CHPGA intermediate, the heart of the synthesis.
Q: My asymmetric synthesis of (S)-CHPGA is resulting in low enantiomeric excess (ee). What are the likely causes and solutions?
A: Low enantiomeric excess is a common but solvable problem. The cause is often related to catalyst performance or reaction conditions. Let's break it down with a logical troubleshooting workflow.
Troubleshooting Flowchart: Low Enantiomeric Excess ```dot
References
-
Veeprho. (n.d.). Oxybutynin Impurities and Related Compound. Retrieved from [Link]
-
Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Drugs and Drug Candidates, 2(4), 865-882. MDPI. Retrieved from [Link]
-
Shibasaki, M., et al. (2007). A Practical Synthesis of (S)-Oxybutynin. Tetrahedron, 63(35), 8543-8548. ResearchGate. Retrieved from [Link]
-
Zhang, P., et al. (2014). Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. Journal of Separation Science, 37(23), 3443-50. PubMed. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal Phase Mobile Phase Conditions. Retrieved from [Link]
-
Bharathi, D. V., et al. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Journal of Chromatography B, 944, 145-154. PubMed. Retrieved from [Link]
-
Reddy, K. L., et al. (2003). An asymmetric dihydroxylation route to (S)-oxybutynin. Tetrahedron Letters, 44(22), 4231-4232. ResearchGate. Retrieved from [Link]
-
Phenomenex. (2022). Chiral Separation of Oxybutynin on Lux i-Amylose-3. Retrieved from [Link]
-
Bharathi, D. V., et al. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. ResearchGate. Retrieved from [Link]
-
Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. Retrieved from [Link]
-
Roy, S., et al. (2006). An efficient asymmetric synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid, the acid segment of oxybutynin. Tetrahedron Letters, 47(40), 7067-7069. Retrieved from [Link]
-
Demian, I., & El-Gamil, A. (2002). The chiral separation of oxybutynin enantiomers using an ovomucoid column. ResearchGate. Retrieved from [Link]
-
Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. Retrieved from [Link]
-
Munir, R., et al. (2022). Synthesis of deuterated (S)-oxybutynin analogs. ResearchGate. Retrieved from [Link]
-
Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Preprints.org. Retrieved from [Link]
-
Expert Synthesis Solutions. (n.d.). Oxybutynin-N-Substituted Allyl Impurity Hydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Oxybutynin-impurities. Retrieved from [Link]
-
Cignarella, G., et al. (2008). Design, synthesis and activity of novel derivatives of Oxybutynin and Tolterodine. ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). oxybutynin hydrochloride and its Impurities. Retrieved from [Link]
- Červený, L., & Marhoul, A. (2005). Process for preparing oxybutynin. Google Patents.
-
Cleanchem. (n.d.). (R)-Oxybutynin. Retrieved from [Link]
-
DR JCR BIO. (n.d.). Oxybutynin Archives. Retrieved from [Link]
-
Uyeda, C., et al. (2012). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. Angewandte Chemie International Edition, 51(30), 7538-7541. NIH. Retrieved from [Link]
-
Tanimoto, H., & Kakiuchi, K. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. Retrieved from [Link]
Sources
Technical Support Center: Navigating Variability in Animal Models of Bladder Overactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with animal models of bladder overactivity (OAB). This resource is designed to provide expert guidance and practical solutions to address the inherent variability in these models, ensuring the generation of robust and reproducible data. Drawing from extensive field experience and the scientific literature, this guide offers in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the scientific integrity of your research.
Introduction: The Challenge of Variability
Animal models are indispensable tools for investigating the pathophysiology of OAB and for the preclinical evaluation of novel therapeutics.[1][2][3] However, the translation of findings from animal studies to clinical practice is often hampered by significant experimental variability. This variability can arise from a multitude of factors, including the choice of animal species and strain, age, sex, the method used to induce bladder overactivity, and the specifics of the urodynamic assessment.[4][5][6][7][8] Understanding and controlling these variables is paramount for obtaining reliable and meaningful results.
This guide is structured to provide a logical workflow, from initial experimental design considerations to troubleshooting specific issues encountered during urodynamic assessments.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common questions that arise during the planning and execution of studies using animal models of bladder overactivity.
Q1: How do I choose the most appropriate animal model for my research question?
A1: The selection of an animal model should be driven by the specific aims of your study. No single model perfectly recapitulates all aspects of human OAB.[1][2] Consider the following:
-
To study neurogenic detrusor overactivity: Models involving spinal cord injury (SCI) or cerebral artery occlusion are appropriate as they mimic neurological lesions that lead to bladder dysfunction.[9][10]
-
To investigate inflammation-induced overactivity: Chemical-induced cystitis models, such as those using cyclophosphamide (CYP) or protamine sulfate (PS), are widely used.[4][11][12][13] These models are characterized by bladder inflammation and urothelial damage.
-
To model non-neurogenic, non-inflammatory OAB: Spontaneously hypertensive rats (SHR) and models of bladder outlet obstruction (BOO) can be valuable.[1][3][14]
-
For genetic studies: Transgenic mouse models, such as those with knockouts of specific receptors or ion channels, are essential for dissecting molecular pathways.[14]
Q2: What are the key differences between rat and mouse models of bladder overactivity?
A2: Rats and mice are the most commonly used species in OAB research.[15] Key differences include:
-
Anatomy and Physiology: Rats have a larger bladder capacity, which can facilitate certain surgical procedures and urodynamic measurements. Mice, with their well-characterized genetics, are ideal for mechanistic studies.
-
Urodynamic Profiles: Voiding in male mice is characterized by external urethral sphincter (EUS) bursting activity, which is absent in female mice.[16] This is an important consideration when studying bladder-sphincter coordination.
-
Response to Insults: Mice may be more resilient to the systemic effects of agents like cyclophosphamide compared to rats, which can be an advantage in chronic studies.[17]
Q3: How do age and sex impact bladder function in animal models?
A3: Both age and sex are critical variables that can significantly influence bladder function and the response to experimental manipulations.
-
Age: Aging is associated with changes in bladder function, including increased bladder capacity, post-void residual volume, and spontaneous activity, along with decreased detrusor contractility.[8] It is crucial to use age-matched animals for all experimental groups.
-
Sex: There are known sex differences in lower urinary tract physiology and pharmacology.[5][6] For instance, female rodents have a shorter urethra, which can influence voiding dynamics.[5] Furthermore, hormonal fluctuations in females can impact bladder function. The majority of preclinical studies have historically used female animals, leading to a knowledge gap in male bladder pathophysiology.[5][16]
Q4: What is the influence of anesthesia on urodynamic measurements?
A4: Anesthesia can have profound effects on lower urinary tract function and is a major source of variability.[9][18][19][20]
-
Urethane: Often considered the anesthetic of choice for acute urodynamic studies because it generally preserves the micturition reflex.[18][20] However, it is a known carcinogen and is not suitable for recovery surgeries.[18][19][21] Urethane can also suppress the micturition reflex at higher doses and reduce bladder capacity.[9][18]
-
Ketamine/Xylazine: This combination is a viable alternative for recovery procedures. It has been shown to have minimal adverse effects on the micturition reflex compared to other agents.[18][19] However, it can reduce bladder capacity.[18][19]
-
Isoflurane: A volatile anesthetic that allows for rapid induction and recovery. However, it can suppress bladder contractility.
-
Awake Cystometry: Performing urodynamics in conscious, freely moving animals avoids the confounding effects of anesthesia.[18] However, this technique is associated with stress and movement artifacts, which can be mitigated by proper acclimation and restraint systems.[18][22]
Section 2: Troubleshooting Guides - Practical Problem Solving
This section provides a structured approach to identifying and resolving common issues encountered during urodynamic experiments.
Troubleshooting Urodynamic Recordings
| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Dampened or absent pressure signal | 1. Air bubbles in the catheter or transducer.[23] 2. Catheter blockage (mucus, blood clot). 3. Leak in the system connections.[23] 4. Kinked catheter. | 1. Flush the system with sterile saline to remove air bubbles.[23] 2. Gently try to aspirate and flush the catheter. If unsuccessful, replace the catheter. 3. Check and tighten all connections. 4. Ensure the catheter is straight and not compressed. | Air is compressible and will dampen the transmission of pressure waves. A clear, fluid-filled, and sealed system is essential for accurate pressure transduction. |
| High baseline pressure | 1. Bladder overfilling. 2. Catheter tip pressing against the bladder wall. 3. Incorrect transducer positioning (too low). | 1. Ensure the bladder is completely empty before starting the infusion. 2. Gently reposition the catheter. 3. Ensure the pressure transducer is leveled with the animal's bladder.[24] | The baseline pressure should reflect the intra-abdominal pressure. An artificially high baseline can lead to misinterpretation of detrusor pressure changes. |
| Movement artifacts | 1. Animal movement or struggling (especially in awake cystometry). 2. Respiratory movements. | 1. Allow for an adequate acclimation period before recording. Use a restraint system if necessary.[18] 2. These are typically low-frequency, rhythmic oscillations and should be noted during analysis. | Minimizing non-micturition related pressure fluctuations is crucial for accurately identifying true detrusor contractions. |
| Inconsistent voiding patterns | 1. Animal stress. 2. Inconsistent infusion rate. 3. Anesthesia level is too deep or too light. | 1. Ensure a calm and quiet experimental environment.[25] 2. Use a calibrated syringe pump for a constant infusion rate.[24] 3. Monitor the depth of anesthesia throughout the experiment and adjust as needed. | A stable physiological state is essential for obtaining reproducible voiding cycles. |
| Underestimation of voided volume | 1. Urine absorption by the animal's fur and skin, especially in female rodents.[24] | 1. Apply a thin layer of cyanoacrylate adhesive to the skin surrounding the urethral meatus to create a waterproof surface.[24] | Accurate measurement of voided volume is critical for calculating key urodynamic parameters like voiding efficiency.[15][26] |
Model-Specific Troubleshooting
Cyclophosphamide (CYP)-Induced Cystitis Model
-
Issue: High mortality or excessive morbidity.
-
Cause: The dose of CYP may be too high for the specific strain or age of the animals.
-
Solution: Perform a dose-response study to determine the optimal dose that induces bladder overactivity without causing severe systemic toxicity.[4][13] Chronic, lower-dose regimens may be better tolerated than a single high-dose injection.[12][17][27]
-
Scientific Rationale: CYP's metabolite, acrolein, is excreted in the urine and causes bladder inflammation.[12] However, it also has systemic toxic effects. The goal is to achieve a balance between inducing cystitis and maintaining animal welfare.
Protamine Sulfate (PS)-Induced Bladder Overactivity Model
-
Issue: Inconsistent or transient bladder overactivity.
-
Cause: The concentration of PS or the subsequent potassium chloride (KCl) solution may be suboptimal. The urothelial barrier may recover quickly.
-
Solution: Ensure the PS concentration is sufficient to disrupt the urothelial barrier. The subsequent infusion of KCl is necessary to activate sensory afferents and induce hyperactivity.[11] The timing of measurements post-instillation is critical.
-
Scientific Rationale: PS is a polycationic peptide that disrupts the glycosaminoglycan (GAG) layer of the urothelium, increasing its permeability.[28] This allows substances like KCl to access and stimulate underlying nerves.
Section 3: Standardized Experimental Protocols
Adherence to standardized protocols is a cornerstone of reproducible research. The following is a detailed, step-by-step methodology for performing cystometry in a rodent model.
Protocol: Urodynamic Assessment (Cystometry) in Anesthetized Rats
1. Animal Preparation:
- Anesthetize the rat with urethane (1.2 g/kg, intraperitoneal or subcutaneous injection).[18][25]
- Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.[25]
- Make a midline abdominal incision to expose the urinary bladder.[25]
2. Catheter Implantation:
- Carefully insert a PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.[25]
- Tunnel the other end of the catheter subcutaneously to the back of the neck and exteriorize it.
- Close the abdominal incision in layers.
3. Urodynamic Recording Setup:
- Connect the bladder catheter to a three-way stopcock.
- Connect one port of the stopcock to a pressure transducer and the other to a syringe pump.[24]
- Ensure the pressure transducer is at the same level as the bladder.[24]
- Prime the entire system with sterile saline, ensuring no air bubbles are present.
4. Cystometry Procedure:
- Allow the animal to stabilize for at least 30 minutes after surgery.
- Empty the bladder by gentle compression.
- Begin continuous infusion of room temperature sterile saline into the bladder at a constant rate (e.g., 0.04 ml/min).[11]
- Record the intravesical pressure continuously using a data acquisition system.
- Collect and measure the voided urine to determine the voided volume (VV).
- After a micturition event, stop the infusion and manually empty the bladder to measure the post-void residual volume (PVR).
- Repeat for several voiding cycles to ensure stability and reproducibility of the measurements.
5. Data Analysis:
- Analyze the cystometrogram to determine the following parameters:
- Bladder Capacity (BC): The volume of saline infused to elicit a micturition contraction (BC = VV + PVR).[26]
- Voiding Pressure (VP): The maximum pressure reached during a micturition contraction.
- Intercontraction Interval (ICI): The time between two consecutive micturition contractions.
- Voiding Efficiency (VE): (VV / BC) x 100.[15]
Section 4: Visualizations and Data Presentation
Diagrams
Caption: High-level experimental workflow for bladder overactivity studies.
Caption: Decision tree for troubleshooting common urodynamic recording issues.
Data Summary Table
Table 1: Comparison of Common Anesthetics for Rodent Urodynamics
| Anesthetic Agent | Typical Dose (Rat) | Micturition Reflex Preservation | Suitability for Recovery | Key Advantages | Key Disadvantages |
| Urethane | 1.2 g/kg IP/SC[18][19] | Good[18][20] | No[18][19][21] | Stable, long-lasting anesthesia; preserves micturition reflex.[20] | Toxic and carcinogenic; not for survival studies.[18][19][21] |
| Ketamine/Xylazine | 100 mg/kg / 15 mg/kg IP[19] | Good[18] | Yes | Suitable for recovery surgeries; low incidence of adverse effects.[18][19] | Can reduce bladder capacity.[18][19] |
| Propofol | 1 mg/kg/min IV infusion | Poor (dose-dependent suppression)[18] | Yes | Rapid onset and recovery. | Suppresses micturition reflex at anesthetic doses.[18] |
| Isoflurane | 1-3% inhaled | Moderate (can be suppressive) | Yes | Easy to control depth of anesthesia; rapid recovery. | Can suppress detrusor contractility. |
Conclusion
Addressing variability in animal models of bladder overactivity is a complex but essential endeavor for advancing our understanding of this condition and developing effective treatments. By carefully considering the factors outlined in this guide—from model selection and experimental design to meticulous execution of urodynamic assessments and proactive troubleshooting—researchers can significantly enhance the quality and reliability of their data. This commitment to scientific rigor will ultimately facilitate the successful translation of preclinical findings to clinical applications.
References
-
Chuang, Y., et al. (2003). Intravesical protamine sulfate and potassium chloride as a model for bladder hyperactivity. Urology, 61(3), 664-670. Available at: [Link]
-
Fraser, M. O., et al. (2020). Best practices for cystometric evaluation of lower urinary tract function in muriform rodents. Neurourology and Urodynamics, 39(6), 1868-1884. Available at: [Link]
-
Fraser, M. O., et al. (2020). Best practices for cystometric evaluation of lower urinary tract function in muriform rodents. Neurourology and Urodynamics, 39(6), 1868–1884. Available at: [Link]
-
Bon, K., et al. (2003). Characterization of Cyclophosphamide Cystitis, a Model of Visceral and Referred Pain, in the Mouse: Species and Strain Differences. The Journal of Urology, 170(4), 1008-1012. Available at: [Link]
-
Abdelkhalek, A. S., et al. (2021). Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review. PLoS ONE, 16(6), e0253192. Available at: [Link]
-
Gillespie, J. I., et al. (2012). Animal models in overactive bladder research. BJU International, 110(11c), E938-E947. Available at: [Link]
-
De Wachter, S., et al. (2023). Animal models of interstitial cystitis/bladder pain syndrome. Frontiers in Pain Research, 4, 1105941. Available at: [Link]
-
Michel, M. C. (2023). Sex and Gender Differences in the Pharmacology of the Overactive Urinary Bladder. Handbook of Experimental Pharmacology, 282, 57-74. Available at: [Link]
-
Gai, L., et al. (2017). Sex Differences in the Physiology and Pharmacology of the Lower Urinary Tract. Current Bladder Dysfunction Reports, 12(1), 1-13. Available at: [Link]
-
Yokoyama, O., et al. (1998). Influence of anesthesia on bladder hyperactivity induced by middle cerebral artery occlusion in the rat. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 274(4), R1062-R1067. Available at: [Link]
-
Hashimoto, M., et al. (2024). Sex differences in lower urinary tract function in mice with or without spinal cord injury. Neurourology and Urodynamics, 43(1), 267-275. Available at: [Link]
-
Abdelkhalek, A. S., et al. (2021). Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review. PLoS ONE, 16(6), e0253192. Available at: [Link]
-
Lin, W. Y., et al. (2021). Review of Animal Models to Study Urinary Bladder Function. Animals, 11(12), 3536. Available at: [Link]
-
Gillespie, J. I., et al. (2012). Animal models in overactive bladder research. Semantic Scholar. Available at: [Link]
-
Ückert, S., et al. (2023). A comparison of urinary bladder weight in male and female mice across five models of diabetes and obesity. Frontiers in Pharmacology, 14, 1108605. Available at: [Link]
-
Park, K. S., et al. (2002). Effects of local anesthetics on the contractility of rat bladders. The Journal of Urology, 168(2), 791-794. Available at: [Link]
-
Ückert, S., et al. (2023). A comparison of urinary bladder weight in male and female mice across five models of diabetes and obesity. ResearchGate. Available at: [Link]
-
LaPaglia, D. M., et al. (2022). Effects of pharmacological neurotrophin receptor inhibition on bladder function in female mice with cyclophosphamide-induced cystitis. Frontiers in Pain Research, 3, 982566. Available at: [Link]
-
Matsuura, S., & Downie, J. W. (2000). Effect of anesthetics on reflex micturition in the chronic cannula-implanted rat. Neurourology and Urodynamics, 19(1), 87-99. Available at: [Link]
-
D'Ancona, C. A., et al. (2002). Impaired Bladder Function in Aging Male Rats. The Journal of Urology, 167(3), 1142-1146. Available at: [Link]
-
De Wachter, S., & Wyndaele, J. J. (2012). The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation. Journal of Visualized Experiments, (66), e4093. Available at: [Link]
-
Lin, W. Y., et al. (2021). Review of Animal Models to Study Urinary Bladder Function. ResearchGate. Available at: [Link]
-
Gillespie, J. I., et al. (2012). Animal Models in Overactive Bladder Research. ResearchGate. Available at: [Link]
-
Zhao, S., et al. (2024). Optimizing Mouse Urodynamic Techniques for Improved Accuracy. Journal of Visualized Experiments, (208), e66611. Available at: [Link]
-
Lin, W. Y., et al. (2021). Review of Animal Models to Study Urinary Bladder Function. Animals, 11(12), 3536. Available at: [Link]
-
Malley, S. E., & Vizzard, M. A. (2002). The mouse cyclophosphamide model of bladder pain syndrome: tissue characterization, immune profiling, and relationship to metabotropic glutamate receptors. Molecular Pain, 12, 1744806916644122. Available at: [Link]
-
Streng, T., et al. (2024). On variability and detecting unreliable measurements in animal cystometry. Frontiers in Urology, 4, 1349887. Available at: [Link]
-
Augé, C., et al. (2020). Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats. Frontiers in Pharmacology, 11, 1305. Available at: [Link]
-
Al-Shukri, S., et al. (2020). Preliminary evidence for therapeutic impact of intravesical glucosamine on protamine sulfate and potassium chloride-induced bladder overactivity in rat model. ResearchGate. Available at: [Link]
-
Pereira, J. A., et al. (2022). Molecular Mechanism Operating in Animal Models of Neurogenic Detrusor Overactivity: A Systematic Review Focusing on Bladder Dysfunction of Neurogenic Origin. International Journal of Molecular Sciences, 23(19), 11928. Available at: [Link]
-
de Groat, W. C., & Yoshimura, N. (2017). Muro-Neuro-Urodynamics; a Review of the Functional Assessment of Mouse Lower Urinary Tract Function. International Neurourology Journal, 21(1), 2-11. Available at: [Link]
-
Kjell, J., et al. (2014). Protamine Sulfate-induced Bladder Injury is Protective from Distention-induced Bladder Pain. The Journal of Urology, 191(1), 233-240. Available at: [Link]
-
Lewis, S. A., & Clausen, C. (1987). Effect of protamine sulfate on the permeability properties of the mammalian urinary bladder. The Journal of Membrane Biology, 95(3), 211-225. Available at: [Link]
-
Juszczak, K., et al. (2012). Heart rate variability in overactive bladder experimental model. Central European Journal of Urology, 65(3), 122-125. Available at: [Link]
-
Abdelkhalek, A. S., et al. (2021). Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review. PLoS ONE, 16(6), e0253192. Available at: [Link]
-
Tyagi, S., et al. (2011). Research Findings on Overactive Bladder. Indian Journal of Urology, 27(3), 314-320. Available at: [Link]
-
IUGA. (n.d.). Troubleshooting in Urodynamics (technical). International Urogynecological Association. Available at: [Link]
-
Nitti, V. W. (2023). Urodynamic Studies for Urinary Incontinence. Medscape. Available at: [Link]
-
Urology Care Foundation. (n.d.). What is Urodynamics? Available at: [Link]
-
Saleem, M. A., & Cohn, J. A. (2023). Urodynamic Testing and Interpretation. StatPearls. Available at: [Link]
Sources
- 1. Animal models in overactive bladder research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Animal models in overactive bladder research. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of cyclophosphamide cystitis, a model of visceral and referred pain, in the mouse: species and strain differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sex and Gender Differences in the Pharmacology of the Overactive Urinary Bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sex Differences in the Physiology and Pharmacology of the Lower Urinary Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A comparison of urinary bladder weight in male and female mice across five models of diabetes and obesity [frontiersin.org]
- 8. Impaired Bladder Function in Aging Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. mdpi.com [mdpi.com]
- 11. Intravesical protamine sulfate and potassium chloride as a model for bladder hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Animal models of interstitial cystitis/bladder pain syndrome [frontiersin.org]
- 13. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review of Animal Models to Study Urinary Bladder Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sex differences in lower urinary tract function in mice with or without spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Effects of pharmacological neurotrophin receptor inhibition on bladder function in female mice with cyclophosphamide-induced cystitis [frontiersin.org]
- 18. Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.plos.org [journals.plos.org]
- 20. Effect of anesthetics on reflex micturition in the chronic cannula-implanted rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review | PLOS One [journals.plos.org]
- 22. Muro-Neuro-Urodynamics; a Review of the Functional Assessment of Mouse Lower Urinary Tract Function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Troubleshooting in Urodynamics (technical) [iuga.org]
- 24. Optimizing Mouse Urodynamic Techniques for Improved Accuracy [jove.com]
- 25. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | On variability and detecting unreliable measurements in animal cystometry [frontiersin.org]
- 27. Heart rate variability in overactive bladder experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Effect of protamine sulfate on the permeability properties of the mammalian urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Esoxybutynin Stability in Experimental Setups
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for esoxybutynin. As Senior Application Scientists, we understand that maintaining the integrity of your therapeutic compounds during experimentation is paramount to generating reliable and reproducible data. This guide is designed to provide you with in-depth, field-proven insights into preventing the degradation of this compound, the active (S)-enantiomer of oxybutynin, in your laboratory workflows.
This compound, like its racemic parent compound oxybutynin, is susceptible to specific environmental factors that can compromise its chemical structure and, consequently, its biological activity. The primary degradation pathways include hydrolysis, oxidation, and photodegradation. This center addresses the most common questions and troubleshooting scenarios encountered by researchers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound stock solution is showing unexpected peaks during HPLC analysis. What could be the cause?
A1: The appearance of new peaks strongly suggests degradation. This compound is an ester and a tertiary amine, making it vulnerable to hydrolysis and oxidation. The most common culprits are improper solvent choice, pH instability, and exposure to oxygen and light.
-
Hydrolysis: The ester linkage in this compound can be cleaved by water, especially at non-optimal pH levels. This hydrolysis reaction yields two primary degradation products: 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and 4-(diethylamino)but-2-yn-1-ol. Stress studies on oxybutynin show that it is rapidly degraded in alkaline pH and also susceptible to acid-catalyzed hydrolysis.[1][2] Maximum stability for aqueous solutions is often found in the pH range of 3.0 to 5.0.[3]
-
Oxidation: The tertiary amine group is prone to oxidation, which can lead to the formation of this compound N-oxide.[2][4] This N-oxide can then undergo further rearrangement to form other impurities, such as enaminoketones, which have been identified in transdermal patch formulations.[2][4]
Troubleshooting Steps:
-
Review Solvent & pH: Confirm the pH of your aqueous buffer. If you are using plain water, especially tap water, degradation can be accelerated.[5] Switch to a buffered solution with a pH between 3.0 and 5.0, such as a citrate buffer, for improved stability.[3]
-
Inert Environment: Prepare solutions under an inert gas (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment. If storage is necessary, follow the strict protocols outlined in Q3.
Q2: I'm dissolving my this compound in an aqueous buffer for a cell-based assay. What is the best solvent to use and why?
A2: The choice of solvent is critical for preventing degradation.
-
Recommended Solvents: For aqueous applications, use high-purity, sterile normal saline (0.9% NaCl) or a prepared buffer solution (e.g., citrate buffer) adjusted to a pH between 3.0 and 5.0.[3]
-
Rationale: Studies on intravesical oxybutynin solutions have shown that using normal saline as a solvent slows the rate of degradation compared to tap water.[5] This is because tap water can have a variable pH and may contain metal ions or other impurities that can catalyze degradation. Acidic pH protonates the tertiary amine, which can help protect it from N-oxidation, and also improves the stability of the ester group against base-catalyzed hydrolysis.[5]
-
Solvents to Avoid: Avoid using unbuffered, deionized water for long-term storage, and absolutely avoid tap water.[5] Do not use highly alkaline buffers (pH > 8), as this will rapidly accelerate ester hydrolysis.[2]
Q3: What are the optimal storage conditions for this compound, both as a solid and in solution?
A3: Proper storage is essential to maintain the long-term integrity of your compound.
| Form | Temperature | Atmosphere | Light Conditions | Recommended Duration |
| Solid (Powder) | -20°C[6] | Sealed container, desiccated | Protected from light (amber vial) | Long-term (months to years) |
| Stock Solution (in DMSO) | -20°C or -80°C | Tightly sealed, inert gas overlay | Protected from light (amber vial) | Up to 6 months |
| Aqueous Solution | 2-8°C (Refrigerated)[7] | Tightly sealed, inert gas overlay | Protected from light (amber vial) | Short-term (up to 4 weeks)[5] |
Causality Behind Recommendations:
-
Low Temperature: Reduces the kinetic rate of all chemical degradation reactions. Storing the solid compound at -20°C is a standard practice for preserving research chemicals.[6]
-
Inert Atmosphere: Displacing oxygen with an inert gas like argon or nitrogen directly prevents oxidative degradation of the tertiary amine.
-
Light Protection: Although some studies indicate oxybutynin is stable under photolytic conditions, this is not always guaranteed under all experimental settings.[1] Using amber vials or wrapping containers in aluminum foil is a simple and effective preventative measure against potential photodegradation.
-
Moisture Control: For the solid form, storage with a desiccant prevents the uptake of atmospheric moisture, which could initiate hydrolysis even in the solid state over long periods.
Q4: I need to heat my this compound solution for my experiment. How stable is it to thermal stress?
A4: this compound is susceptible to thermal degradation.[8] While one study on oxybutynin reported stability under thermal stress, this was likely within a specific, limited context.[1] As a general principle, elevated temperatures accelerate all degradation pathways, particularly hydrolysis.
Recommendations:
-
Avoid heating this compound solutions unless absolutely necessary for your protocol.
-
If heating is unavoidable, conduct it for the shortest possible duration and at the lowest effective temperature.
-
Run a parallel stability study. Analyze a heated sample against an unheated control via HPLC to quantify the extent of degradation and determine if it is acceptable for your experimental window. A common thermal stress test involves heating at 60°C for 24 hours to assess degradation.[9]
Visualizing Degradation & Prevention
To better understand the processes, the following diagrams illustrate the primary degradation pathways and a recommended workflow for preparing stable solutions.
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for preparing stable this compound solutions.
Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is designed to maximize the stability of an aqueous solution of this compound hydrochloride (MW: 393.95 g/mol ) for short-term storage and use.
Materials:
-
This compound HCl solid
-
Sterile 0.9% NaCl solution (Normal Saline) or 50 mM Sodium Citrate buffer
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
-
Inert gas source (Nitrogen or Argon) with tubing
-
Sterile, amber glass vials with screw caps
-
0.22 µm sterile syringe filters (PVDF recommended)
-
Sterile syringes and needles
Procedure:
-
Solvent Preparation:
-
Dispense the required volume of Normal Saline or Citrate buffer into a sterile glass beaker.
-
If using saline, adjust the pH to 4.0 ± 0.2 using dilute HCl. The pH of saline can be near neutral, so adjustment is crucial. Citrate buffer should already be at the correct pH.
-
Place the beaker in an ultrasonic bath for 15 minutes or gently sparge with nitrogen gas for 10 minutes to remove dissolved oxygen.
-
-
Weighing:
-
In a fume hood, accurately weigh 3.94 mg of this compound HCl for every 1 mL of final solution volume desired (for a 10 mM solution).
-
-
Dissolution:
-
Transfer the weighed solid to a sterile glass container.
-
Add the degassed, pH-adjusted solvent.
-
Blanket the headspace of the container with a gentle stream of nitrogen gas.
-
Seal and mix by vortexing or gentle agitation until fully dissolved.
-
-
Sterilization and Aliquoting:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile filter to the syringe.
-
Dispense the solution into sterile, amber glass vials, leaving minimal headspace.
-
Before sealing each vial, briefly flush the headspace with nitrogen gas.
-
-
Storage:
-
Seal the vials tightly and label clearly with compound name, concentration, date, and your initials.
-
Store in a refrigerator at 2-8°C for up to 4 weeks.[5] For longer-term storage, preparing a stock in an anhydrous solvent like DMSO is recommended (see Q3).
-
References
-
Veeprho. Oxybutynin Impurities and Related Compound. [Link]
-
Dmochowski RR. Oxybutynin chloride: alterations in drug delivery and improved therapeutic index. Expert Opin Pharmacother. 2002 Apr;3(4):443-9. [Link]
-
Schneidman M, et al. The durability of intravesical oxybutynin solutions over time. J Urol. 1999 Sep;162(3 Pt 1):800-2. [Link]
-
Vanden Eynde JJ, et al. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules. 2023 Oct 15;28(20):7098. [Link]
-
Phale MD, Sharma S. DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION. European Journal of Pharmaceutical and Medical Research. 2017;4(9):641-649. [Link]
-
Canavesi R, et al. New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement. Eur J Pharm Sci. 2016 Mar 10;84:86-93. [Link]
-
de Oliveira AR, et al. Analysis of oxybutynin and N-desethyloxybutynin in human urine by dispersive liquid-liquid microextraction (DLLME). J Braz Chem Soc. 2015;26(8):1552-1560. [Link]
-
Mayo Clinic. Oxybutynin (Oral Route). [Link]
-
GoodRx. Oxybutynin (Ditropan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
Canavesi R, et al. New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement. PubMed. [Link]
-
Arthy L, et al. Development of Analytical Method for Oxybutynin Hydrochloride by Spectrofluorimetry. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2014;5(5):981-987. [Link]
-
RayBiotech. Oxybutynin. [Link]
-
Vanden Eynde JJ, et al. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. [Link]
-
DigitalXplore. METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. [Link]
-
Salles M, et al. [Development of an intravesial oxybutynin chloride solution: from formulation to quality control]. J Pharm Belg. 2005 Sep-Oct;(3):195-8. [Link]
-
Vanden Eynde JJ, et al. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. [Link]
-
ResearchGate. (PDF) Formulation and evaluation of Oxybutynin chloride extended release matrix tablets. [Link]
-
Digital CSIC. Photocatalytic degradation of drugs.pdf. [Link]
- Gant T, et al. Oxybutynin formulations and method of use.
-
Atis M, et al. Comparison of Oxidative Effects of Two Different Administration Form of Oxybutynin in the Potential Target Tissues. Oxid Med Cell Longev. 2018;2018:9472147. [Link]
-
FDA. DITROPAN XL® (oxybutynin chloride) Extended Release Tablets. [Link]
Sources
- 1. ejpmr.com [ejpmr.com]
- 2. researchgate.net [researchgate.net]
- 3. US6087396A - Oxybutynin formulations and method of use - Google Patents [patents.google.com]
- 4. New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The durability of intravesical oxybutynin solutions over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. [Development of an intravesial oxybutynin chloride solution: from formulation to quality control] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. ijpba.info [ijpba.info]
Technical Support Center: Optimizing Drug Concentration for In Vitro Receptor Binding Assays
Welcome to the technical support resource for in vitro receptor binding assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting solutions for optimizing drug concentrations in your experiments. As Senior Application Scientists, we understand that achieving accurate and reproducible data is paramount. This resource is built on a foundation of scientific integrity, providing you with the rationale behind the protocols and empowering you to make informed decisions.
Frequently Asked Questions (FAQs)
Q1: Where do I start when optimizing the concentration of my unlabeled test compound (drug)?
The ideal starting point is to perform a competitive binding assay. In this experiment, you will use a fixed, optimized concentration of a labeled ligand (radioligand or fluorescent ligand) and varying concentrations of your unlabeled test compound. The goal is to generate a dose-response curve from which you can determine the IC50 (the concentration of your compound that displaces 50% of the labeled ligand). From the IC50, you can then calculate the Ki (inhibition constant), which represents the affinity of your compound for the receptor.
A typical concentration range for the initial screen of an unknown compound might span from 10⁻¹¹ M to 10⁻⁵ M, using serial dilutions.
Q2: How do I determine the optimal concentration of the labeled ligand to use in my assay?
The concentration of the labeled ligand is critical and should ideally be set at or below its dissociation constant (Kd). The Kd represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. Using a concentration much higher than the Kd can lead to increased nonspecific binding and may mask the effects of lower-affinity test compounds.
To determine the Kd, you must perform a saturation binding experiment where you incubate a fixed amount of receptor preparation with increasing concentrations of the labeled ligand until saturation is reached.
Q3: I am observing very high nonspecific binding. What are the common causes and how can I reduce it?
High nonspecific binding can obscure your specific binding signal, leading to inaccurate affinity measurements. Common causes include:
-
Excessive Labeled Ligand Concentration: As mentioned, using a labeled ligand concentration significantly above the Kd will increase nonspecific binding.
-
Lipophilicity of the Ligands: Highly lipophilic (fat-soluble) compounds can stick to membranes, filters, and plasticware.
-
Inappropriate Blocking Agents: The assay buffer may lack the necessary blocking agents to prevent ligands from binding to non-receptor components.
Troubleshooting Steps:
-
Optimize Labeled Ligand Concentration: Ensure you are using a concentration at or near the Kd.
-
Modify Assay Buffer: Consider adding bovine serum albumin (BSA) (e.g., 0.1-1%) or using specialized blocking reagents to reduce binding to plastic surfaces.
-
Increase Wash Steps: After incubation, increase the number and volume of washes with ice-cold buffer to remove unbound and nonspecifically bound ligand.
-
Pre-treat Plates/Filters: Pre-soaking filter mats or plates with a blocking agent like polyethyleneimine (PEI) can reduce nonspecific binding of positively charged ligands.
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Specific Binding Observed | 1. Inactive receptor preparation.2. Degraded labeled ligand or test compound.3. Incorrect buffer conditions (pH, ionic strength).4. Insufficient incubation time to reach equilibrium. | 1. Verify receptor activity with a known control compound.2. Check the integrity and purity of all reagents.3. Optimize buffer composition. Refer to literature for the specific receptor system.4. Perform a time-course experiment to determine the time to reach equilibrium. |
| Low Signal-to-Noise Ratio | 1. High nonspecific binding.2. Low receptor density in the membrane preparation.3. Insufficient specific activity of the radioligand. | 1. See Q3 for reducing nonspecific binding.2. Prepare a more concentrated receptor stock or increase the amount used per well.3. Use a radioligand with higher specific activity. |
| Inconsistent/Irreproducible Results | 1. Pipetting errors.2. Incomplete mixing of reagents.3. Temperature fluctuations during incubation.4. Issues with the separation of bound and free ligand (filtration or washing steps). | 1. Calibrate pipettes and use proper technique.2. Ensure thorough mixing after adding each component.3. Use a temperature-controlled incubator or water bath.4. Optimize the filtration and washing protocol to ensure consistency. |
| IC50 Curve Does Not Reach a Plateau (Incomplete Displacement) | 1. The highest concentration of the test compound is not sufficient to displace all the labeled ligand.2. The test compound may be binding to a secondary site not recognized by the labeled ligand. | 1. Extend the concentration range of the test compound.2. This may indicate complex binding kinetics that require more advanced assay formats to investigate. |
Experimental Protocols
Protocol 1: Saturation Binding Assay to Determine Kd
This experiment is crucial for characterizing a new receptor preparation and determining the optimal concentration of a labeled ligand.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer: The composition will be receptor-dependent (e.g., Tris-HCl with MgCl₂).
-
Labeled Ligand: Prepare serial dilutions ranging from approximately 0.1 x Kd to 10 x Kd (if Kd is unknown, start with a wide range from pM to nM).
-
Nonspecific Binding Control: A high concentration (100-1000 times the Kd) of a known, unlabeled ligand that binds to the same receptor.
-
Receptor Preparation: Homogenized cell membranes or purified receptors.
-
-
Assay Setup:
-
Set up three sets of tubes or wells:
-
Total Binding: Receptor + Assay Buffer + Labeled Ligand.
-
Nonspecific Binding (NSB): Receptor + Unlabeled Ligand (Control) + Labeled Ligand.
-
Background: Assay Buffer + Labeled Ligand (No Receptor).
-
-
-
Incubation:
-
Add the receptor preparation to the "Total Binding" and "NSB" wells.
-
Add the unlabeled control to the "NSB" wells and incubate for 15-20 minutes to allow it to bind.
-
Add the varying concentrations of the labeled ligand to all wells.
-
Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation:
-
Rapidly separate the bound from the free ligand. A common method is rapid vacuum filtration through glass fiber filters. The filters trap the membranes (and thus the bound ligand), while the free ligand passes through.
-
-
Quantification:
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.
-
Measure the radioactivity or fluorescence of the filters.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Nonspecific Binding.
-
Plot the specific binding (Y-axis) against the concentration of the labeled ligand (X-axis).
-
Fit the data using a nonlinear regression model ("one-site binding hyperbola") to calculate the Kd and the Bmax (maximum number of binding sites).
-
Protocol 2: Competitive Binding Assay to Determine IC50 and Ki
This assay is used to determine the affinity of an unlabeled test compound.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer, Receptor Preparation, and Labeled Ligand: As prepared in Protocol 1. Use the labeled ligand at a fixed concentration, ideally at or below its Kd.
-
Unlabeled Test Compound: Prepare serial dilutions over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Assay Setup:
-
Set up wells for:
-
Total Binding: Receptor + Labeled Ligand + Assay Buffer (No test compound).
-
Nonspecific Binding (NSB): Receptor + Labeled Ligand + High concentration of a known unlabeled ligand.
-
Competition: Receptor + Labeled Ligand + Serial dilutions of the unlabeled test compound.
-
-
-
Incubation and Separation:
-
Follow the same incubation and separation steps as in Protocol 1.
-
-
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the unlabeled test compound (X-axis).
-
Fit the data using a nonlinear regression model ("log(inhibitor) vs. response -- variable slope") to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
-
Visualizing Experimental Concepts
Caption: Workflow for a saturation binding experiment to determine Kd and Bmax.
Caption: Workflow for a competitive binding assay to determine IC50 and Ki.
References
Validation & Comparative
A Comparative Efficacy Analysis of (S)-Oxybutynin and (R)-Oxybutynin
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Oxybutynin, a cornerstone in the management of overactive bladder (OAB), is a chiral molecule commercially available as a racemic mixture of its (R)- and (S)-enantiomers.[1][2] While the racemate has demonstrated clinical efficacy, a deeper understanding of the distinct pharmacological profiles of its individual enantiomers is crucial for advancing therapeutic strategies and minimizing adverse effects. This guide provides a comprehensive comparison of the efficacy of (S)-Oxybutynin and (R)-Oxybutynin, delving into their mechanisms of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and the implications for clinical practice and future drug development.
(R)-Oxybutynin, also referred to as aroxybutynin, is the more potent anticholinergic agent of the two enantiomers.[3][4][5] Conversely, (S)-Oxybutynin, or esoxybutynin, exhibits significantly lower anticholinergic activity.[3][6] This stereospecificity in their primary mechanism of action forms the basis of their differential efficacy and side-effect profiles.
Mechanism of Action: A Tale of Two Enantiomers
The therapeutic effect of oxybutynin in OAB is primarily attributed to its antagonism of muscarinic acetylcholine receptors in the detrusor muscle of the bladder, leading to smooth muscle relaxation.[1][7][8] This action increases bladder capacity, reduces the frequency of uninhibited detrusor contractions, and delays the initial urge to void.[7]
Signaling Pathway of Muscarinic Receptor Antagonism in the Bladder
Caption: Pharmacokinetic pathways of oral vs. transdermal oxybutynin.
Clinical Efficacy and Side Effects: The Enantiomeric Contribution
While (R)-Oxybutynin is the more potent anticholinergic agent, clinical studies have shown that administering (R)-Oxybutynin alone offers little to no clinical benefit over the racemic mixture. [3]This suggests that the (S)-enantiomer may contribute to the overall therapeutic effect, possibly through its spasmolytic activity, or that a certain level of anticholinergic activity from both the parent drug and its metabolite is necessary for optimal efficacy.
The primary drawback of oxybutynin therapy is its anticholinergic side effects, which include dry mouth, constipation, blurred vision, drowsiness, and dizziness. [3][9]These adverse effects are dose-dependent and are a major reason for non-compliance. [4]The active metabolite, DEO, is thought to be a significant contributor to these side effects, particularly dry mouth. [3][4] Given that (S)-Oxybutynin has minimal anticholinergic activity, it has been hypothesized that it could be clinically useful for its spasmolytic effects without the undesirable anticholinergic side effects. [3]However, (S)-Oxybutynin has not been clinically tested for its spasmolytic effects. [3] Table 2: Comparative Profile of (S)-Oxybutynin vs. (R)-Oxybutynin
| Feature | (S)-Oxybutynin (this compound) | (R)-Oxybutynin (Aroxybutynin) |
| Primary Activity | Weak Anticholinergic, Spasmolytic | Potent Anticholinergic |
| M3 Receptor Affinity | Low | High |
| Contribution to Efficacy | Potentially through spasmolytic action | Primary driver of anticholinergic therapeutic effect |
| Contribution to Side Effects | Minimal (due to low anticholinergic activity) | Major contributor to anticholinergic side effects |
| Clinical Use as Single Enantiomer | Not clinically tested for spasmolytic effects [3] | Offers little to no benefit over racemate [3] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of (S)-Oxybutynin and (R)-Oxybutynin for human muscarinic M3 receptors.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M3 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS).
-
Add increasing concentrations of the unlabeled competitor ligands ((S)-Oxybutynin, (R)-Oxybutynin, or a reference compound like atropine).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site binding model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Cystometry in a Rat Model of Overactive Bladder
Objective: To evaluate the in vivo efficacy of (S)-Oxybutynin and (R)-Oxybutynin on bladder function.
Methodology:
-
Animal Model:
-
Use adult female Sprague-Dawley rats.
-
Induce bladder overactivity by a method such as partial bladder outlet obstruction or intravesical instillation of a bladder irritant (e.g., acetic acid).
-
-
Surgical Preparation:
-
Anesthetize the rats.
-
Implant a catheter into the bladder dome for infusion of saline and measurement of intravesical pressure.
-
Exteriorize the catheter and secure it.
-
Allow the animals to recover from surgery.
-
-
Cystometric Evaluation:
-
Place the conscious, unrestrained rats in a metabolic cage.
-
Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Infuse saline into the bladder at a constant rate.
-
Record the intravesical pressure and voided volume continuously.
-
Administer (S)-Oxybutynin, (R)-Oxybutynin, racemic oxybutynin, or vehicle intravenously or orally.
-
Perform cystometric recordings before and after drug administration.
-
-
Data Analysis:
-
Analyze the cystometrograms to determine parameters such as bladder capacity, voiding pressure, intercontraction interval, and the frequency of non-voiding contractions.
-
Compare the changes in these parameters between the different treatment groups.
-
Conclusion and Future Directions
The pharmacological activity of oxybutynin is highly stereospecific, with the (R)-enantiomer being the primary contributor to its anticholinergic effects and therapeutic efficacy in treating OAB. The (S)-enantiomer, while possessing weaker spasmolytic properties, is largely devoid of the anticholinergic activity that leads to undesirable side effects. Although the clinical development of single-enantiomer formulations has not been pursued, likely due to the lack of superior efficacy of (R)-Oxybutynin alone over the racemate, the distinct profiles of the two enantiomers offer valuable insights for future drug design.
Future research should focus on developing novel muscarinic antagonists with improved bladder selectivity and a lower propensity for causing central nervous system and other systemic side effects. A deeper understanding of the potential therapeutic contribution of the spasmolytic effects of compounds like (S)-Oxybutynin could also open new avenues for the treatment of bladder dysfunction. Furthermore, optimizing drug delivery systems to minimize the formation of active metabolites that contribute to adverse events remains a key strategy for improving the tolerability and patient compliance of OAB therapies.
References
-
Oxybutynin - Wikipedia. [Link]
-
Oxybutynin: Package Insert / Prescribing Information - Drugs.com. [Link]
-
Pharmacokinetics of the R- and S-Enantiomers of Oxybutynin and N-Desethyloxybutynin Following Oral and Transdermal Administration of the Racemate in Healthy Volunteers - ResearchGate. [Link]
-
A Population Pharmacokinetic Model of (R)- and (S-) Oxybutynin and Its Active Metabolites After Oral and Intravesical Administration to Healthy Volunteers - PubMed. [Link]
-
Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations - MDPI. [Link]
-
Oxybutynin: an overview of the available formulations - PMC - PubMed Central. [Link]
-
A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - ResearchGate. [Link]
-
A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PubMed Central. [Link]
-
Oxybutynin - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Oxybutynin: MedlinePlus Drug Information. [Link]
-
Oxybutynin: an overview of the available formulations. [Link]
Sources
- 1. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 2. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxybutynin - Wikipedia [en.wikipedia.org]
- 4. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations | MDPI [mdpi.com]
- 7. drugs.com [drugs.com]
- 8. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Oxybutynin: MedlinePlus Drug Information [medlineplus.gov]
A Comparative Guide to the Cross-Reactivity of Esoxybutynin and Other Muscarinic Antagonists
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Muscarinic Receptor Landscape
Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that are critical for mediating the functions of the parasympathetic nervous system.[1] Their widespread distribution throughout the central and peripheral nervous systems means they regulate a vast array of physiological processes, from smooth muscle contraction and glandular secretion to heart rate and cognitive function.[2] Consequently, drugs that modulate these receptors, known as muscarinic antagonists, have significant therapeutic applications in treating conditions like overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and motion sickness.[3]
Oxybutynin is a well-established, potent anticholinergic agent widely used for OAB.[4] It functions as a competitive antagonist at muscarinic receptors, relaxing the detrusor smooth muscle of the bladder.[4] Commercially, oxybutynin is administered as a racemic mixture of its (R)- and (S)-enantiomers. The anticholinergic activity is primarily attributed to the (R)-enantiomer, which exhibits greater receptor affinity.[5][6] Esoxybutynin is the (S)-enantiomer.
A critical factor in the clinical profile of oxybutynin is its extensive first-pass metabolism in the liver, primarily by CYP3A4 enzymes, to an active metabolite, N-desethyloxybutynin (DEO).[4] This metabolite not only shares the pharmacological activity of the parent compound but has been implicated as a major contributor to anticholinergic side effects, such as dry mouth.[7][8]
This guide provides an in-depth comparison of the receptor binding profiles of this compound, its related compounds, and other key muscarinic antagonists. We will dissect their cross-reactivity across the five receptor subtypes, grounded in quantitative experimental data, to provide a clear framework for understanding their pharmacological selectivity and predicting their therapeutic and off-target effects.
Muscarinic Receptor Subtypes and Signaling Pathways
Understanding the cross-reactivity of any antagonist begins with a firm grasp of its targets. The five mAChR subtypes are coupled to distinct G-protein signaling cascades, leading to different cellular responses.
-
M1, M3, M5 Receptors: These subtypes primarily couple through the Gq/11 family of G-proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in cellular responses like smooth muscle contraction and glandular secretion.[9]
-
M2, M4 Receptors: These subtypes couple through the Gi/o family of G-proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). They also modulate ion channels, such as opening potassium channels, which results in membrane hyperpolarization and an inhibitory effect, for instance, slowing the heart rate.[1]
The differential location and signaling of these subtypes are key to the desired effects and side effects of antagonists. For OAB, M3 receptor antagonism on the bladder detrusor muscle is the primary therapeutic goal. Conversely, antagonism of M1 receptors in the brain can lead to cognitive impairment, while M2 receptor blockade in the heart can cause tachycardia.[1][2]
Caption: Muscarinic receptor G-protein coupled signaling pathways.
Comparative Analysis of Receptor Binding Affinity
The primary method for quantifying the cross-reactivity of an antagonist is through radioligand binding assays, which determine the compound's binding affinity (Ki) for each receptor subtype. A lower Ki value signifies a higher binding affinity. Selectivity is determined by comparing the Ki values between subtypes. A large ratio (e.g., Ki(M2)/Ki(M3)) indicates high selectivity for the M3 receptor over the M2 receptor.
The following table summarizes the binding affinities of this compound, its related compounds, and a panel of other muscarinic antagonists for the five human muscarinic receptor subtypes.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity Profile |
| (S)-Oxybutynin (this compound) | 15.0[5] | 100[5] | 11.0[5] | 24.0[5] | 73.0[5] | Non-selective, lower potency |
| (R)-Oxybutynin | 1.8[5] | 13.0[5] | 1.6[5] | 4.1[5] | 11.0[5] | Non-selective, high potency |
| Racemic Oxybutynin | 1.3[10] | 0.8[10] | 0.14[10] | 2.4[10] | 0.7[10] | Non-selective, M3 preference |
| (S)-N-desethyloxybutynin | 18.0[5] | 120[5] | 10.0[5] | 25.0[5] | 96.0[5] | Metabolite, lower potency |
| (R)-N-desethyloxybutynin | 1.0[5] | 11.0[5] | 0.9[5] | 2.1[5] | 7.0[5] | Metabolite, high potency |
| Atropine | 2.22[11] | 4.32[11] | 4.16[11] | 2.38[11] | 3.39[11] | Non-selective (Reference) |
| Ipratropium | ~1-3[12] | ~1-3[12] | ~1-3[12] | N/A | N/A | Non-selective |
| Tiotropium | ~0.1-0.3[13][14] | ~0.1-0.3[13][14] | ~0.1-0.3[13][14] | N/A | N/A | Kinetically M1/M3 selective |
| Glycopyrrolate | 0.5 - 3.6[12] | 0.5 - 3.6[12] | 0.5 - 3.6[12] | N/A | N/A | Non-selective |
| Darifenacin | 10.7[15] | 56.2[15] | 1.0[15] | 20.9[15] | N/A | M3 Selective |
| Solifenacin | 25.1[15] | 100[15] | 12.6[15] | 100[15] | N/A | M3 Selective |
| Tolterodine | ~4.0[16] | ~2.0[16] | ~4.0[16] | N/A | N/A | Non-selective |
Note: Ki values can vary between studies based on experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.
Interpretation of Data:
-
Enantiomeric Differences: The data clearly demonstrates that the (R)-enantiomers of both oxybutynin and its metabolite, DEO, are significantly more potent (lower Ki values) across all muscarinic subtypes compared to their corresponding (S)-enantiomers (including this compound).[5] This confirms that the primary anticholinergic activity of racemic oxybutynin resides with the R-isomer.
-
This compound Profile: this compound ((S)-Oxybutynin) is a weak muscarinic antagonist with Ki values in the double to triple-digit nanomolar range. While it shows some preference for M1 and M3 receptors over M2 and M5, its overall affinity is low.
-
Metabolite Potency: The active metabolite, DEO, is more potent than the parent compound oxybutynin.[5][17] The (R)-DEO enantiomer, in particular, shows very high affinity for M1 and M3 receptors, which likely contributes significantly to both the therapeutic effect and the side-effect profile of orally administered oxybutynin.[5]
-
Selectivity Comparison: Compared to drugs like darifenacin, which shows over 50-fold selectivity for the M3 receptor over the M2 receptor, oxybutynin and its metabolites are decidedly non-selective.[15] They bind with high affinity to M1, M3, and M4 receptors. This lack of selectivity explains the broad range of anticholinergic side effects associated with oxybutynin, such as dry mouth (M3), blurred vision (M3), and potential cognitive effects (M1).[8]
Experimental Protocol: In Vitro Radioligand Competition Binding Assay
To ensure trustworthiness and reproducibility, the determination of binding affinities must follow a robust, self-validating protocol. The competition binding assay is the gold standard for determining the Ki of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand with known affinity from the target receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for human M1, M2, M3, M4, and M5 muscarinic receptors.
Core Principle: This assay relies on the law of mass action. A constant concentration of a high-affinity radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS) is incubated with a receptor source. Increasing concentrations of an unlabeled competitor drug are added, and the decrease in radioligand binding is measured. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK-293 cells stably transfected to express a single human muscarinic receptor subtype (M1 through M5).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
-
Competitor Drugs: this compound, atropine, etc., dissolved in an appropriate vehicle (e.g., DMSO).
-
Assay Buffer: E.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist, typically Atropine (1-10 µM).
-
Equipment: 96-well filter plates (e.g., GF/B glass fiber), vacuum filtration manifold, liquid scintillation counter, scintillation fluid.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture transfected cells to high density.
-
Harvest cells and homogenize in ice-cold buffer using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., via Bradford assay). Store at -80°C. Causality: This process isolates the fraction of the cell containing the transmembrane receptors, removing soluble proteins and other organelles that could interfere with the assay.
-
-
Competition Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, a set amount of membrane protein (e.g., 10-20 µg), and a constant concentration of [3H]NMS (typically at its Kd value, e.g., ~0.5-1 nM).
-
Non-Specific Binding (NSB) Wells: Add buffer, membrane protein, [3H]NMS, and a saturating concentration of unlabeled atropine (e.g., 1 µM). Causality: This measures the amount of radioligand that binds non-specifically to the filter or lipids, which must be subtracted from all other measurements.
-
Competitor Wells: Add buffer, membrane protein, [3H]NMS, and increasing concentrations of the test compound (e.g., this compound) across a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes). Causality: Equilibrium is essential for the accurate application of the law of mass action in subsequent calculations.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the 96-well filter plate. This separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).
-
Wash each well rapidly with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand. Causality: Speed and cold temperatures are critical to prevent the dissociation of the radioligand from the receptor during the washing steps.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter. The output is typically in counts per minute (CPM).
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor drug. This will generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment). Causality: The Cheng-Prusoff correction accounts for the presence of the radioligand, which competes with the test compound, providing a true measure of the competitor's affinity.
-
-
Caption: Workflow for a radioligand competition binding assay.
Conclusion
The cross-reactivity profile of a muscarinic antagonist is a fundamental determinant of its clinical utility. This guide demonstrates that this compound ((S)-oxybutynin) is a significantly less potent enantiomer of the non-selective antagonist oxybutynin. The primary anticholinergic activity of racemic oxybutynin and its active metabolite, N-desethyloxybutynin, resides in their (R)-enantiomers.
The non-selective nature of oxybutynin, with high affinity for M1 and M3 subtypes, contrasts sharply with newer, more M3-selective agents like darifenacin. This lack of selectivity is directly linked to its well-known side-effect profile. A thorough characterization of binding affinities across all five muscarinic receptor subtypes, using robust and validated protocols such as the radioligand binding assay detailed here, is an indispensable step in the drug development process. It allows researchers to build a predictive model of a compound's potential therapeutic efficacy and its propensity for off-target effects, ultimately guiding the development of safer and more effective medicines.
References
- Dr.Oracle. (2025, April 13). Which muscarinic receptors does Ipratropium (ipratropium bromide) act on?
- Dr.Oracle. (2025, April 13). Which muscarinic receptors does Tiotropium (tiotropium bromide) act on to dilate the airway?
- PubMed.Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease.
- Dr.Oracle. (2025, April 13). Which muscarinic receptors does Tiotropium (tiotropium bromide) act on?
- Sigma-Aldrich.Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways.
- British Journal of Pharmacology. (2019). Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium.
- National Institutes of Health (NIH).Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways.
- PubMed Central.Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD.
- APExBIO.Atropine sulfate monohydrate - Muscarinic Receptor Antagonist.
- PubMed.The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers.
- PubMed.In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin.
- ResearchGate.The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers.
- InvivoChem.antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor.
- PubMed Central.Oxybutynin: an overview of the available formulations.
- International Braz J Urol.Efficacy of drug therapy is achieved via muscarinic receptor blockade at the end organ level.
- PubMed Central.Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding.
- PubMed Central.Muscarinic Receptor Agonists and Antagonists.
- National Center for Biotechnology Information (NCBI). (2023, August 17). Oxybutynin.
- ResearchGate.Muscarinic Receptor Agonists and Antagonists.
- ResearchGate.Comparison of two selective muscarinic receptor antagonists (solifenacin and darifenacin) in women with overactive bladder--the SOLIDAR study.
- Wikipedia.Muscarinic antagonist.
Sources
- 1. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 4. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brazjurol.com.br [brazjurol.com.br]
- 7. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 11. apexbt.com [apexbt.com]
- 12. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Esoxybutynin's Antispasmodic Activity
A Technical Guide for Researchers in Pharmacology and Drug Development
This guide provides a comprehensive framework for validating the antispasmodic activity of esoxybutynin, the primary active metabolite of the widely prescribed overactive bladder (OAB) medication, oxybutynin.[1][2][3] We will present an in-depth, scientifically grounded protocol for an isolated tissue assay, compare its potential efficacy against relevant alternatives, and explain the mechanistic rationale behind each experimental step.
Section 1: The Pharmacology of Antispasmodics and the Role of Muscarinic Receptors
Smooth muscle contraction in the urinary bladder is primarily mediated by the neurotransmitter acetylcholine (ACh) acting on muscarinic receptors.[4][5] Of the five subtypes (M1-M5), the M3 receptor is the most critical for inducing detrusor muscle contraction (micturition).[4][5][6] Anticholinergic drugs used for OAB, such as oxybutynin and its metabolite this compound (N-desethyloxybutynin), exert their therapeutic effect by acting as competitive antagonists at these muscarinic receptors, thereby relaxing the bladder smooth muscle.[1][7][8]
These agents competitively block the binding of ACh to M3 receptors, which disrupts the downstream signaling cascade that leads to muscle contraction.[4][5][9][10][11][12][13][14][15][16] This antagonism results in reduced involuntary bladder contractions, increased bladder capacity, and alleviation of OAB symptoms like urinary urgency and frequency.[4][8][17]
The signaling pathway initiated by M3 receptor activation is complex, involving Gq proteins, phospholipase C (PLC), and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[18][19][20] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the activation of myosin light chain kinase (MLCK) and initiating the cross-bridge cycling that causes muscle contraction.[18][19]
Section 2: Experimental Design: A Framework for Validated Comparison
To objectively evaluate this compound's antispasmodic activity, a classic pharmacological preparation—the isolated guinea pig ileum—is an excellent model.[21][22][23] This tissue is rich in M3 muscarinic receptors and provides robust, reproducible contractile responses to cholinergic agonists, making it ideal for studying antagonists.[23]
Core Principle: The experiment quantifies the ability of an antagonist (this compound) to inhibit smooth muscle contractions induced by a stable, potent cholinergic agonist like carbachol or acetylcholine.
Comparative Agents:
-
Oxybutynin: The parent drug, serving as a primary benchmark.[3]
-
Darifenacin or Solifenacin: More selective M3 antagonists, providing context on receptor subtype selectivity.[5][9][10][13][14]
By comparing the concentration-response curves of the agonist in the absence and presence of these antagonists, we can determine key pharmacological parameters that define their potency and mechanism of action.
Section 3: Detailed Experimental Protocol
This protocol outlines the methodology for generating cumulative concentration-response curves (CCRCs) to determine the potency of this compound.
Materials:
-
Animal: Male guinea pig (250-400g).
-
Physiological Salt Solution (PSS): Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).[22][24]
-
Agonist: Acetylcholine (ACh) or Carbachol.
-
Antagonists: this compound, Oxybutynin, Darifenacin.
-
Equipment: Isolated organ bath system, isometric force transducer, data acquisition system (e.g., kymograph or digital equivalent).[21][25]
Step-by-Step Methodology:
-
Tissue Preparation:
-
Mounting and Equilibration:
-
Mount a segment vertically in a 15-25 mL organ bath containing aerated Tyrode's solution at 37°C.[22]
-
Attach one end to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of approximately 0.5-1.0 gram and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.[21]
-
-
Viability and Standardization:
-
Induce a submaximal contraction with a fixed concentration of KCl (e.g., 60-80 mM) to check tissue viability and to standardize responses.
-
Wash the tissue and allow it to return to baseline.
-
-
Control CCRC for Agonist:
-
Generate a control cumulative concentration-response curve for acetylcholine. Start with a low concentration (e.g., 1 nM) and increase it stepwise (e.g., half-log increments) until a maximal contraction is achieved.
-
This establishes the baseline potency (EC50) of the agonist.
-
-
Antagonist Incubation:
-
Wash the tissue thoroughly until it returns to the resting baseline.
-
Introduce a known concentration of the first antagonist (e.g., this compound) into the bath and allow it to incubate for a fixed period (e.g., 20-30 minutes) to ensure equilibrium.
-
-
CCRC in the Presence of Antagonist:
-
Repeat the cumulative addition of acetylcholine in the presence of the antagonist to generate a new concentration-response curve. A competitive antagonist will cause a rightward shift in the curve.
-
-
Washout and Repetition:
-
After completing the curve, perform extensive washing to remove the antagonist.
-
Repeat steps 5 and 6 with different concentrations of this compound and for the other comparative antagonists (Oxybutynin, Darifenacin).
-
Section 4: Data Analysis and Interpretation
The primary goal of the analysis is to quantify the potency of the antagonists. This is achieved by calculating two key parameters:
-
IC50 (Half maximal inhibitory concentration): The concentration of an antagonist that produces 50% of its maximal inhibition. While useful, it can be dependent on the agonist concentration used.
-
pA2: A more robust measure derived from a Schild analysis. It represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[26][27][28] For a competitive antagonist, the slope of the Schild plot should be close to 1.0.[26][29]
Data Analysis Steps:
-
Plot the concentration of the agonist (on a log scale) against the contractile response (% of maximal).
-
Determine the EC50 of the agonist in the absence and presence of each antagonist concentration.
-
Calculate the Dose Ratio (DR) for each antagonist concentration: DR = (EC50 in presence of antagonist) / (EC50 in absence of antagonist).
-
For a Schild analysis, plot log(DR-1) versus the log of the molar concentration of the antagonist. The x-intercept of this linear regression is the pA2 value.[30]
Representative Comparative Data (Hypothetical):
| Compound | Antagonist Type | pA2 Value (Guinea Pig Ileum) | Relative Potency Ranking |
| This compound | Non-selective Muscarinic Antagonist | 8.5 | High |
| Oxybutynin | Non-selective Muscarinic Antagonist | 8.7 | High |
| Darifenacin | M3 Selective Antagonist | 8.8 | High (M3 Selective) |
| Solifenacin | M3 Selective Antagonist | 8.9 | High (M3 Selective) |
Section 5: Discussion and Scientific Insights
Interpreting the Results: The pA2 values provide a direct comparison of the affinity of each antagonist for the muscarinic receptors in the ileum. A higher pA2 value indicates greater potency. In our hypothetical data, all compounds show high potency. The similarity in pA2 values between this compound and oxybutynin would suggest that the active metabolite retains a comparable receptor affinity to the parent compound. This is a crucial finding, as N-desethyloxybutynin is a major circulating metabolite after oral oxybutynin administration and is thought to be responsible for both therapeutic effects and side effects like dry mouth.[3][31]
Causality Behind Experimental Choices:
-
Why Guinea Pig Ileum? Its high density of M3 receptors and low spontaneous activity provide a high signal-to-noise ratio, making it an excellent functional assay for M3-mediated effects.[23]
-
Why Schild Analysis? Unlike a simple IC50, the Schild analysis provides the pA2 value, which is a measure of affinity that is independent of the agonist used.[27][29] It also helps confirm the mechanism of antagonism; a slope of ~1.0 is the hallmark of simple competitive antagonism.[26]
-
Why Compare to Darifenacin/Solifenacin? These M3-selective agents serve as positive controls for the M3-receptor pathway.[9][10][12] Comparing this compound's profile to these helps to characterize its selectivity profile.
This in vitro validation is a cornerstone of preclinical drug development. It provides a quantitative, reproducible measure of a compound's pharmacological activity at its target receptor, which is essential for predicting potential in vivo efficacy and for guiding further structure-activity relationship (SAR) studies.
Section 6: Conclusion
The isolated guinea pig ileum model provides a robust and validated method for quantifying the antispasmodic activity of this compound. Through a systematic protocol involving cumulative concentration-response curves and Schild analysis, it is possible to determine a precise pA2 value, allowing for direct potency comparison against its parent compound, oxybutynin, and other clinically relevant antimuscarinics. The data generated from this assay confirms that this compound is a potent muscarinic antagonist, providing a strong mechanistic basis for its therapeutic role in the management of overactive bladder.
References
-
Abrams, P., & Wein, A. J. (2004). Solifenacin: treatment of overactive bladder. PubMed. [Link]
-
Drugs.com. (2023). Darifenacin: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Urology Textbook. Solifenacin: Adverse Effects, Contraindications, and Dosage. urology-textbook.com. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Darifenacin Hydrobromide? Patsnap Synapse. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Solifenacin Succinate? Patsnap Synapse. [Link]
-
Drugs.com. Darifenacin Monograph for Professionals. Drugs.com. [Link]
-
DailyMed. (2024). Clinical Profile of Darifenacin Hydrobromide 7.5mg Extended-Release Tablets. DailyMed. [Link]
-
Real Life Pharmacology. (2023). Solifenacin Pharmacology. YouTube. [Link]
-
Patsnap Synapse. (2024). What is Darifenacin Hydrobromide used for? Patsnap Synapse. [Link]
-
Sanders, K. M. (2005). Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
Eglen, R. M., Hegde, S. S., & Watson, N. (1996). Muscarinic acetylcholine receptor subtypes in smooth muscle. Trends in Pharmacological Sciences. [Link]
-
Hadzovic, S., & Pucar, D. (2001). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Medical Archives. [Link]
-
Tadi, P., & Le, J. (2023). Physiology, Muscarinic Receptor. StatPearls - NCBI Bookshelf. [Link]
-
Wess, J. (2004). Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. MDPI. [Link]
-
Zonta, F., et al. (2002). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Slideshare. (2023). pA2 value, Schild plot and pD2 values- applications in pharmacology. Slideshare. [Link]
-
Zonta, F., et al. (2002). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA(2) of competitive antagonists. ResearchGate. [Link]
-
Rang, H. P. (2023). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. YouTube. [Link]
-
RJPT SimLab. (n.d.). To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. RJPT SimLab. [Link]
-
Kanthlal, S. K., et al. (2014). Spasmolytic effect of traditional herbal formulation on guinea pig ileum. Ancient Science of Life. [Link]
-
Al-Snafi, A. E. (2021). Antispasmodic Potential of Medicinal Plants: A Comprehensive Review. Pharmacognosy Reviews. [Link]
-
Research Journal of Pharmacology and Pharmacodynamics. (2023). Evaluation of In-Vitro Anti-Spasmodic Activity of Methanolic Extract of Bark Part of Albizia odoratissima by using Chicken Ileum. Research Journal of Pharmacology and Pharmacodynamics. [Link]
-
PharmaCompass. (n.d.). Oxybutynin. PharmaCompass. [Link]
-
MDPI. (2024). Antispasmodic Activity of Light-Roasted Coffee Extract and Its Potential Use in Gastrointestinal Motility Disorders. MDPI. [Link]
-
University of Bristol. (n.d.). Guinea Pig Ileum. University of Bristol. [Link]
-
World Journal of Pharmaceutical Research. (2020). in-vitro antispasmodic efficacy of ethanolic extract of leaves of sesbania grandiflora. World Journal of Pharmaceutical Research. [Link]
-
Journal of Gastroenterology and Hepatology Research. (2014). In vitro antispasmodic effects of Mallotus oppositifolium leaves extracts. Journal of Gastroenterology and Hepatology Research. [Link]
-
Magalhães, P. J. C., et al. (2002). Relaxant and Antispasmodic Actions of Methyleugenol on Guinea-Pig Isolated Ileum. Planta Medica. [Link]
-
Kanthlal, S. K., et al. (2014). Spasmolytic effect of traditional herbal formulation on Guinea pig ileum. ResearchGate. [Link]
-
Medsimplified. (2023). Pharmacology of Oxybutynin ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Oxybutynin. PubChem. [Link]
-
Wikipedia. (n.d.). Oxybutynin. Wikipedia. [Link]
-
Guttman, C. (2000). Extended-release oxybutynin. Drugs of Today. [Link]
-
Kennelly, M. J., & Appell, R. (2007). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology. [Link]
-
Kennelly, M. J., & Appell, R. (2007). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. ResearchGate. [Link]
-
Mayo Clinic. (2023). Oxybutynin (oral route). Mayo Clinic. [Link]
Sources
- 1. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 2. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxybutynin - Wikipedia [en.wikipedia.org]
- 4. Solifenacin - Wikipedia [en.wikipedia.org]
- 5. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Oxybutynin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. youtube.com [youtube.com]
- 9. Darifenacin: Package Insert / Prescribing Information / MOA [drugs.com]
- 10. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 11. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]
- 12. urology-textbook.com [urology-textbook.com]
- 13. drugs.com [drugs.com]
- 14. Articles [globalrx.com]
- 15. youtube.com [youtube.com]
- 16. What is Darifenacin Hydrobromide used for? [synapse.patsnap.com]
- 17. Oxybutynin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rjptsimlab.com [rjptsimlab.com]
- 22. Spasmolytic effect of traditional herbal formulation on guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Guinea Pig Ileum [sheffbp.co.uk]
- 24. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 25. researchgate.net [researchgate.net]
- 26. neuron.mefst.hr [neuron.mefst.hr]
- 27. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 29. researchgate.net [researchgate.net]
- 30. m.youtube.com [m.youtube.com]
- 31. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (S)-Oxybutynin and N-desethyloxybutynin: A Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of (S)-oxybutynin and its active metabolite, N-desethyloxybutynin, focusing on their pharmacological and pharmacokinetic profiles. The content is structured to provide researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary for further investigation in the field of anticholinergic therapies for overactive bladder (OAB).
Introduction: From Racemate to Active Metabolite
Oxybutynin is a widely prescribed anticholinergic agent for the management of overactive bladder, a condition characterized by urinary urgency, frequency, and incontinence. It is administered as a racemic mixture of (R)- and (S)-enantiomers. The therapeutic effects of oxybutynin are primarily attributed to the (S)-enantiomer, also referred to as esoxybutynin, which exhibits greater potency as a muscarinic receptor antagonist.
Upon oral administration, oxybutynin undergoes extensive first-pass metabolism in the liver and gut wall, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. This metabolic process yields several metabolites, with N-desethyloxybutynin (DEO) being the most significant in terms of plasma concentration and pharmacological activity. Both the parent drug, particularly its (S)-enantiomer, and the N-desethyloxybutynin metabolite contribute to the overall clinical effects and side-effect profile of oxybutynin treatment. Understanding the distinct characteristics of (S)-oxybutynin and N-desethyloxybutynin is therefore critical for optimizing OAB therapy and developing novel agents with improved efficacy and tolerability.
This guide will dissect the pharmacodynamic and pharmacokinetic differences between these two key compounds and provide standardized protocols for their comparative evaluation.
Pharmacodynamic Profile: A Tale of Two Antagonists
The primary mechanism of action for both (S)-oxybutynin and N-desethyloxybutynin is the competitive antagonism of acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), and the therapeutic effect of oxybutynin in OAB is mediated by the blockade of M3 receptors on the detrusor muscle of the bladder, which leads to muscle relaxation and increased bladder capacity. However, the blockade of other muscarinic receptor subtypes in different tissues is associated with common anticholinergic side effects, such as dry mouth (M1/M3 receptors in salivary glands) and cognitive impairment (M1 receptors in the central nervous system).
Muscarinic Receptor Binding Affinity
Comparative binding assays reveal distinct affinity profiles for (S)-oxybutynin and N-desethyloxybutynin across muscarinic receptor subtypes. While both compounds act as non-selective antagonists, subtle differences in their binding affinities can have significant clinical implications. N-desethyloxybutynin generally exhibits a higher affinity for muscarinic receptors compared to the parent enantiomer.
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) |
| (S)-Oxybutynin | ~9.1 | ~38.5 | ~6.2 |
| N-desethyloxybutynin | ~1-3 | ~10-20 | ~1-3 |
| (Note: Ki values are approximate and can vary based on experimental conditions. Data synthesized from multiple sources.) |
These data suggest that N-desethyloxybutynin is a more potent muscarinic antagonist than (S)-oxybutynin. The high affinity for M1 and M3 receptors likely contributes significantly to both the therapeutic effects and the adverse side effects observed with oral oxybutynin therapy.
Functional Activity
Beyond simple receptor binding, functional assays are crucial to determine the actual physiological response elicited by these compounds. In vitro studies using isolated bladder tissue strips (detrusor muscle) are commonly employed to assess the functional antagonism of carbachol-induced contractions. In these assays, N-desethyloxybutynin consistently demonstrates greater functional antagonist potency at the M3 receptor than both (R)- and (S)-oxybutynin. This heightened potency at the target tissue underscores the critical role of this metabolite in the clinical efficacy of oxybutynin.
The following diagram illustrates the metabolic conversion of the parent drug and the subsequent action of the active metabolite on the bladder's muscarinic receptors.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: LC-MS/MS Quantification in Plasma
This protocol describes a method for simultaneously quantifying (S)-oxybutynin and N-desethyloxybutynin in plasma samples.
Objective: To develop and validate a sensitive and specific method for pharmacokinetic analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of oxybutynin).
-
Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples and better sensitivity.
-
Transfer the supernatant to a new vial and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile) to separate the analytes from endogenous matrix components.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and the internal standard. This provides high selectivity and sensitivity.
-
Example Transitions:
-
Oxybutynin: m/z 358.3 → 142.1
-
N-desethyloxybutynin: m/z 330.2 → 142.1
-
-
-
Quantification:
-
Generate a calibration curve by spiking blank plasma with known concentrations of both analytes.
-
Process the calibration standards and unknown samples using the same procedure.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analytes in the unknown samples by interpolating from the linear regression of the calibration curve.
-
Conclusion and Future Directions
The comparative analysis of (S)-oxybutynin and N-desethyloxybutynin reveals a complex interplay between a parent drug and its active metabolite. N-desethyloxybutynin is a more potent muscarinic antagonist than its parent compound and, due to extensive first-pass metabolism, is present at much higher concentrations in plasma following oral administration of oxybutynin. This evidence strongly suggests that N-desethyloxybutynin is a key driver of both the therapeutic efficacy and the adverse anticholinergic side effects of conventional oral oxybutynin therapy.
For drug development professionals, this understanding has several implications:
-
Targeted Drug Design: Efforts to design new M3-selective antagonists for OAB should consider the metabolic profile early in development to avoid the generation of highly active, non-selective metabolites.
-
Delivery System Innovation: The clinical success of transdermal oxybutynin formulations, which minimize the formation of N-desethyloxybutynin, highlights the value of advanced drug delivery systems in improving the therapeutic index of existing drugs.
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Accurate PK/PD models for OAB drugs must incorporate the contributions of active metabolites to predict clinical outcomes and side-effect profiles effectively.
Future research should continue to explore the specific roles of these compounds, particularly their differential effects on central nervous system function, to further refine treatments for overactive bladder and enhance patient quality of life.
References
-
Golder, S. A., & Schönecker, B. (2007). The Chemistry of Oxybutynin and its Enantiomers. Enantiomers in a new light, 15-23. Available at: [Link]
-
Toda, N., & Takeda, H. (2008). (S)-Oxybutynin, an active enantiomer of oxybutynin: A review of the current knowledge of its pharmacology and clinical utility. Nagoya Journal of Medical Science, 70(1-2), 1-11. Available at: [Link]
-
Appell, R. A. (2004). Pharmacokinetics and safety of a new transdermal system for the treatment of overactive bladder. Current Medical Research and Opinion, 20(sup2), s17-s21. Available at: [Link]
-
Nilvebrant, L., Andersson, K. E., & Mattiasson, A. (1997). Characterization of the muscarinic receptor subtype inhibitory profile of oxybutynin and N-desethyl-oxybutynin in the human detrusor. Urology, 49(4), 649-655. Available at: [Link]
-
Waldeck, K., Larsson, B., & Andersson, K. E. (1997). Comparison of the effects of the enantiomers of oxybutynin and N-desethyl-oxybutynin on muscarinic receptors and bladder contraction. Journal of Urology, 157(4), 1495-1500. Available at: [Link]
-
Smulders, R. A., Krauwinkel, W. J., & Stolk, L. M. (2002). Pharmacokinetics and safety of a new extended-release formulation of oxybutynin. Journal of Clinical Pharmacology, 42(4), 412-420. Available at: [Link]
-
Pak, S., & Kim, B. H. (2014). The role of N-desethyloxybutynin in the treatment of overactive bladder. International Neurourology Journal, 18(3), 113-119. Available at: [Link]
-
Staskin, D. R., & MacDiarmid, S. A. (2006). Using transdermal oxybutynin to treat overactive bladder. Drugs, 66(10), 1319-1327. Available at: [Link]
Head-to-head study of esoxybutynin and other M3 selective antagonists
An objective, data-driven comparison of muscarinic M3 selective antagonists is crucial for advancing therapeutic strategies in fields such as urology and pulmonology. This guide offers a head-to-head analysis of esoxybutynin against other leading M3 selective antagonists, designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my aim is to dissect the pharmacological nuances, supported by robust experimental data, to provide a clear, in-depth perspective that informs discovery and development.
The Scientific Imperative for M3 Selectivity
The M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a primary mediator of smooth muscle contraction in organs like the urinary bladder and bronchi, as well as glandular secretion.[1] This makes it a key therapeutic target for conditions such as overactive bladder (OAB). However, the human body has five distinct muscarinic receptor subtypes (M1-M5), all of which respond to the endogenous ligand acetylcholine.[1] Non-selective antagonists, while effective at the M3 receptor, can cause a range of undesirable side effects by blocking other subtypes: M1 blockade is associated with cognitive impairment and confusion, while M2 blockade can lead to cardiovascular effects.[2][3] Therefore, the development of antagonists with high selectivity for the M3 receptor is a critical scientific goal to maximize therapeutic benefit while minimizing mechanism-based adverse effects.
This compound: A Profile of the Active Enantiomer
Oxybutynin, a long-established treatment for OAB, is a racemic mixture of (R)- and (S)-isomers.[4][5] Its anticholinergic activity is primarily attributed to the (R)-enantiomer, also known as this compound.[4] Oxybutynin itself is considered relatively non-selective, though it does exhibit a higher affinity for M1 and M3 receptors compared to other subtypes and has a roughly 10-fold greater selectivity for M3 over M2 receptors.[4][6] By isolating the active enantiomer, the goal is to provide the therapeutic effect with a potentially improved tolerability profile. To contextualize its performance, a direct comparison with next-generation, highly M3-selective agents is necessary.
Comparative Analysis: this compound vs. Key M3 Selective Antagonists
This guide focuses on a head-to-head comparison of this compound (represented by its parent compound oxybutynin in much of the comparative literature) against two prominent M3 selective antagonists: Darifenacin and Solifenacin . These compounds were specifically designed for M3 selectivity and serve as important benchmarks.[7][8]
Table 1: Comparative Pharmacological Profile
| Parameter | Oxybutynin (for this compound) | Darifenacin | Solifenacin |
| M3 Receptor Affinity (Ki, nM) | ~0.14 - 0.8 nM[5][9] | ~0.8 - 1.0 nM[10] | ~12 nM[11] |
| M3 vs. M1 Selectivity Ratio | ~0.6 (Favors M1)[10] | ~9-fold[10] | ~0.5 (Favors M1)[12] |
| M3 vs. M2 Selectivity Ratio | ~10 - 12-fold[4][10] | ~59-fold[2][7][10] | ~9 - 14-fold[13] |
| Primary Indication | Overactive Bladder (OAB)[4] | Overactive Bladder (OAB)[2] | Overactive Bladder (OAB)[14] |
| Common Anticholinergic Side Effects | Dry mouth, constipation, blurred vision, somnolence[6][15] | Dry mouth, constipation[2][7] | Dry mouth, constipation, blurred vision[14] |
The data clearly illustrates a key differentiator: while all three agents are potent at the M3 receptor, darifenacin displays the highest degree of selectivity against the M2 receptor subtype.[7][10] Solifenacin and oxybutynin have more moderate M3 vs. M2 selectivity. Notably, both oxybutynin and solifenacin show no selectivity for M3 over M1 receptors, whereas darifenacin does, which may have implications for central nervous system (CNS) side effects.[10][12]
Experimental Deep Dive: The "Why" Behind the Data
The quantitative data in Table 1 are derived from specific, validated experimental procedures. Understanding these methodologies is fundamental to interpreting the results and designing future studies.
Experimental Workflow: Receptor Binding Assay
To determine a compound's binding affinity (Ki) for a specific receptor subtype, the competitive radioligand binding assay is the industry standard. This in vitro assay quantifies how effectively a test compound competes with a radiolabeled ligand for binding to the target receptor.
Caption: Workflow for determining antagonist binding affinity (Ki).
Causality Behind Experimental Choices:
-
Cell Lines: Using cell lines (e.g., CHO-K1) stably transfected to express only a single human muscarinic receptor subtype (M1, M2, M3, etc.) is critical.[10] This ensures that the measured binding is specific to the receptor of interest, allowing for the determination of subtype selectivity.
-
Radioligand: A high-affinity, non-selective antagonist like [3H]N-methylscopolamine ([3H]NMS) is often used.[16][17] Its non-selectivity allows it to be a universal tool across all subtype-expressing cell lines.
-
Cheng-Prusoff Equation: The direct output of this experiment is the IC50 value (the concentration of test drug that inhibits 50% of radioligand binding). The Cheng-Prusoff equation is then used to convert the IC50 into the Ki (inhibition constant), which is a true measure of affinity that is independent of the assay conditions (like the concentration of radioligand used).[10]
Signaling Pathway: M3 Receptor Activation and Antagonism
Understanding the downstream signaling cascade is vital for appreciating the functional consequences of M3 antagonism. The M3 receptor primarily signals through the Gq alpha subunit of its associated G-protein.
Caption: M3 receptor activation leads to smooth muscle contraction.
In-Depth Protocol: Functional Assessment of M3 Antagonism in Isolated Bladder Tissue
While binding assays reveal affinity, they do not measure functional effect. An ex vivo tissue bath experiment is a crucial next step to determine an antagonist's true functional potency (often expressed as a pA2 value). This protocol provides a self-validating system for this purpose.
Objective: To determine and compare the functional potency of this compound, darifenacin, and solifenacin in inhibiting M3 receptor-mediated smooth muscle contraction in isolated rat bladder strips.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Carbachol (a stable acetylcholine analog agonist)
-
This compound, Darifenacin, and Solifenacin stock solutions
-
Organ bath system with isometric force transducers and data acquisition software
Procedure:
-
Tissue Preparation: Humanely euthanize the rat according to approved institutional animal care guidelines. Promptly excise the bladder, place it in ice-cold Krebs-Henseleit solution, and carefully dissect longitudinal detrusor smooth muscle strips (approx. 2x10 mm).
-
Mounting & Equilibration: Suspend each strip in an organ bath chamber filled with Krebs-Henseleit solution. Attach one end to a fixed point and the other to an isometric force transducer. Apply a resting tension of 1 g and allow the tissue to equilibrate for 60-90 minutes, washing with fresh solution every 15 minutes.
-
Control Agonist Response: Generate a cumulative concentration-response curve for carbachol. Add carbachol in increasing concentrations (e.g., 1 nM to 100 µM) to the bath, allowing the contractile response to plateau at each step before adding the next concentration. This establishes the baseline potency of the agonist.
-
Washout: Thoroughly wash the tissue strips with fresh Krebs-Henseleit solution until the baseline tension is re-established.
-
Antagonist Incubation: Incubate a tissue strip with a single, fixed concentration of one antagonist (e.g., 10 nM darifenacin) for a predetermined period (e.g., 30-45 minutes) to allow for receptor binding equilibrium.
-
Second Agonist Response: In the continued presence of the antagonist, repeat the cumulative concentration-response curve for carbachol.
-
Data Analysis (Schild Analysis):
-
Plot the log(concentration) of carbachol versus the contractile response for both curves (with and without antagonist).
-
The antagonist should produce a rightward shift in the agonist curve. The magnitude of this shift (the dose ratio) is calculated.
-
Repeating this process with several different antagonist concentrations allows for a Schild plot to be constructed. The x-intercept of the Schild regression provides the pA2 value.
-
Trustworthiness Through Self-Validation: This protocol is inherently self-validating. A true competitive antagonist will cause a parallel rightward shift in the agonist concentration-response curve without depressing the maximum achievable response. If the maximum response is suppressed or the shift is not parallel, it suggests a non-competitive mechanism of action, immediately flagging a result that requires further investigation. The pA2 value derived from this analysis is a robust, system-independent measure of the antagonist's functional potency.
Conclusion for the Drug Development Professional
The journey from a racemic compound like oxybutynin to its active enantiomer, this compound, and further to highly selective agents like darifenacin and solifenacin, reflects a sophisticated evolution in drug design. The preclinical data strongly suggests that while this compound is effective, its selectivity profile, particularly concerning M1 and M2 receptors, is less favorable than that of darifenacin.[10][12]
For a drug development professional, this head-to-head comparison underscores a critical principle: superior target selectivity is a key strategy for widening the therapeutic window. The enhanced M3 vs. M2 selectivity of darifenacin, for instance, is theoretically linked to a lower risk of cardiac side effects.[2] Similarly, its selectivity over the M1 receptor may reduce the risk of CNS-related adverse events. While clinical trial data is the ultimate arbiter, these preclinical, data-driven insights are invaluable for guiding candidate selection, predicting potential clinical liabilities, and ultimately developing safer, more effective medicines for patients. The rigorous application of the experimental workflows detailed herein is fundamental to generating the high-quality, reliable data needed to make these critical development decisions.
References
-
Title: DARIFENACIN IS SELECTIVE FOR THE HUMAN RECOMBINANT M3 RECEPTOR SUBTYPE. Source: BJU International. URL: [Link]
-
Title: Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder. Source: Expert Opinion on Pharmacotherapy. URL: [Link]
-
Title: Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder. Source: Expert Opinion on Investigational Drugs. URL: [Link]
-
Title: Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. Source: International Neurourology Journal. URL: [Link]
-
Title: Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice. Source: Naunyn-Schmiedeberg's Archives of Pharmacology. URL: [Link]
-
Title: Darifenacin: a selective M muscarinic receptor antagonist for the treatment of overactive bladder. Source: Therapy. URL: [Link]
-
Title: M3 SELECTIVE ANTIMUSCARINICS AFFECT GASTROINTESTINAL TRANSIT IN THE MOUSE MORE POTENTLY THAN NONSELECTIVE DRUGS. Source: Continence. URL: [Link]
-
Title: Determining muscarinic receptor agonist subtype-selectivity by rational data analysis. Source: pA2 Online. URL: [Link]
-
Title: Demonstration of bladder receptor binding selectivity after oral administration of solifenacin by using muscarinic M2 knockout m. Source: Journal of Pharmacological Sciences. URL: [Link]
-
Title: Comparison of muscarinic receptor selectivity of solifenacin and oxybutynin in the bladder and submandibular gland of muscarinic receptor knockout mice. Source: European Journal of Pharmacology. URL: [Link]
-
Title: Oxybutynin: an overview of the available formulations. Source: Postgraduate Medical Journal. URL: [Link]
-
Title: Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Source: Journal of Pharmacology and Experimental Therapeutics. URL: [Link]
-
Title: Muscarinic M3 Receptor Antagonist Shows Clinical Efficacy in Overactive Bladder. Source: Cancer Therapy Advisor. URL: [Link]
-
Title: Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Source: Semantic Scholar. URL: [Link]
-
Title: Muscarinic receptor antagonist in the treatment of overactive bladder. Source: ResearchGate. URL: [Link]
-
Title: A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Source: Reviews in Urology. URL: [Link]
-
Title: Oxybutynin extended release for the management of overactive bladder: a clinical review. Source: International Braz J Urol. URL: [Link]
-
Title: Muscarinic receptors in the bladder: from basic research to therapeutics. Source: British Journal of Pharmacology. URL: [Link]
-
Title: Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. Source: International Neurourology Journal. URL: [Link]
-
Title: COMPARISON OF RECEPTOR BINDING CHARACTERISTICS OF COMMONLY USED MUSCARINIC ANTAGONISTS IN HUMAN BLADDER DETRUSOR AND MUCOSA. Source: International Continence Society. URL: [Link]
-
Title: Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. Source: Bioorganic & Medicinal Chemistry. URL: [Link]
-
Title: Prospective randomized controlled trial of extended-release oxybutynin chloride and tolterodine tartrate in the treatment of overactive bladder: results of the OBJECT Study. Source: Mayo Clinic Proceedings. URL: [Link]
-
Title: Relative muscarinic subtype selectivity of anticholinergic agents. Source: ResearchGate. URL: [Link]
-
Title: Muscarinic receptor antagonists for overactive bladder. Source: BJU International. URL: [Link]
-
Title: Transdermal oxybutynin in the treatment of adults with overactive bladder: combined results of two randomized clinical trials. Source: World Journal of Urology. URL: [Link]
-
Title: Comparison of antimuscarinic drugs to beta adrenergic agonists in overactive bladder: A literary review. Source: Urology Annals. URL: [Link]
-
Title: Selectivity-corrected Model of Effect of Oxybutynin ER vs Tolterodine ER on Medical Cost. Source: ResearchGate. URL: [Link]
-
Title: A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Source: ResearchGate. URL: [Link]
-
Title: Alternative Choices to Oxybutynin: When, Why, and How Much? Source: Pharmacy Times. URL: [Link]
Sources
- 1. Muscarinic receptor antagonists for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 6. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. :: International Neurourology Journal [einj.org]
- 9. ics.org [ics.org]
- 10. ics.org [ics.org]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. ics.org [ics.org]
- 14. guoncologynow.com [guoncologynow.com]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. pa2online.org [pa2online.org]
- 17. Comparison of muscarinic receptor selectivity of solifenacin and oxybutynin in the bladder and submandibular gland of muscarinic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis: Validating the Reduced Side Effect Profile of Esoxybutynin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of esoxybutynin ((S)-oxybutynin) and its parent compound, racemic oxybutynin, with a focus on the in vivo validation of this compound's reduced side effect profile. As Senior Application Scientists, our goal is to present a clear, evidence-based narrative that explains the causal relationships behind experimental findings and provides actionable insights for research and development.
Introduction: The Challenge of Anticholinergic Side Effects with Oxybutynin
Oxybutynin is a well-established antimuscarinic agent used for the treatment of overactive bladder (OAB).[1][2] Its therapeutic effect is derived from its ability to antagonize muscarinic acetylcholine receptors in the detrusor muscle of the bladder, leading to muscle relaxation and increased bladder capacity.[1] However, the clinical utility of oxybutynin is often limited by its significant anticholinergic side effects, which include dry mouth (xerostomia), constipation, blurred vision, and cognitive impairment.[2][3] These adverse effects are a primary reason for poor patient compliance and treatment discontinuation.
A significant contributor to these side effects is not only oxybutynin itself but also its primary active metabolite, N-desethyloxybutynin (DEO).[4] Oral administration of oxybutynin leads to extensive first-pass metabolism in the liver and gut wall, resulting in higher plasma concentrations of DEO compared to the parent drug.[5] DEO has been shown to have a greater affinity for muscarinic receptors in the salivary glands than in the bladder, which is thought to be a major cause of dry mouth.[6][7]
The Role of Stereochemistry: (R)-Oxybutynin vs. This compound ((S)-Oxybutynin)
Oxybutynin is a chiral molecule and is administered as a racemate, meaning it is a 1:1 mixture of two enantiomers: (R)-oxybutynin and (S)-oxybutynin (this compound).[8] Enantiomers are mirror images of each other and can have different pharmacological properties. Research into the stereoselective effects of oxybutynin has revealed that the therapeutic and anticholinergic activities are not equally distributed between the two enantiomers.
The central hypothesis is that the majority of the desired antimuscarinic activity on the bladder resides in the (R)-enantiomer, while this compound contributes less to both the therapeutic effect and the undesirable side effects. The following sections detail the in vivo experimental evidence that validates this hypothesis.
In Vivo Validation: A Preclinical Head-to-Head Comparison
A pivotal preclinical study by Noronha-Blob et al. (1991) provides direct in vivo evidence for the differential effects of the oxybutynin enantiomers.[9] This study compared the effects of highly purified (R)-oxybutynin, this compound ((S)-oxybutynin), and the racemic mixture on urinary bladder contraction, mydriasis (pupil dilation, indicative of blurred vision), and salivary secretion in guinea pigs.
Experimental Protocol: A Self-Validating System
The experimental design employed by Noronha-Blob et al. (1991) allows for a direct and robust comparison of the enantiomers' effects.
Experimental Workflow:
Caption: Experimental workflow for in vivo comparison of oxybutynin enantiomers.
Methodology Steps:
-
Animal Model: Anesthetized female guinea pigs were used for the in vivo assessments.
-
Efficacy Measurement (Inhibition of Bladder Contractions):
-
A catheter was inserted into the bladder for intravesical pressure measurement (cystometrogram).
-
The bladder was filled with saline to induce rhythmic contractions.
-
The test compounds ((R)-oxybutynin, this compound, or racemic oxybutynin) were administered intravenously, and the inhibition of bladder pressure was recorded.
-
-
Side Effect Measurement (Mydriasis):
-
The diameter of the pupil was measured at baseline and after intravenous administration of the test compounds.
-
-
Side Effect Measurement (Salivary Secretion):
-
Salivation was stimulated by subcutaneous injection of pilocarpine.
-
The amount of saliva produced was measured after intravenous administration of the test compounds.
-
-
Data Analysis: Dose-response curves were constructed to determine the dose required to produce a 50% inhibition of the measured effect (ID50).
Comparative In Vivo Data
The results from the Noronha-Blob et al. (1991) study demonstrated a clear stereoselectivity in the pharmacological actions of oxybutynin.[9]
| Pharmacological Effect | (R)-Oxybutynin (ID50 mg/kg, i.v.) | This compound ((S)-Oxybutynin) (ID50 mg/kg, i.v.) | Racemic Oxybutynin (ID50 mg/kg, i.v.) | Potency Ratio ((S) vs. (R)) |
| Efficacy: Inhibition of Bladder Contraction | 0.08 | 1.7 | 0.15 | ~21-fold less potent |
| Side Effect: Mydriasis (Pupil Dilation) | 0.06 | 8.2 | 0.12 | ~136-fold less potent |
| Side Effect: Inhibition of Salivation | 0.07 | 2.1 | 0.14 | ~30-fold less potent |
Data adapted from Noronha-Blob et al., 1991.[9]
Interpretation of In Vivo Findings
The in vivo data compellingly validates the reduced side effect profile of this compound:
-
Dominant (R)-Enantiomer: The pharmacological activity of racemic oxybutynin resides predominantly in the (R)-enantiomer. The potency of (R)-oxybutynin and racemic oxybutynin are very similar across both efficacy and side effect measures.[9]
-
Significantly Reduced Potency of this compound: this compound is substantially less potent than (R)-oxybutynin in producing both the desired therapeutic effect on the bladder and the anticholinergic side effects of mydriasis and inhibition of salivation.[9] Specifically, it was found to be approximately 21-fold less potent in inhibiting bladder contractions, 136-fold less potent in causing mydriasis, and 30-fold less potent in inhibiting salivation.[9]
This significant separation in potency suggests that isolating this compound from the racemic mixture would result in a compound with a substantially lower liability for anticholinergic side effects at therapeutic doses.
Mechanistic Rationale and Signaling Pathway
The observed effects are a direct result of differential binding affinities to muscarinic acetylcholine receptors. Oxybutynin is an antagonist at M1, M2, and M3 muscarinic receptors.[3] The therapeutic effect on the bladder is primarily mediated by antagonism of M3 receptors on the detrusor muscle, while side effects like dry mouth are also linked to M3 receptor blockade in the salivary glands.
Caption: Mechanism of action of oxybutynin enantiomers at the M3 receptor.
The in vitro binding studies by Noronha-Blob et al. (1991) corroborate the in vivo findings, showing that (R)-oxybutynin has a much higher affinity for M1, M2, and M3 muscarinic receptors compared to this compound.[9] This lower receptor affinity of this compound is the fundamental reason for its reduced pharmacological activity.
Conclusion and Future Directions
For drug development professionals, this presents a clear rationale for the development of this compound as a standalone therapeutic agent for OAB. By eliminating the more active and side-effect-prone (R)-enantiomer, this compound has the potential to offer a better-tolerated treatment option for patients, potentially leading to improved adherence and better clinical outcomes. Further clinical studies in human subjects would be the next logical step to confirm these preclinical findings and establish a safe and effective dosing regimen for this compound.
References
-
Noronha-Blob L, Kachur JF. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. J Pharmacol Exp Ther. 1991;256(2):562-7. [Link]
-
Oxybutynin: an overview of the available formulations. PMC. [Link]
-
A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. PubMed Central. [Link]
-
Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. PubMed Central. [Link]
-
Pharmacokinetics/pharmacodynamics analysis of the relationship between the in vivo micturition pressure and receptor occupancy of (R)-oxybutynin and its metabolite in rats. PubMed. [Link]
-
Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. International Neurourology Journal. [Link]
-
A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. ResearchGate. [Link]
-
Oxybutynin. StatPearls - NCBI Bookshelf. [Link]
-
Oxybutynin. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in detrusor instability. PubMed. [Link]
-
Oxybutynin. LiverTox - NCBI Bookshelf. [Link]
Sources
- 1. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Oxybutynin. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in detrusor instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxybutynin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. :: International Neurourology Journal [einj.org]
- 8. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 9. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to Correlating In Vitro Binding Affinity with In Vivo Potency for Esoxybutynin
For researchers and drug development professionals in the field of urology and pharmacology, understanding the translation of preclinical data to clinical efficacy is paramount. This guide provides an in-depth technical comparison focusing on esoxybutynin, the (S)-enantiomer of the widely used overactive bladder (OAB) medication, oxybutynin. We will dissect the critical relationship between its in vitro muscarinic receptor binding affinity and its in vivo functional potency, offering insights into the stereoselective pharmacology of oxybutynin and its metabolites.
Introduction: The Significance of In Vitro to In Vivo Correlation (IVIVC)
In pharmaceutical development, establishing a predictive relationship between a drug's properties in a laboratory setting (in vitro) and its effects within a living organism (in vivo) is a cornerstone of efficient and effective drug design. This relationship, known as in vitro-in vivo correlation (IVIVC), serves as a surrogate for bioequivalence studies, aids in formulation optimization, and can reduce the need for extensive clinical trials[1][2][3]. For a compound like this compound, understanding its IVIVC is crucial for delineating its contribution to the therapeutic profile of racemic oxybutynin and assessing its potential as a standalone therapeutic agent.
Oxybutynin is a racemic mixture of (R)- and (S)-enantiomers, with this compound being the (S)-enantiomer[4]. It functions as an antimuscarinic agent, relaxing the detrusor muscle of the bladder by antagonizing acetylcholine at muscarinic receptors[5]. The primary therapeutic target for OAB is the M3 muscarinic receptor, although interactions with other subtypes (M1, M2) contribute to the drug's overall effects and side-effect profile.
The Metabolic and Enantiomeric Landscape of Oxybutynin
Upon oral administration, oxybutynin undergoes extensive first-pass metabolism by the cytochrome P450 enzyme system (primarily CYP3A4) in the gut wall and liver. This results in low bioavailability of the parent drug (around 6%) and the formation of a major active metabolite, N-desethyloxybutynin (DEO). DEO itself possesses significant antimuscarinic activity and is thought to contribute to both the therapeutic effects and the common anticholinergic side effects, such as dry mouth.
Crucially, the pharmacology of oxybutynin is stereoselective. The antimuscarinic activity resides predominantly with the (R)-enantiomer (aroxybutynin), while this compound ((S)-enantiomer) exhibits significantly lower potency[1][5].
Metabolic pathway of racemic oxybutynin.
Comparative In Vitro Binding Affinity
The initial step in characterizing a drug's activity is to determine its binding affinity for its molecular target. For this compound, this involves assessing its affinity for the five muscarinic receptor subtypes (M1-M5). This is typically achieved through radioligand binding assays.
| Compound | M1 (Rabbit Vas Deferens) | M2 (Guinea Pig Atria) | M3 (Guinea Pig Bladder) |
| (R)-Oxybutynin | High Potency | Moderate Potency | High Potency |
| This compound ((S)-Oxybutynin) | Low Potency | Low Potency | Low Potency |
| Isomeric Potency Ratio ((S)/(R)) | ~88 | ~12 | ~24 |
| Data adapted from Noronha-Blob and Kachur, 1991[1]. The isomeric potency ratio indicates how many times less potent the (S)-enantiomer is compared to the (R)-enantiomer. |
These results clearly demonstrate that this compound has a significantly lower affinity for M1, M2, and M3 muscarinic receptors compared to its (R)-enantiomer. The slightly higher selectivity of the racemate and the (R)-enantiomer for M1 and M3 receptors over M2 receptors is also noteworthy[1][2].
Comparative In Vivo Potency
To assess the physiological relevance of in vitro findings, in vivo studies are essential. For OAB drugs, cystometry in animal models is a standard method to evaluate bladder function and the effect of pharmacological interventions.
The same pivotal study by Noronha-Blob and Kachur (1991) investigated the in vivo effects of the oxybutynin enantiomers on volume-induced urinary bladder contractions in guinea pigs[1].
| Compound | Inhibition of Bladder Contractions | Mydriasis (Pupil Dilation) | Inhibition of Salivation |
| (R)-Oxybutynin | High Potency | High Potency | High Potency |
| This compound ((S)-Oxybutynin) | Low Potency | Low Potency | Low Potency |
| Isomeric Potency Ratio ((S)/(R)) | ~21 | ~136 | ~30 |
| Data adapted from Noronha-Blob and Kachur, 1991[1]. |
The in vivo data corroborates the in vitro findings, showing that this compound is substantially less potent in inhibiting bladder contractions compared to the (R)-enantiomer. The even larger isomeric potency ratios for mydriasis and salivation suggest that this compound has an even weaker contribution to the common anticholinergic side effects of racemic oxybutynin[1].
Correlating In Vitro Affinity with In Vivo Potency for this compound
The data presented establishes a clear correlation between the low in vitro binding affinity of this compound for muscarinic receptors and its low in vivo potency in modulating bladder function. The roughly 21-fold lower potency in inhibiting bladder contractions in vivo aligns with the 12 to 88-fold lower potency observed in in vitro functional assays[1]. This strong IVIVC confirms that the antimuscarinic activity of racemic oxybutynin is predominantly driven by the (R)-enantiomer.
This has significant implications for drug development. While this compound contributes little to the desired therapeutic effect, its presence in the racemic mixture may not be entirely inert and could contribute to the overall pharmacokinetic profile. The development of single-enantiomer drugs, such as (R)-oxybutynin, has been explored, although studies have suggested it may not offer a significant pharmacological advantage over the racemate in terms of its therapeutic and side effect profile[1].
Experimental Protocols
To provide a practical framework for researchers, detailed step-by-step methodologies for the key experiments discussed are outlined below.
In Vitro Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for muscarinic receptors.
Materials:
-
Cell membranes expressing human muscarinic receptor subtypes (M1-M5)
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB)
-
Test compound (this compound) and reference compounds (e.g., atropine, (R)-oxybutynin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a radioligand binding assay.
In Vivo Cystometry in a Rat Model of Overactive Bladder
This protocol outlines the procedure for performing cystometry in anesthetized rats to assess bladder function and the effect of this compound.
Materials:
-
Female Sprague-Dawley rats
-
Anesthetic (e.g., urethane)
-
Surgical instruments
-
Bladder catheter
-
Pressure transducer
-
Infusion pump
-
Data acquisition system
-
Test compound (this compound) dissolved in vehicle
-
Saline solution
Procedure:
-
Anesthetize the rat with urethane.
-
Make a midline abdominal incision to expose the urinary bladder.
-
Insert a catheter into the dome of the bladder and secure it with a purse-string suture.
-
Connect the other end of the catheter to a three-way stopcock, which is connected to a pressure transducer and an infusion pump.
-
Allow the animal to stabilize.
-
Begin continuous infusion of saline into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Record the intravesical pressure continuously. Micturition contractions will be observed as sharp increases in pressure followed by the expulsion of urine.
-
After a baseline period of stable micturition cycles, administer the test compound (this compound) or vehicle intravenously or intraperitoneally.
-
Continue to record the cystometrogram and analyze parameters such as bladder capacity (volume at which a micturition contraction occurs), micturition pressure (peak pressure during contraction), and the frequency of contractions.
-
Administer multiple doses to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal effect).
Conclusion
The correlation between in vitro binding affinity and in vivo potency for this compound is strong and direct. Its significantly lower affinity for muscarinic receptors translates to a markedly reduced ability to modulate bladder function in vivo. This comprehensive analysis underscores the importance of stereoselectivity in the pharmacology of oxybutynin and highlights the dominant role of the (R)-enantiomer in its therapeutic effects. For drug development professionals, this case study serves as a clear example of how a thorough understanding of IVIVC for individual enantiomers can provide critical insights into the overall pharmacological profile of a racemic drug and guide the development of more refined therapeutic agents.
References
-
Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of Pharmacology and Experimental Therapeutics, 256(2), 562–567. [Link]
-
Douchamps, J., et al. (2005). Oxybutynin: an overview of the available formulations. Clinical Interventions in Aging, 1(4), 335-342. [Link]
- Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
-
Gant, T. G., & Sarshar, S. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 28(21), 7354. [Link]
-
Kachur, J. F., et al. (1988). R and S enantiomers of oxybutynin: pharmacological effects in guinea pig bladder and intestine. The Journal of Pharmacology and Experimental Therapeutics, 247(3), 867–872. [Link]
-
U.S. Food and Drug Administration. (n.d.). PHARMACOLOGY REVIEW(S). Retrieved January 12, 2026, from [Link]
-
Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology, 12(1), 12–19. [Link]
-
Scheepe, J. R., et al. (2007). The effect of oxybutynin on structural changes of the obstructed guinea pig bladder. The Journal of Urology, 178(4 Pt 1), 1492–1497. [Link]
-
Waldeck, K., Larsson, B., & Andersson, K. E. (1997). Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. The Journal of Urology, 157(3), 1093–1097. [Link]
- Giglio, D., & Tobin, G. (2009). Comparison of receptor binding characteristics of commonly used muscarinic antagonists in human bladder detrusor and mucosa. European Urology Supplements, 8(4), 329.
-
Drugs.com. (n.d.). Oxybutynin: Package Insert / Prescribing Information. Retrieved January 12, 2026, from [Link]
-
Angelico, P., et al. (2005). Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions. BMC Pharmacology, 5, 14. [Link]
-
Ohtake, A., et al. (2007). Comparative evaluation of central muscarinic receptor binding activity by oxybutynin, tolterodine and darifenacin used to treat overactive bladder. The Journal of Urology, 177(2), 766–770. [Link]
-
Ukai, M., et al. (2007). Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. Journal of Pharmacological Sciences, 103(3), 245–252. [Link]
- International Brazilian Journal of Urology. (n.d.). Official Journal of the Brazilian Society of Urology.
-
Gratzke, C., et al. (2010). The Role of Intra-abdominal Pressure Measurement in Awake Rat Cystometry. International Neurourology Journal, 14(3), 160–164. [Link]
-
Smith, E. R., et al. (1998). Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers with those of racemic terodiline. Arzneimittel-Forschung, 48(10), 1012–1018. [Link]
- Zobrist, R. H., et al. (2001). Pharmacokinetics of the R- and S-Enantiomers of Oxybutynin and N-Desethyloxybutynin Following Oral and Transdermal Administration of the Racemate in Healthy Volunteers. Pharmaceutical Research, 18(7), 1029–1034.
- Andersson, K. E., & Yoshida, M. (2003). Antimuscarinics and the overactive detrusor--which is the main mechanism of action?. European urology, 43(1), 1-5.
-
Cigna, R. M., et al. (1992). Depressant action of oxybutynin on the contractility of intestinal and urinary tract smooth muscle. Journal of Pharmacological and Toxicological Methods, 27(3), 163–168. [Link]
-
Reprocell. (n.d.). Bladder Contraction And Relaxation Research And Assays. Retrieved January 12, 2026, from [Link]
-
Park, J. M., et al. (1999). Oxybutynin Chloride Inhibits Proliferation and Suppresses Gene Expression in Bladder Smooth Muscle Cells. The Journal of Urology, 162(3 Pt 2), 1110–1115. [Link]
- Waldeck, K., Larsson, B., & Andersson, K. E. (1997). Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. The Journal of Urology, 157(3), 1093-1097.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). oxybutynin. Retrieved January 12, 2026, from [Link]
- Siddiqui, M. A., & Perry, C. M. (2004). Oxybutynin extended-release: a review of its use in the management of overactive bladder. Drugs, 64(8), 885-912.
-
U.S. National Library of Medicine. (2025, September 15). Oxybutynin. MedlinePlus. [Link]
-
Watson, N., et al. (2004). The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. Bioorganic & Medicinal Chemistry Letters, 14(19), 4937–4940. [Link]
-
Yamasaki, T., et al. (2003). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of Urology, 170(6 Pt 1), 2490–2494. [Link]
- Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology, 12(1), 12-19.
Sources
- 1. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of oxybutynin on structural changes of the obstructed guinea pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. | Semantic Scholar [semanticscholar.org]
- 5. R and S enantiomers of oxybutynin: pharmacological effects in guinea pig bladder and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Guide: Oral vs. Transdermal Oxybutynin
This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of oral and transdermal formulations of oxybutynin, a cornerstone therapy for overactive bladder (OAB). Designed for researchers, scientists, and drug development professionals, this document synthesizes pivotal experimental data to elucidate the clinical implications of different drug delivery routes.
Introduction: The Rationale for Transdermal Delivery
Oxybutynin, a potent antimuscarinic agent, effectively treats OAB by antagonizing M1 and M3 muscarinic receptors in the bladder, thereby reducing involuntary detrusor muscle contractions[1][2]. However, the clinical utility of conventional immediate-release (IR) oral oxybutynin has been hampered by a high incidence of anticholinergic side effects, most notably dry mouth (xerostomia), constipation, and blurred vision[3][4][5]. These adverse events are a significant cause of poor patient compliance and treatment discontinuation[4].
The genesis of these side effects is intrinsically linked to the pharmacokinetic properties of oral oxybutynin. Following oral administration, the drug undergoes extensive first-pass metabolism in the gut wall and liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system[1][6][7]. This metabolic process results in two critical outcomes:
-
Low Bioavailability: The systemic bioavailability of the parent oxybutynin molecule is reduced to approximately 6%[3][6][7][8][9].
-
High Metabolite Formation: A significant portion of oxybutynin is converted to its primary active metabolite, N-desethyloxybutynin (N-DEO)[1][5][8].
Crucially, N-DEO is not merely a byproduct; it is pharmacologically active and exhibits a high affinity for muscarinic receptors, particularly those in the salivary glands[5][10][11]. The high plasma concentrations of N-DEO relative to the parent compound after oral dosing are widely considered to be the primary driver of anticholinergic side effects[1][3][5][10]. This understanding of the "metabolite hypothesis" spurred the development of alternative delivery systems, such as transdermal patches and gels, designed to bypass first-pass metabolism and alter the pharmacokinetic profile in a clinically favorable manner.
Comparative Pharmacokinetic Profiles
The fundamental difference between oral and transdermal oxybutynin lies in the avoidance of extensive first-pass metabolism with the latter. This circumvention leads to a cascade of pharmacokinetic advantages for the transdermal route.
Bioavailability and Metabolism
Oral administration subjects oxybutynin to the metabolic gantlet of the gastrointestinal tract and liver. This results in a stark contrast in bioavailability between the two routes. While oral oxybutynin's bioavailability is a mere 6%, transdermal delivery achieves a bioavailability of at least 80%[3][6].
This dramatic difference is a direct consequence of bypassing the CYP3A4-mediated metabolism in the gut and liver. As a result, a much greater proportion of the administered dose reaches the systemic circulation as the parent compound.
The N-DEO Metabolite: A Tale of Two Ratios
The most clinically significant consequence of bypassing first-pass metabolism is the profound reduction in the formation of N-DEO. This is best illustrated by comparing the plasma concentration ratio of N-DEO to the parent oxybutynin (OXY) for different formulations.
| Formulation | Delivery System | N-DEO:OXY Ratio | Reference(s) |
| Oral Immediate-Release (OXY-IR) | Tablet | 5.5:1 to 11.9:1 | [1][6][12] |
| Oral Extended-Release (OXY-ER) | Osmotic/Matrix Tablet | 4.3:1 | [1][12] |
| Transdermal Patch (OXY-TDS) | Patch | 1.3:1 | [1][6][12] |
| Transdermal Gel (OXY-OTG) | Gel | 0.8:1 | [1][12] |
As the data clearly indicate, transdermal formulations drastically shift the pharmacokinetic profile in favor of the parent compound, resulting in significantly lower systemic exposure to the N-DEO metabolite. This altered ratio is the cornerstone of the improved tolerability profile of transdermal oxybutynin.
Key Pharmacokinetic Parameters
The route of administration also influences the rate and extent of drug absorption and elimination, as reflected in key pharmacokinetic parameters.
| Parameter | Oral Immediate-Release (OXY-IR) | Oral Extended-Release (OXY-ER) | Transdermal Patch (OXY-TDS) | Transdermal Gel (OXY-OTG) | Reference(s) |
| Time to Peak (Tmax) | 0.5 - 1.5 hours | ~13 hours | ~48 hours | Not specified | [2][5][7][8][13] |
| Peak Concentration (Cmax) | ~8-12 ng/mL (5mg dose) | Lower and more sustained | Lower and more sustained | Not specified | [9][12][14] |
| Half-life (t½) | 2 - 5 hours | ~13 hours | ~64 hours | 62 - 84 hours | [1][2][7][8] |
| Time to Steady State | 3 days | 3 days | 4 days (after 2nd patch) | 7 days | [1][7][12] |
Oral immediate-release formulations lead to rapid peaks and troughs in plasma concentrations, which can contribute to both side effects at peak levels and reduced efficacy at trough levels. In contrast, transdermal systems provide a more consistent and sustained delivery of oxybutynin, maintaining steady-state plasma concentrations for an extended period[6][8]. This minimizes the fluctuations seen with oral IR formulations and is a key feature of controlled-release drug delivery.
Visualizing the Pharmacokinetic Pathways
The following diagrams illustrate the metabolic fate of oxybutynin following oral and transdermal administration, as well as a generalized workflow for a comparative pharmacokinetic study.
Caption: Metabolic Pathways of Oral vs. Transdermal Oxybutynin.
Caption: Workflow for a Comparative Pharmacokinetic Study.
Experimental Protocol: A Self-Validating System
The following section outlines a detailed, step-by-step methodology for a comparative pharmacokinetic study of oral and transdermal oxybutynin. This protocol is designed as a self-validating system to ensure data integrity and reproducibility.
Study Design
A randomized, open-label, two-way crossover study design is recommended to minimize inter-subject variability and enhance the statistical power of the comparison[15].
-
Rationale: Each subject serves as their own control, receiving both the oral and transdermal formulations in a randomized sequence, separated by a washout period. This design is highly efficient for comparing pharmacokinetic profiles.
Subject Selection
-
Inclusion Criteria: Healthy male and female volunteers, aged 18-55 years, with a body mass index (BMI) within the normal range.
-
Exclusion Criteria: History of hypersensitivity to oxybutynin or other anticholinergic drugs, presence of any contraindications to oxybutynin use (e.g., urinary retention, glaucoma), use of any medications that may interfere with oxybutynin metabolism (e.g., CYP3A4 inhibitors or inducers) within 14 days of the study.
-
Rationale: A homogenous study population of healthy volunteers minimizes confounding variables and allows for a clear assessment of the drug's pharmacokinetic properties.
Drug Administration
-
Treatment Arm 1 (Oral): A single dose of 5 mg immediate-release oral oxybutynin tablet administered with 240 mL of water after an overnight fast.
-
Treatment Arm 2 (Transdermal): A single transdermal patch delivering 3.9 mg of oxybutynin per day applied to a clean, dry area of the abdomen, hip, or buttock. The patch remains in place for 96 hours.
-
Washout Period: A washout period of at least 7 days between treatment periods to ensure complete elimination of the drug and its metabolites from the system.
-
Rationale: Standardized dosing and administration procedures are critical for ensuring consistency across subjects and treatment arms. The washout period prevents carry-over effects from one treatment period to the next.
Blood Sampling
-
Schedule: Venous blood samples (approximately 5 mL) are collected in heparinized tubes at the following time points:
-
Pre-dose (0 hours)
-
Post-dose: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 108 hours.
-
-
Rationale: The sampling schedule is designed to capture the absorption, distribution, and elimination phases of both the rapid-acting oral formulation and the sustained-release transdermal system, allowing for accurate calculation of all key pharmacokinetic parameters.
Sample Processing and Bioanalysis
-
Plasma Separation: Immediately after collection, blood samples are centrifuged at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
Storage: Plasma samples are transferred to labeled polypropylene tubes and stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of oxybutynin and N-DEO are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Rationale: LC-MS/MS is the gold standard for bioanalysis in pharmacokinetic studies due to its high sensitivity, specificity, and accuracy, allowing for the precise quantification of the parent drug and its metabolites even at low concentrations.
-
Pharmacokinetic and Statistical Analysis
-
Parameter Calculation: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for oxybutynin and N-DEO are calculated using non-compartmental analysis from the plasma concentration-time data for each subject and formulation.
-
Statistical Comparison: The pharmacokinetic parameters for the oral and transdermal formulations are compared using appropriate statistical tests, such as an analysis of variance (ANOVA) for a crossover design.
Clinical Implications and Conclusion
The marked differences in the pharmacokinetic profiles of oral and transdermal oxybutynin have significant clinical implications. By avoiding extensive first-pass metabolism, transdermal delivery systems achieve a more favorable pharmacokinetic profile characterized by:
-
Higher bioavailability of the parent compound.
-
Significantly lower levels of the N-DEO metabolite.
-
More consistent and sustained plasma concentrations.
This altered pharmacokinetic profile directly translates to a more favorable clinical profile. Transdermal oxybutynin has demonstrated comparable efficacy to oral formulations in reducing the symptoms of overactive bladder, but with a significantly lower incidence of anticholinergic side effects, particularly dry mouth[6][8][15][16]. The incidence of dry mouth with transdermal oxybutynin is often comparable to that of placebo[8].
References
-
Davané, N. (2010). Transdermal oxybutynin in the treatment of overactive bladder. PMC. [Link]
-
Gomelsky, A., & Dmochowski, R. R. (2011). An update on the use of transdermal oxybutynin in the management of overactive bladder disorder. PMC. [Link]
-
Kennelly, M. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. PubMed Central. [Link]
-
Zobrist, R. H., et al. (2001). Pharmacokinetics of the R- and S-Enantiomers of Oxybutynin and N-Desethyloxybutynin Following Oral and Transdermal Administration of the Racemate in Healthy Volunteers. ResearchGate. [Link]
-
Staskin, D., & Dmochowski, R. (2009). The Evolution of Transdermal/Topical Overactive Bladder Therapy and Its Benefits Over Oral Therapy. PMC. [Link]
-
Staskin, D. R. (2005). Management of Overactive Bladder With Transdermal Oxybutynin. PMC. [Link]
-
Pharmacology of Oxybutynin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
-
Staskin, D. R., et al. (2003). Transdermal Systems for Overactive Bladder: Principles and Practice. PMC. [Link]
-
Study on absorption and distribution of oxybutynin oral tablet and transdermal gel in rats. (2006). WJPR. [Link]
-
Shaw, G. L., & Patel, H. R. (2007). Transdermal oxybutynin: a review. PubMed. [Link]
-
Kim, Y. H., & Kim, J. H. (2023). Oxybutynin. StatPearls. [Link]
-
Kennelly, M. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. ResearchGate. [Link]
-
Massad, C. A., Kogan, B. A., & Trigo-Rocha, F. E. (1992). The Pharmacokinetics of Intravesical and Oral Oxybutynin Chloride. Journal of Urology. [Link]
-
Appell, R. A. (2004). Transdermal drug delivery treatment for overactive bladder. SciELO. [Link]
-
Study on absorption and distribution of oxybutynin oral tablet and transdermal gel in rats. (2006). Europe PMC. [Link]
-
Yarker, Y. E., & Goa, K. L. (1997). Oxybutynin: an overview of the available formulations. PMC. [Link]
-
Ouslander, J. G., et al. (1988). Pharmacokinetics and clinical effects of oxybutynin in geriatric patients. PubMed. [Link]
-
Tsakalozou, E., et al. (2019). In vitro-in vivo relationship development for oxybutynin chloride extended-release tablets to assess bioequivalence. AAPS. [Link]
-
Pharmacokinetic Profiles of Oxybutynin Formulations. (2010). ResearchGate. [Link]
-
Ditropan (Oxybutynin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. (2021). RxList. [Link]
-
Douchin, K. L., et al. (1984). The pharmacokinetics of oxybutynin in man. PubMed. [Link]
-
de Laat, W., et al. (2023). First-in-human study to assess the pharmacokinetics, tolerability, and safety of single-dose oxybutynin hydrochloride. Queen's University Belfast. [Link]
-
Mean (±SD) pharmacokinetic profiles of oxybutynin and... (2023). ResearchGate. [Link]
Sources
- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. An update on the use of transdermal oxybutynin in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transdermal oxybutynin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transdermal oxybutynin in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Evolution of Transdermal/ Topical Overactive Bladder Therapy and Its Benefits Over Oral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of oxybutynin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Management of Overactive Bladder With Transdermal Oxybutynin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transdermal Systems for Overactive Bladder: Principles and Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and clinical effects of oxybutynin in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
A Researcher's Guide to Validating Mouse Models for Anticholinergic Drug Efficacy and Safety Screening
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select, validate, and utilize mouse models for the preclinical assessment of anticholinergic drugs. We move beyond simple protocol recitation to explain the causal logic behind experimental design, ensuring a robust and self-validating system for generating trustworthy data.
The Cholinergic System: The Target of Anticholinergic Drugs
The cholinergic system is critical for a vast array of physiological processes, including learning, memory, attention, and numerous functions of the autonomic nervous system.[1][2] Its primary neurotransmitter, acetylcholine (ACh), acts on two main types of receptors: nicotinic and muscarinic. Anticholinergic drugs primarily exert their effects by blocking the action of ACh at muscarinic receptors.[3][4]
This blockade is therapeutically useful in conditions like overactive bladder and chronic obstructive pulmonary disease (COPD). However, it is also the source of a well-known constellation of adverse effects, particularly in the central nervous system (CNS), leading to memory impairment, confusion, and delirium, and in the periphery, causing dry mouth, constipation, blurred vision, and tachycardia.[5] Therefore, a valid mouse model must be able to recapitulate both the desired therapeutic effects and the potential adverse effects of these compounds.
Below is a diagram illustrating the fundamental mechanism of anticholinergic drug action at a cholinergic synapse.
Caption: Mechanism of Anticholinergic Drug Action.
Comparison of Mouse Models for Anticholinergic Research
The choice of model is the foundational decision in any preclinical study. It dictates the scope of questions that can be answered and the clinical relevance of the findings. Broadly, models can be categorized as pharmacological (transient, induced deficits) or genetic (stable, inherent deficits).
| Model Type | Specific Model | Principle | Pros | Cons | Primary Application |
| Pharmacological | Scopolamine-Induced Amnesia | Acute blockade of muscarinic receptors by a nonselective antagonist (scopolamine) induces transient cognitive deficits.[1][3] | Simple, rapid, and highly reproducible.[3] Excellent for high-throughput screening of compounds intended to reverse cognitive impairment.[6] | Does not model chronic cholinergic dysfunction or underlying disease pathology. Effects are transient.[7] | Screening for nootropic agents and testing the cognitive-impairing potential of novel compounds.[6][7] |
| Genetic | Muscarinic Receptor Knockout (KO) | Targeted deletion of a specific muscarinic receptor subtype gene (e.g., M1, M2).[2] | Allows for dissection of the specific roles of receptor subtypes in drug action and side effects.[8] | Compensatory mechanisms can develop during the animal's life, potentially masking the true effect of the receptor's absence.[2] | Investigating the precise mechanism of action of subtype-selective anticholinergic drugs. |
| Genetic | Alzheimer's Disease (AD) Transgenic Models | Models like APP_SweDI or 3xTg-AD exhibit cholinergic neurodegeneration as part of a broader AD-like pathology.[9][10][11] | Models a disease state where cholinergic deficits are a key feature, providing higher clinical relevance for AD therapeutics.[9][12] | Complex pathology; cognitive deficits may not be solely due to cholinergic loss. Significant cholinergic degeneration may only occur at advanced ages.[10][11] | Testing drugs intended to treat cognitive symptoms in neurodegenerative diseases like Alzheimer's. |
The Validation Workflow: A Step-by-Step Approach
A robust validation process ensures that the chosen model responds to a known anticholinergic agent in a predictable and quantifiable manner. This "positive control" validation is essential before using the model to test novel compounds.
Sources
- 1. criver.com [criver.com]
- 2. Cholinergic Receptor Knockout Mice - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 4. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. njppp.com [njppp.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of anticholinergic drugs selective for muscarinic receptor subtypes on prepulse inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cholinergic and inflammatory phenotypes in transgenic tau mouse models of Alzheimer’s disease and frontotemporal lobar degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholinergic neurodegeneration in an Alzheimer mouse model overexpressing amyloid-precursor protein with the Swedish-Dutch-Iowa mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholinergic dysfunction in a mouse model of Alzheimer disease is reversed by an anti-Aβ antibody - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Esoxybutynin
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of esoxybutynin, a non-controlled pharmaceutical compound. As laboratory professionals, our responsibility extends beyond discovery and analysis to the entire lifecycle of the chemical entities we handle, including their proper disposal. This document is designed to ensure that your disposal practices for this compound are not only compliant with current regulations but are also grounded in sound scientific principles to protect our environment and public health.
Foundational Principles: Regulatory and Safety Imperatives
The disposal of any chemical, including this compound, is governed by a multi-tiered regulatory framework. The primary authority in the United States is the Environmental Protection Agency (EPA), which implements the Resource Conservation and Recovery Act (RCRA). Understanding the classification of this compound within this framework is the critical first step in determining the appropriate disposal pathway.
This compound is not a DEA Controlled Substance. Our initial assessment confirms that this compound, the (R)-enantiomer of oxybutynin, is not classified as a controlled substance by the Drug Enforcement Administration (DEA). This determination significantly simplifies the disposal process, as the stringent requirements for controlled substances, such as DEA Form 41 and reverse distributor protocols, do not apply.[1]
RCRA Classification: Non-Hazardous Pharmaceutical Waste. Under RCRA, a pharmaceutical waste is considered hazardous if it is explicitly listed (P- or U-listed) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]
-
Listed Wastes: this compound is not found on the EPA's P- or U-lists of hazardous wastes.[3][4][5]
-
Characteristic Wastes: Based on available Safety Data Sheets (SDS) and chemical properties, this compound does not meet the criteria for a characteristic hazardous waste:
-
Ignitability: While the solid form is combustible, it requires substantial pre-heating to ignite and does not have a flashpoint that would classify it as an ignitable hazardous waste.[6][7][8]
-
Corrosivity: As a solid, the corrosivity characteristic (related to aqueous pH) is not applicable. Solutions would not inherently have a pH of ≤2 or ≥12.5.[6][9]
-
Reactivity: It is a stable compound under normal conditions and is not known to be water-reactive or explosive.[6][8]
-
Toxicity: The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP) for 40 specific contaminants.[2][10] this compound is not one of these listed contaminants. While it is harmful if swallowed, its acute oral toxicity (LD50 in rats of 460 mg/kg) does not meet the threshold for an acute hazardous waste.[7]
-
Therefore, this compound should be managed as non-RCRA, non-hazardous pharmaceutical waste .[11][12] However, it is crucial to recognize that "non-hazardous" does not imply "harmless." Improper disposal can still have significant environmental consequences.
The Scientific Rationale: Understanding the Environmental Impact
The imperative for proper disposal of pharmaceuticals like this compound stems from their potential to act as environmental contaminants. As biologically active molecules, their introduction into aquatic ecosystems can have unintended consequences.
Anticholinergic compounds, including oxybutynin, have been detected in wastewater effluent and surface waters.[13] While the direct ecotoxicological data for this compound is limited, the potential for aquatic toxicity is a key concern.[4] The continuous introduction of pharmaceuticals into waterways can lead to:
-
Disruption of Aquatic Life: Even at low concentrations, pharmaceuticals can affect non-target organisms.[14]
-
Bioaccumulation: Persistent compounds can accumulate in the food chain, leading to higher concentrations in organisms at higher trophic levels.
-
Contamination of Drinking Water Sources: Conventional water treatment facilities are not always equipped to fully remove complex pharmaceutical molecules, leading to their presence in trace amounts in drinking water.[13]
The EPA has enacted a nationwide ban on the drain disposal (sewering) of all hazardous waste pharmaceuticals by healthcare facilities.[15] While this compound is classified as non-hazardous, adopting a "no-drain" policy for all pharmaceutical waste is a best practice that aligns with the EPA's broader goal of protecting waterways and is a core principle of responsible chemical stewardship.
Standard Operating Procedure: Disposal of this compound
This section provides a step-by-step protocol for the disposal of this compound from a laboratory setting. This procedure assumes the this compound is in solid form or in a solution that does not contain any other RCRA-hazardous components.
Waste Segregation and Containerization
Proper segregation is the cornerstone of compliant laboratory waste management.[16][17]
-
Designate a Waste Stream: Establish a dedicated waste stream for non-hazardous pharmaceutical waste. This stream must be kept separate from regular trash, biohazardous waste, and RCRA hazardous chemical waste.[12][16]
-
Select Appropriate Containers: Utilize clearly labeled, leak-proof containers for the accumulation of this compound waste. Best practice is to use containers specifically designated for non-hazardous pharmaceutical waste, which are often white with blue lids.[11]
-
Labeling: The container must be clearly labeled with the words "Non-Hazardous Pharmaceutical Waste for Incineration." All contents should be generally identified.
Accumulation and Storage
-
Secure Storage: Store the waste container in a secure, designated area within the laboratory that is inaccessible to unauthorized personnel.[16]
-
Container Integrity: Ensure the container is kept closed except when adding waste. Regularly inspect the container for any signs of degradation or leakage.
Final Disposal Pathway
-
Engage a Licensed Waste Management Vendor: Contract with a reputable, licensed medical or chemical waste disposal company that handles non-hazardous pharmaceutical waste.[16][17] These vendors are equipped to ensure the final disposal method is compliant and environmentally sound.
-
Preferred Disposal Method: Incineration: The environmentally preferred disposal method for non-hazardous pharmaceuticals is incineration at a permitted facility.[11] This high-temperature process effectively destroys the active pharmaceutical ingredient, preventing its release into the environment.
-
Documentation: Maintain a detailed inventory of the waste being accumulated. When the waste is collected by your vendor, ensure you receive and retain all shipping manifests and a certificate of destruction. This documentation is crucial for regulatory compliance and institutional safety audits.[16]
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
Summary of Disposal Parameters
| Parameter | Guideline for this compound | Rationale |
| DEA Status | Not a controlled substance. | Not listed in DEA schedules. DEA disposal protocols are not required.[1] |
| RCRA Status | Non-hazardous pharmaceutical waste. | Not on P or U lists; does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][3][4][5][6][7][8][10] |
| Primary Containment | Labeled, leak-proof container for "Non-Hazardous Pharmaceutical Waste for Incineration." | Prevents accidental exposure and ensures proper handling by waste management personnel.[11][16] |
| Segregation | Must be segregated from RCRA hazardous, biohazardous, and solid waste streams. | Prevents cross-contamination and ensures compliant disposal for each waste type.[12][17] |
| Disposal Method | Incineration via a licensed waste management vendor. | Environmentally preferred method to destroy the active pharmaceutical ingredient.[11] |
| Drain Disposal | Strictly Prohibited. | Aligns with EPA best practices to prevent pharmaceutical contamination of waterways.[15] |
References
-
Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs. Retrieved January 12, 2026, from [Link]
-
Enviro-Safe. (n.d.). What Is Non-Hazardous Pharmaceutical Waste and What Should You Do with It? Retrieved January 12, 2026, from [Link]
-
Easy RX Cycle. (2025, May 25). Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities. Retrieved January 12, 2026, from [Link]
-
Medical Waste Mailback Kits. (2024, September 30). Hazardous and Non-RCRA Waste Disposal. Retrieved January 12, 2026, from [Link]
-
Sciencelab.com. (2005, October 10). Material Safety Data Sheet - Oxybutynin MSDS. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Selected Pharmaceuticals in Different Aquatic Compartments: Part II—Toxicity and Environmental Risk Assessment. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Environmental pollution with psychiatric drugs. Retrieved January 12, 2026, from [Link]
-
Clean Harbors. (n.d.). Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. Retrieved January 12, 2026, from [Link]
-
Allergan. (2018, October 2). Safety Data Sheet. Retrieved January 12, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. Retrieved January 12, 2026, from [Link]
-
Teva Pharmaceuticals. (2013, December 19). Material Safety Data Sheet - Oxybutynin Chloride Tablets. Retrieved January 12, 2026, from [Link]
-
GoodRx. (2023, May 24). Oxybutynin (Ditropan): Uses, Side Effects, Interactions & More. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Toxicity characteristic leaching procedure. Retrieved January 12, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxybutynin. Retrieved January 12, 2026, from [Link]
-
Drugs.com. (n.d.). Oxybutynin: Package Insert / Prescribing Information. Retrieved January 12, 2026, from [Link]
-
U.S. Food and Drug Administration. (2011, September 22). Pharmacology Review(s). Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, August 17). Oxybutynin - StatPearls. Retrieved January 12, 2026, from [Link]
-
ChemBK. (n.d.). Oxybutynine hcl. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxybutynin. Retrieved January 12, 2026, from [Link]
-
DailyMed. (2021, March 8). Oxybutynin Chloride Tablets 5 mg, USP. Retrieved January 12, 2026, from [Link]
Sources
- 1. albanyny.gov [albanyny.gov]
- 2. getenviropass.com [getenviropass.com]
- 3. Hazardous Waste Disposal for Research Institutions | Ensure Safe Disposal Today — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. epa.gov [epa.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 9. chembk.com [chembk.com]
- 10. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 11. usbioclean.com [usbioclean.com]
- 12. easyrxcycle.com [easyrxcycle.com]
- 13. Oxybutynin - Wikipedia [en.wikipedia.org]
- 14. Oxybutynin [drugfuture.com]
- 15. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. easyrxcycle.com [easyrxcycle.com]
- 17. Hazardous and Non-RCRA Waste Disposal - Universal Waste [meriinc.com]
Navigating the Safe Handling of Esoxybutynin: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when working with potent active pharmaceutical ingredients (APIs). Esoxybutynin, the (S)-enantiomer of oxybutynin, is an anticholinergic agent that requires meticulous handling to prevent occupational exposure and ensure the integrity of research. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans for this compound.
Understanding the Risks: The Pharmacological Hazards of this compound
This compound, like its racemate oxybutynin, is a potent compound designed to exert a specific pharmacological effect. In a laboratory setting, unintended exposure can lead to adverse health effects. The primary hazards associated with oxybutynin, and by extension this compound, include:
-
Irritation: It can cause serious eye irritation, skin irritation, and respiratory tract irritation[3][4][5].
Given these risks, a comprehensive safety strategy is not merely a recommendation but a necessity. This strategy should always prioritize engineering controls, such as fume hoods and ventilated enclosures, as the primary means of protection, with PPE serving as a critical secondary barrier[6][7].
Core Protective Measures: Personal Protective Equipment (PPE) for this compound
The selection of PPE depends on the specific laboratory operation being performed and the potential for exposure. A thorough risk assessment should be conducted for each procedure.
Recommended PPE for Handling this compound
| Task | Required Personal Protective Equipment | Rationale |
| Low-Dust/Low-Aerosol Generating Activities (e.g., handling solutions, weighing in a ventilated balance enclosure) | • Nitrile gloves (double-gloving recommended)• Safety glasses with side shields or safety goggles• Laboratory coat | To prevent incidental skin and eye contact with the compound. |
| High-Dust/Aerosol Generating Activities (e.g., weighing open powders, milling, blending) | • Double nitrile gloves• Chemical splash goggles• Disposable gown with tight cuffs• Respiratory protection (e.g., N95 respirator or higher) | To provide a more robust barrier against airborne particles and potential splashes[8][9][10]. |
A Note on Glove Selection: Always use powder-free nitrile gloves. After handling this compound, wash hands thoroughly with soap and water[11].
Procedural Guidance: Donning and Doffing PPE
The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning and Doffing Workflow
Caption: A workflow for the safe handling of this compound from preparation to disposal.
Experimental Protocols: Spill Management
In the event of a small spill of solid this compound:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE , including respiratory protection.
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully scoop the material into a designated, labeled waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All materials contaminated with this compound, including unused compounds, contaminated PPE, and cleaning materials, must be disposed of as hazardous pharmaceutical waste in accordance with local, regional, and national regulations.
General Guidelines for Disposal:
-
Do not discard down the drain or in regular trash.
-
Collect waste in clearly labeled, sealed containers.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
If a take-back program is not available, the recommended procedure for solid pharmaceutical waste is to:
-
Remove the material from its original container.
-
Mix it with an undesirable substance such as coffee grounds or cat litter to deter misuse.[12][13][14][15]
-
Place the mixture in a sealed container (e.g., a sealable plastic bag) before disposing of it in a designated hazardous waste receptacle.[12][15]
-
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling potent compounds like this compound, fostering a secure and productive research environment.
References
-
Potent compound safety in the laboratory. Agro FOOD Industry Hi-tech.[Link]
- Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling.Google Cloud.
-
High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology.[Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific.[Link]
-
SAFETY DATA SHEET - OXYBUT HCL 100MG/G MIX. Allergan.[Link]
-
Material Safety Data Sheet - Oxybutynin MSDS. Sciencelab.com.[Link]
-
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.[Link]
-
Oxybutynin - European Directorate for the Quality of Medicines & HealthCare. EDQM.[Link]
-
SAFETY DATA SHEET - OXYBUTYNIN CHLORIDE, USP. Spectrum Pharmacy Products.[Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy.[Link]
-
Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE). Ontario College of Pharmacists.[Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.[Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC.[Link]
-
PPE for Health Care Workers Who Work with Hazardous Drugs. NIOSH | CDC.[Link]
-
Safe Medication Disposal. OncoLink.[Link]
-
Medication disposal: How-to guide for different types. Medical News Today.[Link]
-
Medicine: Proper Disposal. Nationwide Children's Hospital.[Link]
-
How to Dispose of Medicines Properly. United States Environmental Protection Agency.[Link]
-
HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. Drug Enforcement Administration.[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. media.allergan.com [media.allergan.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. agnopharma.com [agnopharma.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. gerpac.eu [gerpac.eu]
- 11. spectrumrx.com [spectrumrx.com]
- 12. oncolink.org [oncolink.org]
- 13. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 14. epa.gov [epa.gov]
- 15. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
